CK-636
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-12(13-5-2-3-6-14(13)18-11)8-9-17-16(19)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAKNPKRLPMONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442632-72-6 | |
| Record name | N-(2-(2-Methylindol-3-yl)ethyl)-2-thienylcarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442632726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CK-636 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-(2-METHYLINDOL-3-YL)ETHYL)-2-THIENYLCARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XC8RSD8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CK-636's Mechanism of Action on the Arp2/3 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of CK-636, a small molecule inhibitor of the Actin-related protein 2/3 (Arp2/3) complex. This document details the molecular interactions, quantitative inhibitory data, and key experimental protocols used to characterize this compound, offering a comprehensive resource for researchers in cell biology and drug development.
Core Mechanism of Action
This compound is a cell-permeable small molecule that inhibits the Arp2/3 complex's ability to nucleate actin filaments.[1][2][3] The Arp2/3 complex is a crucial component of the cellular machinery, responsible for creating branched actin networks that drive various processes, including cell migration, endocytosis, and phagocytosis.[1]
The inhibitory action of this compound is achieved by binding to a specific site on the Arp2/3 complex. Structural studies have revealed that this compound binds at the interface between the Arp2 and Arp3 subunits.[2][4][5] This binding event stabilizes the Arp2/3 complex in an inactive conformation, preventing the conformational changes necessary for its activation.[6] Specifically, it blocks the movement of Arp2 and Arp3 into the "short pitch" conformation that mimics the barbed end of an actin filament, which is a prerequisite for nucleating a new actin branch.[7][8]
This compound does not significantly affect the binding of Nucleation Promoting Factors (NPFs), such as N-WASP-VCA, to the Arp2/3 complex.[4] However, it prevents the subsequent activation of the complex that is normally induced by NPFs and actin monomers.[4] This specific mechanism of action makes this compound a valuable tool for dissecting the roles of Arp2/3-mediated actin nucleation in various cellular processes.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified across different species and experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its efficacy.
| Parameter | Species/System | Value | Reference |
| IC50 | Human Arp2/3 complex | 4 µM | [1][2][3] |
| IC50 | Fission yeast (S. pombe) Arp2/3 complex | 24 µM | [1][2][4][9] |
| IC50 | Bovine Arp2/3 complex | 32 µM | [1][2][4] |
| IC50 | Listeria motility in infected SKOV3 cells | 22 µM | [2][3][4] |
| Kd | Rhodamine-N-WASP-VCA binding to Bovine Arp2/3 complex (with 50 µM this compound) | 470 ± 50 nM | [4] |
| Kd | Rhodamine-N-WASP-VCA binding to Bovine Arp2/3 complex (control) | 510 ± 30 nM | [4] |
Key Experimental Protocols
The characterization of this compound's mechanism of action has relied on several key experimental protocols. Below are detailed methodologies for these assays.
Pyrene-Actin Polymerization Assay
This is the standard in vitro method to assess the inhibitory effect of compounds on Arp2/3-mediated actin polymerization.
Principle: Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments. The rate of this fluorescence increase is proportional to the rate of actin polymerization.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP).
-
Purify and prepare Arp2/3 complex, a Nucleation Promoting Factor (e.g., GST-VCA domain of N-WASP), and pyrene-labeled G-actin.
-
-
Reaction Setup:
-
In a fluorometer cuvette, mix the Arp2/3 complex and the NPF in the reaction buffer.
-
Add varying concentrations of this compound (or a DMSO control).
-
Initiate the reaction by adding a mixture of G-actin and pyrene-labeled G-actin (typically 5-10% pyrene-actin).
-
-
Data Acquisition and Analysis:
-
Monitor the increase in pyrene fluorescence over time using a spectrofluorometer (Excitation: ~365 nm, Emission: ~407 nm).
-
Calculate the maximum rate of polymerization from the slope of the fluorescence curve.
-
Plot the maximum polymerization rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[10]
-
Listeria Motility Assay
This cell-based assay evaluates the effect of Arp2/3 inhibitors on actin-dependent processes in a living system.
Principle: The intracellular bacterium Listeria monocytogenes hijacks the host cell's actin polymerization machinery, including the Arp2/3 complex, to form actin "comet tails" that propel it through the cytoplasm. Inhibition of the Arp2/3 complex disrupts the formation of these tails.
Protocol:
-
Cell Culture and Infection:
-
Culture a suitable host cell line (e.g., SKOV3 cells) to sub-confluency.
-
Infect the cells with Listeria monocytogenes for a sufficient period to allow for intracellular entry and initiation of motility.
-
-
Inhibitor Treatment:
-
Treat the infected cells with various concentrations of this compound (and a DMSO control) for a defined period (e.g., 60-90 minutes).[11]
-
-
Fixation and Staining:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells and stain for F-actin using fluorescently labeled phalloidin (e.g., Alexa Fluor 568 phalloidin) and for the bacteria using a specific antibody (e.g., anti-Listeria antibody).[11]
-
-
Imaging and Analysis:
Fluorescence Anisotropy Assay
This assay is used to determine the binding affinity between the Arp2/3 complex and its activators in the presence or absence of an inhibitor.
Principle: The anisotropy of a fluorescently labeled molecule is dependent on its rotational diffusion. When a small fluorescently labeled molecule (e.g., rhodamine-N-WASP-VCA) binds to a larger molecule (e.g., Arp2/3 complex), its rotational diffusion slows down, leading to an increase in fluorescence anisotropy.
Protocol:
-
Reagent Preparation:
-
Prepare a binding buffer.
-
Fluorescently label the NPF (e.g., with rhodamine).
-
Purify the Arp2/3 complex.
-
-
Binding Reaction:
-
In a microplate, mix a fixed concentration of the fluorescently labeled NPF with increasing concentrations of the Arp2/3 complex.
-
Perform parallel experiments in the presence of a fixed concentration of this compound or a DMSO control.
-
-
Data Measurement:
-
Measure the fluorescence anisotropy of each sample using a suitable plate reader.
-
-
Data Analysis:
-
Plot the change in anisotropy as a function of the Arp2/3 complex concentration.
-
Fit the data to a binding isotherm to calculate the dissociation constant (Kd), which represents the binding affinity.[4]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inhibition of the Arp2/3 complex.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules CK-666 and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 11. researchgate.net [researchgate.net]
The Cellular Target of CK-636: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
CK-636 is a potent and cell-permeable small molecule inhibitor whose primary cellular target is the Actin-Related Protein 2/3 (Arp2/3) complex .[1][2][3][4] This complex is a crucial regulator of the actin cytoskeleton, responsible for the nucleation of new actin filaments from the sides of existing filaments, leading to the formation of branched, dendritic actin networks.[1] Such networks are fundamental to various cellular processes, including cell migration, lamellipodia formation, phagocytosis, and intracellular pathogen motility.[1][5] this compound exerts its inhibitory effect by binding to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation and preventing the conformational changes necessary for actin nucleation.[5][6]
Mechanism of Action
The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family (e.g., N-WASP).[1][7][8] Upon activation, the Arp2 and Arp3 subunits are brought into proximity, mimicking an actin dimer and creating a template for a new "daughter" actin filament to grow at a characteristic 70-degree angle from the "mother" filament.[1]
This compound specifically disrupts this process. It binds to a site between the Arp2 and Arp3 subunits, effectively locking the complex in its inactive state.[6] This prevents the necessary conformational rearrangement required for nucleation, even in the presence of activating signals from NPFs.[6] It is important to note that this compound does not significantly interfere with the binding of N-WASP's VCA (verprolin-homology, cofilin-homology, and acidic) domain to the Arp2/3 complex, but it does prevent this binding from triggering the subsequent activation steps.[6]
Quantitative Data
The inhibitory potency of this compound against the Arp2/3 complex has been quantified in various studies. The half-maximal inhibitory concentration (IC50) varies depending on the species from which the Arp2/3 complex is derived and the specific experimental assay used.
| Parameter | Species/System | Value | Reference(s) |
| IC50 | Human Arp2/3 complex (in vitro actin polymerization) | 4 µM | [2][3][6] |
| IC50 | Bovine Arp2/3 complex (in vitro actin polymerization) | 32 µM | [2][3][6] |
| IC50 | Fission Yeast (S. pombe) Arp2/3 complex (in vitro actin polymerization) | 24 µM | [2][4][6] |
| IC50 | Listeria monocytogenes comet tail formation in SKOV3 cells | 22 µM | [2][3] |
| Kd | Rhodamine-N-WASP-VCA binding to Bovine Arp2/3 complex (in the presence of 50 µM this compound) | 470 ± 50 nM | [6] |
| Kd | Rhodamine-N-WASP-VCA binding to Bovine Arp2/3 complex (control) | 510 ± 30 nM | [6] |
Experimental Protocols
In Vitro Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Methodology:
-
Reagent Preparation:
-
Actin Stock: Prepare a stock solution of purified actin monomers (e.g., from rabbit skeletal muscle) containing 5-10% pyrene-labeled actin in G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).
-
Arp2/3 Complex: Purified Arp2/3 complex (e.g., bovine or human) is stored in a suitable buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole pH 7.0).
-
N-WASP VCA Domain: Purified recombinant N-WASP VCA domain is used as the nucleation-promoting factor.
-
This compound Stock: Prepare a concentrated stock solution of this compound in DMSO.
-
Polymerization Buffer (10x): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole pH 7.0.
-
-
Assay Procedure:
-
In a fluorometer cuvette or a 96-well plate, combine G-actin, Arp2/3 complex, and N-WASP VCA domain in polymerization buffer without the polymerization salts.
-
Add this compound (or DMSO for control) to the desired final concentration and incubate for a short period.
-
Initiate polymerization by adding the 10x polymerization buffer.
-
Immediately begin monitoring the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time at room temperature.
-
-
Data Analysis:
-
The maximum rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.
-
IC50 values are calculated by plotting the polymerization rate against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Listeria monocytogenes Comet Tail Assay
This cell-based assay assesses the ability of this compound to inhibit Arp2/3-dependent actin polymerization in a physiological context. Listeria utilizes the host cell's actin to form "comet tails" for propulsion.
Methodology:
-
Cell Culture and Infection:
-
Culture a suitable host cell line (e.g., SKOV3 cells) to confluency on coverslips.
-
Infect the cells with a culture of Listeria monocytogenes for approximately 1 hour.
-
Wash the cells to remove extracellular bacteria and add fresh media containing gentamicin to kill any remaining extracellular bacteria.
-
-
Inhibitor Treatment:
-
Treat the infected cells with various concentrations of this compound (or DMSO as a control) for a defined period (e.g., 60-90 minutes).
-
-
Fixation and Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Stain the actin filaments with a fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).
-
Bacteria can be stained with a specific antibody or a DNA dye like DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using fluorescence microscopy.
-
Quantify the percentage of bacteria associated with actin comet tails for each this compound concentration.
-
The IC50 is the concentration of this compound that reduces the formation of comet tails by 50%.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy of Actin Branching
TIRF microscopy allows for the direct visualization of individual actin filament branching events on a surface.
Methodology:
-
Surface Preparation:
-
Prepare a glass flow cell coated with a molecule that allows for the tethering of actin filaments (e.g., biotinylated BSA and streptavidin).
-
-
Reagent Preparation:
-
Prepare fluorescently labeled actin monomers (e.g., Alexa Fluor 488-labeled actin).
-
Prepare fluorescently labeled Arp2/3 complex.
-
Prepare N-WASP VCA domain and this compound.
-
TIRF Buffer: A typical buffer contains 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole (pH 7.5), 0.2 mM ATP, and an oxygen scavenging system.
-
-
Assay Procedure:
-
Introduce pre-formed, biotinylated "mother" actin filaments into the flow cell and allow them to attach to the surface.
-
Flow in a mixture containing fluorescently labeled actin monomers, Arp2/3 complex, N-WASP VCA, and this compound (or DMSO).
-
Acquire time-lapse images using a TIRF microscope.
-
-
Data Analysis:
-
Analyze the images to quantify the number and frequency of branching events from the mother filaments over time.
-
Compare the branching frequency in the presence and absence of this compound to determine its inhibitory effect.
-
Signaling Pathways and Visualizations
The Arp2/3 complex is a central node in signaling pathways that control actin dynamics. Its activation is tightly regulated by upstream signals that converge on NPFs like N-WASP.
Caption: Arp2/3 complex signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro pyrene-actin polymerization assay.
Caption: Workflow for the Listeria monocytogenes comet tail assay.
References
- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of synergistic activation of Arp2/3 complex by cortactin and N-WASP | eLife [elifesciences.org]
- 8. Structural analysis of the transitional state of Arp2/3 complex activation by two actin-WCAs - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of CK-636 on Branched Actin Network Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor CK-636 and its effects on the formation of branched actin networks. This compound is a valuable tool for studying the intricate processes of actin dynamics, which are fundamental to numerous cellular functions including cell motility, morphogenesis, and intracellular transport. This document details the mechanism of action of this compound, provides quantitative data on its inhibitory effects, outlines detailed experimental protocols for its characterization, and illustrates the key signaling pathways involved.
Introduction to this compound and the Arp2/3 Complex
The actin cytoskeleton is a dynamic network of protein filaments that provides structural support to cells and generates the forces required for movement and shape change. A key regulator of actin dynamics is the Actin-Related Protein 2/3 (Arp2/3) complex, a seven-subunit protein assembly that nucleates the formation of new actin filaments from the sides of existing filaments, creating a characteristic dendritic or branched network. This process is essential for the formation of lamellipodia, sheet-like protrusions at the leading edge of migrating cells.
This compound is a cell-permeable small molecule that acts as a specific inhibitor of the Arp2/3 complex. By binding to the complex, this compound stabilizes it in an inactive conformation, thereby preventing the nucleation of new actin branches. This inhibitory action makes this compound a powerful tool for dissecting the roles of the Arp2/3 complex in various cellular processes.
Mechanism of Action of this compound
This compound inhibits the Arp2/3 complex by binding to a pocket located between the Arp2 and Arp3 subunits. This binding event prevents the conformational change required for the complex to become active and nucleate a new actin filament. By locking the Arp2/3 complex in an inactive state, this compound effectively blocks the formation of branched actin networks, leading to predictable effects on cellular structures and functions that rely on these networks. Its inhibitory effect has been characterized across various species, demonstrating its utility as a broad-spectrum research tool.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of the Arp2/3 complex by 50%.
| Parameter | Species/System | Value | Experimental Conditions | Reference |
| IC50 | Human Arp2/3 complex | 4 µM | In vitro actin polymerization assay | [1][2][3] |
| IC50 | Bovine Arp2/3 complex | 32 µM | In vitro actin polymerization assay | [1][2][3] |
| IC50 | Fission Yeast (S. pombe) Arp2/3 complex | 24 µM | In vitro actin polymerization assay | [1][2][3] |
| IC50 | Listeria monocytogenes actin tail formation in SKOV3 cells | 22 µM | Cellular assay | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on actin dynamics and cell behavior.
Pyrene-Actin Polymerization Assay
This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. It relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.
Objective: To quantify the effect of this compound on Arp2/3-mediated actin polymerization.
Materials:
-
Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)
-
Arp2/3 complex
-
WASP-family protein VCA domain (e.g., N-WASP VCA) as an activator
-
This compound (dissolved in DMSO)
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x KMEI buffer (500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Fluorometer and quartz cuvettes
Protocol:
-
Preparation of Monomeric Actin:
-
Prepare a stock solution of G-actin by resuspending lyophilized actin in G-buffer.
-
Create a working stock of actin containing 5-10% pyrene-labeled actin. A typical final actin concentration in the assay is 2-4 µM.
-
Incubate the actin on ice for at least 1 hour to ensure complete depolymerization.
-
Centrifuge the actin solution at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.
-
-
Assay Setup:
-
In a quartz cuvette, combine G-buffer, the Arp2/3 complex (e.g., 10-50 nM), and the VCA domain of a WASP-family protein (e.g., 100-500 nM).
-
Add the desired concentration of this compound or an equivalent volume of DMSO for the control.
-
Add the pyrene-labeled G-actin to the cuvette.
-
The final reaction volume is typically 100-200 µL.
-
-
Initiation of Polymerization and Data Acquisition:
-
Initiate polymerization by adding 1/10th the final volume of 10x KMEI buffer. This introduces Mg2+ and K+, which promote polymerization.
-
Immediately place the cuvette in the fluorometer and begin recording fluorescence intensity over time.
-
Set the excitation wavelength to ~365 nm and the emission wavelength to ~407 nm.
-
Record data points every 5-10 seconds for 10-30 minutes, or until the fluorescence signal plateaus.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial lag phase corresponds to the nucleation of new filaments.
-
The steep slope of the curve represents the elongation phase. The maximal rate of polymerization can be calculated from the steepest part of this slope.
-
The plateau indicates that the reaction has reached a steady state.
-
Compare the polymerization curves in the presence and absence of this compound to determine its effect on the lag time, polymerization rate, and the final amount of F-actin.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of individual actin filaments near a glass surface, providing high-resolution information about their dynamics.
Objective: To visualize and quantify the effect of this compound on the formation and dynamics of branched actin networks.
Materials:
-
Fluorescently labeled actin monomers (e.g., Alexa Fluor 488-actin)
-
Arp2/3 complex
-
WASP-family protein VCA domain
-
This compound
-
TIRF buffer (e.g., 10 mM imidazole pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, and an oxygen scavenger system)
-
Microscope slides and coverslips
-
TIRF microscope equipped with appropriate lasers and a sensitive camera
Protocol:
-
Flow Cell Preparation:
-
Construct a flow cell by attaching a coverslip to a microscope slide with double-sided tape, creating a small chamber.
-
The coverslip surface is typically coated with a protein (e.g., N-ethylmaleimide-inactivated myosin or poly-L-lysine) to which actin filaments can adhere.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in TIRF buffer containing fluorescently labeled G-actin (e.g., 0.5-2 µM), Arp2/3 complex (e.g., 10-50 nM), and VCA domain (e.g., 100-500 nM).
-
For the experimental condition, add the desired concentration of this compound. For the control, add DMSO.
-
-
Imaging:
-
Introduce the reaction mixture into the flow cell.
-
Place the slide on the TIRF microscope stage.
-
Acquire time-lapse images at regular intervals (e.g., every 2-5 seconds) to visualize the growth of actin filaments and the formation of branched networks.
-
-
Data Analysis:
-
Analyze the time-lapse movies to quantify parameters such as the number of branch points, the rate of filament elongation, and the overall density of the actin network.
-
Compare these parameters between the control and this compound-treated samples.
-
Transwell Cell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.
Objective: To determine the effect of this compound on cell migration.
Materials:
-
Adherent cell line of interest
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium (with and without serum or chemoattractant)
-
This compound
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).
-
Pre-treat the cell suspension with various concentrations of this compound or DMSO for a defined period (e.g., 30 minutes).
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of each well.
-
Add the cell suspension (containing this compound or DMSO) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 6-24 hours, depending on the cell type).
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several fields of view for each insert using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the control (DMSO-treated) to determine the dose-dependent inhibitory effect of this compound on cell migration.
-
References
The Discovery and Characterization of CK-636: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of CK-636, a potent and cell-permeable small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. This compound has emerged as a critical tool for studying the intricate roles of the Arp2/3 complex in actin dynamics and various cellular processes. This document details the quantitative data associated with this compound's inhibitory activity, provides in-depth experimental protocols for its characterization, and illustrates key pathways and workflows through detailed diagrams.
Introduction
The Arp2/3 complex is a seven-subunit protein assembly that plays a pivotal role in the nucleation of actin filaments, leading to the formation of branched actin networks. These networks are fundamental to numerous cellular functions, including cell migration, lamellipodia formation, endocytosis, and intracellular pathogen motility. Given its central role, the Arp2/3 complex is a significant target for therapeutic intervention in diseases characterized by aberrant cell motility, such as cancer metastasis.
The discovery of this compound, a member of a class of 2-substituted tryptamine derivatives, provided researchers with a specific and reversible tool to probe the function of the Arp2/3 complex in living cells.[1][2] This guide will delve into the technical details of this compound, offering a valuable resource for researchers utilizing this inhibitor in their studies.
Discovery of this compound
This compound was identified through high-throughput screening of a large chemical library for inhibitors of Arp2/3 complex-mediated actin polymerization.[1] The screening assay utilized the fluorescence of pyrene-labeled actin to monitor polymerization, a standard method for studying actin dynamics in vitro.
Mechanism of Action
This compound exerts its inhibitory effect by binding to a hydrophobic pocket at the interface between the Arp2 and Arp3 subunits of the Arp2/3 complex.[1][2] This binding event stabilizes the complex in an inactive, "open" conformation, preventing the conformational changes necessary for it to bind to an existing actin filament and nucleate a new "daughter" filament.[2] This mechanism effectively blocks the formation of branched actin networks.
Quantitative Data
The inhibitory potency of this compound has been quantified against the Arp2/3 complex from various species and in different cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Target/Assay | Species/Cell Line | IC50 Value (µM) |
| Arp2/3 complex-mediated actin polymerization | Human | 4[3][4] |
| Arp2/3 complex-mediated actin polymerization | Fission Yeast (Schizosaccharomyces pombe) | 24[3][4] |
| Arp2/3 complex-mediated actin polymerization | Bovine | 32[3][4] |
| Listeria monocytogenes comet tail formation | SKOV3 cells | 22[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and characterization of this compound. The following are protocols for key experiments used to study its effects.
Pyrene-Actin Polymerization Assay
This assay is fundamental for quantifying the inhibitory effect of this compound on Arp2/3 complex-mediated actin polymerization in vitro. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a real-time readout of polymerization.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Purified Arp2/3 complex
-
Nucleation Promoting Factor (NPF), e.g., the VCA domain of WASp
-
This compound (dissolved in DMSO)
-
Polymerization Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)
-
G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
Fluorometer
Procedure:
-
Prepare a stock solution of actin monomers (e.g., 10 µM) containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer.
-
Prepare a reaction mixture in a fluorometer cuvette containing the desired concentrations of Arp2/3 complex (e.g., 10-50 nM) and NPF (e.g., 100-500 nM) in polymerization buffer.
-
Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture and incubate for a short period.
-
Initiate the polymerization reaction by adding the actin monomer solution to the cuvette.
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).
-
The initial rate of polymerization can be determined from the slope of the fluorescence curve.
-
Calculate the IC50 value by plotting the initial polymerization rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Arp2/3 Complex ATPase Assay
The Arp2/3 complex possesses an intrinsic ATPase activity that is stimulated upon activation and actin nucleation. This assay measures the effect of this compound on this activity.
Materials:
-
Purified Arp2/3 complex
-
Actin monomers
-
Nucleation Promoting Factor (NPF)
-
This compound
-
[γ-³²P]ATP
-
Reaction Buffer (similar to polymerization buffer)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Set up reaction mixtures containing Arp2/3 complex, actin, and NPF in the reaction buffer.
-
Include varying concentrations of this compound or a DMSO control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
At various time points, quench the reaction (e.g., with perchloric acid).
-
Spot the quenched reaction mixture onto a TLC plate.
-
Separate the unhydrolyzed [γ-³²P]ATP from the released ³²P-inorganic phosphate (³²Pi) using an appropriate solvent system.
-
Visualize and quantify the amount of ³²Pi produced using a phosphorimager.
-
Determine the rate of ATP hydrolysis and assess the inhibitory effect of this compound.
Fluorescence Microscopy of Listeria monocytogenes Comet Tails
This cell-based assay provides a visual and quantitative measure of this compound's ability to inhibit Arp2/3 complex-dependent actin polymerization in a physiological context. Listeria hijacks the host cell's actin machinery to form "comet tails" that propel them through the cytoplasm.
Materials:
-
Mammalian cell line (e.g., SKOV3, PtK1)
-
Listeria monocytogenes
-
This compound
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Antibodies against Listeria (for visualization)
-
Fluorescence microscope
Procedure:
-
Infect a monolayer of the chosen cell line with Listeria monocytogenes.
-
Allow the infection to proceed for a sufficient time for comet tails to form (typically a few hours).
-
Treat the infected cells with varying concentrations of this compound (or DMSO as a control) for a defined period (e.g., 30-60 minutes).
-
Fix and permeabilize the cells.
-
Stain the actin filaments with fluorescently labeled phalloidin and the bacteria with a specific antibody followed by a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope.
-
Quantify the effect of this compound by measuring the length and intensity of the actin comet tails associated with the bacteria.
Visualizations
Signaling Pathway
References
The Role of CK-636 in Elucidating Cell Morphogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cell morphogenesis, the process by which cells acquire their shape, is fundamental to tissue development, wound healing, and immune responses, and its dysregulation is a hallmark of diseases such as cancer. A key driver of cell shape dynamics is the actin cytoskeleton, a complex network of protein filaments. The Arp2/3 complex is a critical molecular machine that orchestrates the formation of branched actin networks, powering the protrusion of cellular structures like lamellipodia and filopodia. CK-636, a potent and specific small molecule inhibitor of the Arp2/3 complex, has emerged as an invaluable tool for dissecting the precise role of this complex in cell morphogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on cellular morphology and dynamics, and detailed protocols for its application in research settings.
Introduction to this compound and the Arp2/3 Complex
The actin cytoskeleton is a dynamic structure that undergoes constant remodeling to drive various cellular processes, including changes in cell shape, migration, and division. The Arp2/3 complex, a seven-subunit protein assembly, plays a pivotal role in this process by nucleating new actin filaments from the sides of existing filaments, creating a characteristic dendritic network. This branched actin meshwork generates the protrusive forces necessary for the formation of lamellipodia, broad, sheet-like extensions at the leading edge of migrating cells, and filopodia, thin, finger-like projections involved in sensing the environment.
This compound is a cell-permeable small molecule that specifically inhibits the activity of the Arp2/3 complex. Its discovery and characterization have provided researchers with a powerful pharmacological tool to acutely and reversibly perturb Arp2/3 function, allowing for a detailed investigation of its contribution to cell morphogenesis.
Mechanism of Action of this compound
This compound functions by binding to a hydrophobic pocket on the Arp2/3 complex, specifically at the interface between the Arp2 and Arp3 subunits. This binding event stabilizes the complex in an inactive conformation, preventing the conformational changes necessary for it to bind to the sides of existing actin filaments and nucleate new daughter filaments. By locking the Arp2/3 complex in this "off" state, this compound effectively halts the formation of branched actin networks. This leads to a rapid and dramatic alteration in the architecture of the actin cytoskeleton, with a notable reduction in the dendritic network within lamellipodia and a subsequent impact on cell shape and motility. A more potent analog, CK-666, and an inactive control compound, CK-689, are also available and are often used in conjunction with this compound to ensure the specificity of the observed effects.
Quantitative Effects of this compound on Cell Morphogenesis
The inhibition of the Arp2/3 complex by this compound leads to a range of quantifiable changes in cell morphology and behavior. These effects can vary depending on the cell type, substrate stiffness, and the concentration of the inhibitor used.
| Parameter | Species/Cell Type | IC50 Value | Observed Effect |
| Actin Polymerization | Human | 4 µM | Inhibition of Arp2/3-mediated actin polymerization. |
| Fission Yeast | 24 µM | Inhibition of Arp2/3-mediated actin polymerization. | |
| Bovine | 32 µM | Inhibition of Arp2/3-mediated actin polymerization. | |
| Listeria Comet Tail Formation | SKOV3 cells | 22 µM | Reduction in the formation of actin filament comet tails. |
| Cell Breadth | T cells | Not specified | Approximately 30% less than DMSO-treated cells. |
| Nuclear Circularity | HeLa cells (Lamin A knockdown) | 100-200 µM | No significant effect on nuclear circularity. |
| Proplatelet Formation | Murine Megakaryocytes | Not specified | Categorization of proplatelet-producing megakaryocytes based on circularity (<0.4). |
Signaling Pathways Modulated by this compound
The activity of the Arp2/3 complex is tightly regulated by a complex network of signaling pathways. By inhibiting the Arp2/3 complex, this compound allows researchers to probe the downstream consequences of disrupting these pathways on cell morphogenesis.
Upstream Regulation of the Arp2/3 Complex
Key upstream regulators of the Arp2/3 complex include members of the Rho family of small GTPases, such as Cdc42 and Rac1. These molecular switches, upon activation by extracellular signals, trigger a cascade of events that lead to the activation of Nucleation Promoting Factors (NPFs).
Caption: Upstream signaling cascade leading to Arp2/3 complex activation and its inhibition by this compound.
Downstream Effects of Arp2/3 Inhibition
Inhibition of the Arp2/3 complex with this compound has profound effects on the downstream processes that rely on branched actin networks. This includes the formation of lamellipodia and filopodia, which are essential for cell migration, cell spreading, and cell-cell adhesion.
Caption: Downstream cellular processes affected by the inhibition of the Arp2/3 complex by this compound.
Experimental Protocols
The following protocols provide a framework for using this compound to study its effects on cell morphogenesis. It is crucial to optimize parameters such as cell type, seeding density, and inhibitor concentration for each specific experimental system.
General this compound Treatment of Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, typically 10-50 mM)
-
Inactive control compound CK-689 (optional, stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., multi-well plates, coverslips) at a density that allows for optimal growth and visualization. Allow cells to adhere and grow to the desired confluency (typically 24-48 hours).
-
Preparation of Working Solutions: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10-100 µM). Prepare a vehicle control with the same final concentration of DMSO. If using, prepare a working solution of the inactive control compound.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound, the inactive control, or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Proceed with the desired downstream analysis, such as immunofluorescence staining, live-cell imaging, or a cell migration assay.
Immunofluorescence Staining of F-actin and Arp2/3 Complex
This protocol allows for the visualization of changes in the actin cytoskeleton and the localization of the Arp2/3 complex following this compound treatment.
Materials:
-
This compound treated and control cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against an Arp2/3 complex subunit (e.g., anti-ARPC2)
-
Fluorescently-labeled secondary antibody
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: After this compound treatment, wash the cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin in blocking buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Live-Cell Imaging of Actin Dynamics
Live-cell imaging allows for the real-time observation of the effects of this compound on actin dynamics. This often involves the use of fluorescently-tagged actin or actin-binding proteins like LifeAct.
Materials:
-
Cells expressing a fluorescent actin marker (e.g., LifeAct-GFP)
-
Live-cell imaging medium (phenol red-free)
-
This compound working solution in imaging medium
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells expressing the fluorescent marker in a live-cell imaging dish or chambered coverslip.
-
Imaging Setup: Place the dish on the microscope stage and allow the cells to equilibrate in the imaging medium.
-
Baseline Imaging: Acquire images of the cells before treatment to establish a baseline of actin dynamics.
-
This compound Addition: Carefully add the this compound working solution to the imaging dish.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamic changes in the actin cytoskeleton.
-
Data Analysis: Analyze the resulting image series to quantify changes in parameters such as lamellipodial dynamics, cell spreading, or cell shape.
Cell Migration Scratch Assay
The scratch assay is a simple and widely used method to study collective cell migration.
Materials:
-
Confluent monolayer of cells in a multi-well plate
-
Sterile pipette tip (p200 or p1000)
-
PBS or serum-free medium for washing
-
This compound working solution in culture medium
-
Microscope with a camera
Procedure:
-
Create the Scratch: Once the cells have formed a confluent monolayer, use a sterile pipette tip to create a straight "scratch" or cell-free gap in the center of the well.
-
Wash: Gently wash the well with PBS or serum-free medium to remove any detached cells or debris.
-
Treatment: Add the culture medium containing this compound, inactive control, or vehicle control to the respective wells.
-
Imaging: Immediately acquire an image of the scratch at time zero. Continue to acquire images at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is closed.
-
Analysis: Measure the width or area of the scratch at each time point for all conditions. Calculate the rate of cell migration by determining the change in the scratch area over time.
Caption: A step-by-step workflow for performing a cell migration scratch assay with this compound.
Conclusion
This compound has proven to be an indispensable pharmacological tool for investigating the intricate role of the Arp2/3 complex in cell morphogenesis. Its specificity and cell-permeability allow for acute and targeted inhibition, enabling researchers to dissect the dynamic processes governed by branched actin networks. By employing the quantitative methods and experimental protocols outlined in this guide, researchers and drug development professionals can further unravel the complexities of cell shape regulation and its implications in health and disease. The continued application of this compound and similar probes will undoubtedly lead to a deeper understanding of the fundamental mechanisms that shape the cellular world.
Preliminary Studies on the Arp2/3 Complex Inhibitor CK-636 in Different Cell Lines: A Technical Guide
Abstract
This technical guide provides an in-depth overview of preliminary studies concerning CK-636, a potent and cell-permeable small molecule inhibitor of the Actin-related protein 2/3 (Arp2/3) complex. This compound functions by stabilizing the inactive state of the complex, thereby preventing the nucleation of branched actin filaments, a fundamental process in cell motility, lamellipodia formation, and intracellular pathogen movement. This document summarizes key quantitative data on this compound's inhibitory activity from both biochemical and cell-based assays. It details its observed effects in various cell lines, including SKOV3, T cells, and THP-1 monocytes. Furthermore, this guide furnishes detailed experimental protocols for core assays used to characterize this compound's function, such as actin polymerization, Listeria motility, cell migration, and cytotoxicity assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate comprehension. This resource is intended for researchers, scientists, and drug development professionals engaged in cytoskeleton research and the study of cellular motility.
Introduction to this compound and the Arp2/3 Complex
The Arp2/3 complex is a crucial protein assembly that orchestrates the formation of branched (dendritic) actin networks. This process is fundamental to various cellular functions, including the protrusion of the cell membrane in structures like lamellipodia, which drives cell migration, and the propulsion of intracellular pathogens. The complex is activated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family, which then initiates the formation of a new actin filament off the side of an existing one.
Given its central role in cell motility, the Arp2/3 complex is a significant target for studying and potentially controlling processes like cancer metastasis and inflammation. This compound is a small molecule inhibitor that specifically targets the Arp2/3 complex.[1] By preventing Arp2/3-mediated actin polymerization, this compound serves as a valuable chemical tool for probing the complex's function in living cells.[2][3]
Mechanism of Action
This compound exerts its inhibitory effect through a specific, non-covalent interaction with the Arp2/3 complex. It binds to a site located between the Arp2 and Arp3 subunits.[1][3][4] This binding event is believed to lock the complex in an inactive conformation, preventing the necessary structural rearrangement of Arp2 and Arp3 that is required for it to nucleate a new actin filament.[3][5] This mechanism effectively halts the formation of branched actin networks without disrupting existing unbranched actin filaments. A more recent analogue, CK-666, which also binds between the Arp2 and Arp3 subunits, has been shown to stabilize this inactive state.[5]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) varies depending on the species from which the Arp2/3 complex is derived and the specific cellular process being measured.
Table 1: IC50 Values of this compound in Biochemical Actin Polymerization Assays
| Arp2/3 Complex Source | IC50 Value (µM) | Citation(s) |
| Human | 4 | [1][2][3][4] |
| Fission Yeast (S. pombe) | 24 | [1][2][3][4] |
| Bovine | 32 | [1][2][3][4] |
Table 2: IC50 Values of this compound in Cell-Based Assays
| Assay | Cell Line | IC50 Value (µM) | Citation(s) |
| Listeria Actin Comet Tail Formation | SKOV3 | 22 | [1][3][4] |
Cellular Effects of this compound in Specific Cell Lines
Preliminary studies have characterized the phenotypic effects of this compound treatment across several cell lines, confirming its role in inhibiting Arp2/3-dependent processes.
Table 3: Summary of Observed Effects of this compound in Various Cell Lines
| Cell Line | Cellular Process Affected | Observed Effect | Citation(s) |
| SKOV3 (Ovarian Cancer) | Intracellular Pathogen Motility | Reduces the formation of actin filament "comet tails" by Listeria.[2][3] | [2][3] |
| T Cells | Cell Migration & Morphology | Inhibits lamellipodia formation at the leading edge and reduces cell velocity.[2] Treated cells exhibit an elongated morphology.[1] | [1][2] |
| THP-1 (Monocytes) | Podosome Formation | Reduces the formation of podosomes, which are actin-rich adhesion structures.[6] | [6] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the efficacy and mechanism of this compound.
In Vitro Actin Polymerization Assay (Pyrene-Actin)
This biochemical assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.[7]
Methodology:
-
Prepare a reaction mixture containing pyrene-labeled G-actin (typically 5-15% of total actin), unlabeled G-actin, Arp2/3 complex, and a nucleation-promoting factor (e.g., WASp-VCA) in a suitable polymerization buffer.[3][8]
-
Aliquot the mixture into a 96-well microplate.
-
Add this compound (dissolved in DMSO) to achieve a range of final concentrations. Add an equivalent volume of DMSO to control wells.
-
Initiate polymerization by adding a solution of MgCl2 and KCl.[7]
-
Immediately place the plate in a fluorescence plate reader and measure the pyrene fluorescence emission (e.g., at ~407 nm) with excitation at ~365 nm over time.
-
Calculate the maximum polymerization rate from the slope of the kinetic curves.
-
Plot the rates against this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Listeria Motility Assay in SKOV3 Cells
This cell-based assay directly visualizes the effect of Arp2/3 inhibition on intracellular pathogen motility, which relies on hijacking the host cell's actin machinery.
Methodology:
-
Seed SKOV3 cells onto glass coverslips in a 24-well plate and grow to sub-confluency.
-
Infect the cells with a mid-log phase culture of Listeria monocytogenes.[3]
-
After an initial infection period, wash the cells and add media containing gentamicin to kill extracellular bacteria.
-
Treat the infected cells with various concentrations of this compound or a DMSO vehicle control for a defined period (e.g., 60-90 minutes).[6]
-
Fix the cells with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Stain the F-actin with a fluorescently-labeled phalloidin (e.g., Rhodamine-phalloidin) and optionally stain bacteria and nuclei.[6]
-
Mount the coverslips onto microscope slides and visualize using fluorescence microscopy.
-
Quantify the percentage of bacteria associated with actin comet tails for each treatment condition.[6]
Transwell Cell Migration Assay
This is a standard method to assess the effect of a compound on cell chemotaxis. An invasion assay, which measures the ability of cells to degrade and move through an extracellular matrix (ECM) barrier, is a common variation.[9][10]
Methodology:
-
Place transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. For invasion assays, first coat the top of the insert membrane with a layer of ECM, such as Matrigel, and allow it to solidify.[11][12]
-
Add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[12]
-
Harvest cells and resuspend them in serum-free medium. Add this compound or DMSO to the cell suspension.
-
Add the cell suspension to the upper chamber (the insert).[12]
-
Incubate the plate for a period suitable for the cell type (typically 2-24 hours) to allow for migration.[12]
-
Following incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane and stain them (e.g., with Crystal Violet or DAPI).
-
Count the number of stained cells in several microscopic fields to quantify migration. Data can be expressed as percent inhibition relative to the DMSO control.[13]
Cytotoxicity Assay (MTT Assay)
It is essential to determine if the observed effects of an inhibitor are due to its specific mechanism or general cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]
Methodology:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with untreated cells and a vehicle (DMSO) control.
-
Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow living cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~560 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the concentration at which 50% of cells are non-viable (if any).
Conclusion and Future Directions
Preliminary studies on this compound have firmly established it as a specific inhibitor of the Arp2/3 complex, with measurable effects on actin-dependent cellular processes in multiple cell lines. The available quantitative data provides a solid foundation for its use as a research tool.
Future work could expand on these preliminary findings by:
-
Investigating the effect of this compound on the invasive potential of a broader range of cancer cell lines using 3D culture models.
-
Exploring potential synergistic effects when this compound is combined with other anti-cancer agents that target different cellular pathways.
-
Conducting detailed studies in specialized cell types, such as neurons or immune cells, to further elucidate the role of the Arp2/3 complex in their specific functions.
-
Comparing its cellular effects directly with more potent analogues like CK-666 to better understand structure-activity relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. corning.com [corning.com]
- 14. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients [mdpi.com]
Specificity of CK-636 for the Arp2/3 Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of CK-636, a widely used small molecule inhibitor of the Actin-related protein 2/3 (Arp2/3) complex. This document consolidates quantitative data, detailed experimental protocols, and key signaling pathway information to serve as a valuable resource for researchers investigating cellular processes mediated by the Arp2/3 complex.
Introduction
The Arp2/3 complex is a crucial mediator of actin nucleation, playing a pivotal role in the formation of branched actin networks that drive a variety of cellular processes, including cell migration, endocytosis, and phagocytosis. This compound is a cell-permeable molecule that inhibits the Arp2/3 complex, making it an invaluable tool for studying these processes. This guide delves into the specifics of its inhibitory action, its selectivity for the Arp2/3 complex, and practical guidance for its use in research.
This compound functions by binding to a hydrophobic pocket between the Arp2 and Arp3 subunits of the complex. This binding event stabilizes the Arp2/3 complex in an inactive conformation, preventing the conformational changes necessary for it to nucleate new actin filaments.
Data Presentation: Inhibitory Activity of this compound and Analogs
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its related compounds against the Arp2/3 complex from various species. This data is essential for determining appropriate experimental concentrations.
| Compound | Target | Species | IC50 (µM) | Reference |
| This compound | Arp2/3 complex | Human | 4 | [1] |
| Arp2/3 complex | Bovine | 32 | [1] | |
| Arp2/3 complex | Fission Yeast (Schizosaccharomyces pombe) | 24 | [1] | |
| CK-666 | Arp2/3 complex | Human | 4 | [1] |
| Arp2/3 complex | Bovine | 17 | [1] | |
| Arp2/3 complex | Fission Yeast (Schizosaccharomyces pombe) | 5 | [1] | |
| CK-869 | Arp2/3 complex | Bovine | 7 | [2] |
Note: CK-666 is a more potent analog of this compound, while CK-869 is a structurally distinct inhibitor that also targets the Arp2/3 complex.
Specificity and Off-Target Considerations
Studies have indicated that at concentrations effective for Arp2/3 inhibition (up to 100 µM), this compound does not exhibit overt off-target effects on cell morphology or microtubule organization[3]. Furthermore, this compound does not inhibit the actin polymerization activity of formins, another major class of actin nucleators[4][5]. This suggests a degree of specificity for Arp2/3-mediated actin nucleation.
However, the absence of comprehensive off-target screening data necessitates careful experimental design. Researchers should:
-
Use the lowest effective concentration of this compound as determined by dose-response experiments.
-
Include appropriate controls, such as an inactive analog where available.
-
Validate key findings using complementary approaches, such as genetic knockdown or knockout of Arp2/3 subunits.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This in vitro assay is the gold standard for measuring the effect of inhibitors on Arp2/3-mediated actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a real-time readout of actin assembly.
Methodology:
-
Reagent Preparation:
-
G-buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.
-
10x KMEI Buffer: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.
-
Actin Monomer Preparation: Purified actin monomers (e.g., from rabbit skeletal muscle) are dialyzed against G-buffer. A fraction of the actin is labeled with pyrene iodoacetamide. For assays, a working stock of actin is prepared containing a 5-10% pyrene-labeled actin monomer ratio.
-
Arp2/3 Complex and Activator: Purified Arp2/3 complex and a nucleation-promoting factor (NPF) such as the VCA domain of WASp or N-WASP are required.
-
This compound Stock: Prepare a concentrated stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a fluorometer cuvette, combine G-buffer, Arp2/3 complex, and the NPF.
-
Add this compound (or DMSO for control) to the desired final concentration and incubate for a few minutes at room temperature.
-
Initiate the polymerization reaction by adding the pyrene-labeled actin monomer mix and 1/10th volume of 10x KMEI buffer.
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).
-
-
Data Analysis:
-
The maximum slope of the fluorescence curve represents the maximal rate of actin polymerization.
-
Plot the polymerization rate as a function of this compound concentration to determine the IC50 value.
-
Listeria monocytogenes Comet Tail Assay
This cell-based assay provides a functional readout of Arp2/3 complex activity in a cellular context. Listeria monocytogenes hijacks the host cell's actin polymerization machinery, driven by the Arp2/3 complex, to form "comet tails" that propel them through the cytoplasm.
Methodology:
-
Cell Culture and Infection:
-
Plate a suitable host cell line (e.g., PtK2, SKOV3) on coverslips.
-
Infect the cells with a culture of Listeria monocytogenes at a low multiplicity of infection (MOI).
-
Allow the infection to proceed for a sufficient time for the bacteria to enter the cytoplasm and begin forming comet tails (typically 3-5 hours).
-
-
Inhibitor Treatment:
-
Treat the infected cells with varying concentrations of this compound (or DMSO for control) for a defined period (e.g., 30-60 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Stain for F-actin using a fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).
-
Stain for Listeria using a specific antibody.
-
Mount the coverslips on microscope slides.
-
-
Microscopy and Analysis:
-
Visualize the cells using fluorescence microscopy.
-
Quantify the percentage of intracellular bacteria associated with actin comet tails.
-
The length and intensity of the comet tails can also be measured as an indicator of Arp2/3 activity.
-
Podosome Formation Assay
Podosomes are actin-rich adhesive structures, the formation and maintenance of which are dependent on the Arp2/3 complex. This assay assesses the effect of this compound on these structures.
Methodology:
-
Cell Culture:
-
Culture cells that readily form podosomes, such as macrophages or Src-transformed fibroblasts, on glass coverslips.
-
-
Inhibitor Treatment:
-
Treat the cells with different concentrations of this compound (or DMSO for control) for a specified duration.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells as described in the Listeria comet tail assay protocol.
-
Stain for F-actin with fluorescently labeled phalloidin to visualize the podosome cores.
-
Co-stain for a podosome ring component, such as vinculin or paxillin, using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
-
Microscopy and Analysis:
-
Image the cells using fluorescence microscopy.
-
Quantify the number and density of podosomes per cell.
-
The percentage of cells forming podosomes can also be determined.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the Arp2/3 complex and the experimental workflows described.
Caption: Arp2/3 complex activation pathway and point of inhibition by this compound.
Caption: Workflow for the pyrene-actin polymerization assay.
Caption: Workflow for the Listeria comet tail assay.
Conclusion
This compound is a valuable and widely used tool for the specific inhibition of the Arp2/3 complex. Its mechanism of action is well-characterized, and its efficacy has been demonstrated in a variety of in vitro and cell-based assays. While comprehensive off-target profiling data is limited, existing evidence suggests a good degree of specificity for the Arp2/3 complex over other actin nucleators. By employing the detailed protocols and adhering to the best practices outlined in this guide, researchers can confidently utilize this compound to elucidate the multifaceted roles of the Arp2/3 complex in cellular biology.
References
- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 2. Rho GTPases and the Downstream Effectors Actin-related Protein 2/3 (Arp2/3) Complex and Myosin II Induce Membrane Fusion at Self-contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formin-dependent TGF-β signaling for epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formin-mediated actin polymerization at cell–cell junctions stabilizes E-cadherin and maintains monolayer integrity during wound repair - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of the Arp2/3 Complex by CK-636
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles underlying the inhibition of the Actin-Related Protein 2/3 (Arp2/3) complex by the small molecule inhibitor, CK-636. It details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.
Core Principles of Arp2/3 Complex Function and Inhibition
The Arp2/3 complex is a crucial protein assembly that plays a pivotal role in the nucleation of new actin filaments from the sides of existing filaments, leading to the formation of a dendritic, branched actin network. This process is fundamental to various cellular functions, including cell migration, lamellipodia formation, endocytosis, and intracellular pathogen motility.
Activation of the Arp2/3 complex is a multi-step process initiated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family. Upon binding of an NPF, the Arp2/3 complex undergoes a significant conformational change, bringing the Arp2 and Arp3 subunits into close proximity to form a template that mimics the barbed end of an actin filament, thereby initiating the growth of a new daughter filament.
This compound is a cell-permeable small molecule that specifically inhibits the function of the Arp2/3 complex. Its mechanism of action is not through competitive inhibition of NPF binding but by preventing the crucial conformational change required for activation.
Mechanism of Action of this compound
This compound acts as a non-competitive inhibitor by locking the Arp2/3 complex in an inactive state.[1][2][3]
-
Binding Site: Crystal structure analysis has revealed that this compound binds to a specific pocket located at the interface between the Arp2 and Arp3 subunits of the complex.[1][2][4]
-
Conformational Lock: By occupying this site, this compound physically obstructs the movement of Arp2 and Arp3 into the "short-pitch" conformation, which is the active, filament-like state necessary for nucleating a new actin filament.[1][2][3] This stabilization of the inactive conformation is the core of its inhibitory effect.
-
NPF Interaction: Importantly, this compound does not significantly interfere with the binding of NPFs, such as the VCA domain of N-WASP, to the Arp2/3 complex.[1] However, it does prevent the subsequent activation steps that would normally be triggered by NPF binding.[1]
This mechanism makes this compound, and its more potent analog CK-666, powerful tools for dissecting the specific contributions of Arp2/3-mediated actin nucleation in various cellular processes.[3]
Quantitative Data for this compound Inhibition
The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) varies depending on the species from which the Arp2/3 complex is derived and the specific assay conditions.
| Target/Assay | Species/Cell Line | IC50 Value (μM) | Reference |
| Arp2/3 Complex (Actin Polymerization) | Human | 4 | [5][6][7][8][9] |
| Arp2/3 Complex (Actin Polymerization) | Bovine | 32 | [1][5][6][7][8][9] |
| Arp2/3 Complex (Actin Polymerization) | Fission Yeast (S. pombe) | 24 | [1][5][6][7][8][9][10] |
| Listeria Comet Tail Formation | SKOV3 Cells | 22 | [1][5][6][7] |
Note: CK-666, an analog of this compound with a fluorobenzene ring instead of a thiophene ring, is a more potent inhibitor of the Arp2/3 complex.[1][3]
Key Experimental Protocols
The following protocols are standard methods used to characterize the inhibitory effects of this compound on Arp2/3 complex activity.
This is the primary biochemical assay to measure the actin nucleation activity of the Arp2/3 complex in a controlled, cell-free environment.
Principle: The fluorescence of pyrene-labeled G-actin is significantly enhanced when it is incorporated into a polymeric F-actin filament. By monitoring the increase in fluorescence over time, one can quantify the rate and extent of actin polymerization.
Materials:
-
Purified Arp2/3 complex
-
Actin (typically ~10-15% pyrene-labeled)
-
NPF (e.g., purified GST-VCA domain of N-WASP)
-
This compound (dissolved in DMSO) and DMSO control
-
Polymerization Buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
Fluorometer with an excitation wavelength of ~365 nm and emission of ~407 nm
Methodology:
-
Prepare a master mix of actin in polymerization buffer on ice.
-
In a 96-well plate or cuvette, add the Arp2/3 complex, NPF, and either this compound at various concentrations or a DMSO vehicle control.
-
To initiate the reaction, add the actin master mix to the wells containing the Arp2/3 complex and inhibitors.
-
Immediately place the plate/cuvette in the fluorometer and begin recording fluorescence intensity at regular intervals.
-
The maximum slope of the fluorescence curve is calculated to determine the initial rate of polymerization. The IC50 value is determined by plotting the polymerization rates against the log of the inhibitor concentration.
This cell-based assay provides a qualitative and quantitative measure of Arp2/3 inhibition in a physiological context. The bacterium Listeria monocytogenes hijacks the host cell's actin machinery, using the Arp2/3 complex to build a "comet tail" of branched actin that propels it through the cytoplasm.
Principle: Inhibition of the Arp2/3 complex by this compound prevents the formation of these actin comet tails, arresting the intracellular movement of the bacteria.
Materials:
-
A suitable host cell line (e.g., SKOV3, PtK2)
-
Listeria monocytogenes (expressing a fluorescent protein like GFP is helpful)
-
This compound and DMSO control
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 568 phalloidin) to stain F-actin
-
DAPI to stain nuclei
-
Fluorescence microscope
Methodology:
-
Seed host cells on coverslips and allow them to adhere.
-
Infect the cells with Listeria monocytogenes for a sufficient time to allow for bacterial entry and initiation of motility (~1-2 hours).
-
Remove extracellular bacteria by washing and adding a medium containing gentamicin.
-
Treat the infected cells with various concentrations of this compound or DMSO for a defined period (e.g., 60-90 minutes).[11]
-
Fix, permeabilize, and stain the cells with fluorescent phalloidin and DAPI.
-
Image the cells using fluorescence microscopy.
-
Quantify the effect by counting the percentage of bacteria associated with an actin comet tail in the treated versus control populations. The IC50 can be determined from the dose-response curve.[1][11]
Mandatory Visualizations
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Caption: Workflow for the in vitro pyrene-actin polymerization assay.
Caption: this compound stabilizes the inactive conformation of the Arp2/3 complex.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules CK-666 and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:442632-72-6 | Arp2/3 complex inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Utilizing CK-636 for Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in development, immune response, and wound healing. It is also a hallmark of cancer metastasis. The dynamic rearrangement of the actin cytoskeleton provides the protrusive force necessary for cell movement. A key regulator of this process is the Actin-related protein 2/3 (Arp2/3) complex, which initiates the formation of branched actin networks, particularly within the lamellipodia of migrating cells.[1][2] CK-636 is a potent and cell-permeable small molecule inhibitor of the Arp2/3 complex.[3] By binding to the Arp2/3 complex, this compound stabilizes its inactive conformation, thereby preventing the nucleation of new actin filaments.[3][4] This inhibitory action makes this compound a valuable tool for studying the role of the Arp2/3 complex in cell migration and for screening potential anti-migratory therapeutic agents.
These application notes provide detailed protocols for employing this compound in two standard cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Mechanism of Action of this compound
The Arp2/3 complex, when activated by nucleation-promoting factors (NPFs) such as the Wiskott-Aldrich syndrome protein (WASP) family, binds to the sides of existing "mother" actin filaments. This binding initiates the growth of a new "daughter" filament at a characteristic 70-degree angle, leading to the formation of a dendritic, branched actin network.[5] This network expansion at the leading edge of a cell generates the protrusive force required for lamellipodial extension and subsequent cell migration.[2]
This compound specifically targets the Arp2/3 complex, binding to a site between the Arp2 and Arp3 subunits.[4] This binding event locks the complex in an inactive state, preventing the conformational changes necessary for its activation and subsequent actin nucleation.[3][4] The inhibition of branched actin network formation leads to a reduction in lamellipodia formation and a significant impairment of cell migration.[5]
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (and a suitable inactive control, e.g., CK-689)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 2-6 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Scratch: Using a sterile p200 or p1000 pipette tip, create a straight scratch across the center of the cell monolayer. A consistent width of the scratch is crucial for reproducible results.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of this compound, the inactive control, or the vehicle control to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the plate to ensure images are taken from the same field of view at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Acquire images of the wounds at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point for all conditions using image analysis software. Calculate the percentage of wound closure relative to the initial wound area at time 0.
Transwell (Boyden Chamber) Assay
The transwell assay is used to assess the migratory response of cells to a chemoattractant. Cells are seeded in the upper chamber of a permeable support and migrate through the pores of the membrane towards a chemoattractant in the lower chamber.
Materials:
-
Cells of interest
-
Serum-free medium
-
Complete medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Preparation of Chambers: Add 600 µL of complete medium (containing the chemoattractant) to the lower wells of a 24-well plate.
-
Treatment: Pre-incubate the cell suspension with the desired concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: Add 100-200 µL of the treated cell suspension to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell type (typically 12-48 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.
-
Staining: Stain the fixed cells by placing the inserts in a staining solution for 15-30 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.
Data Presentation
The following table summarizes representative quantitative data on the effects of Arp2/3 complex inhibitors in cell migration assays. Note that CK-666 is a close and more potent analog of this compound.
| Cell Line | Assay Type | Inhibitor | Concentration | Incubation Time | Observed Effect | Reference |
| Human SKOV3 | Listeria Motility | This compound | 22 µM (IC₅₀) | Not specified | Inhibition of actin comet tail formation | [4] |
| Bovine | Actin Polymerization | This compound | 32 µM (IC₅₀) | Not specified | Inhibition of Arp2/3-mediated actin polymerization | [3] |
| Human | Actin Polymerization | This compound | 4 µM (IC₅₀) | Not specified | Inhibition of Arp2/3-mediated actin polymerization | [3] |
| Murine M-1 | Wound Healing | CK-666 | 200 µM | 2 hours | Significant reduction in cell motility rate | [5] |
| Murine M-1 | Lamellipodia Formation | CK-666 | 100-200 µM | Not specified | Up to 90% decrease in lamellipodia formation | [5] |
| Human Neutrophils | 3D Migration | CK-666 | Not specified | Not specified | Decreased cell speed, especially at low turning angles | [6] |
Visualizations
Caption: Workflow for a wound healing assay using this compound.
Caption: Arp2/3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Arp2/3 complex enhances cell migration on elastic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CK-636 Protocol for Live-Cell Imaging Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-636 is a cell-permeable small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial mediator of actin nucleation, the process that initiates the formation of new actin filaments. By creating branched actin networks, the Arp2/3 complex plays a fundamental role in various cellular processes, including cell migration, lamellipodia formation, endocytosis, and phagocytosis. This compound functions by binding to a site between Arp2 and Arp3, stabilizing the complex in an inactive conformation and thereby preventing the generation of branched actin filaments. This inhibitory action makes this compound a valuable tool for dissecting the role of the Arp2/3 complex in dynamic cellular events through live-cell imaging.
These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to study its effects on actin dynamics and associated cellular functions.
Mechanism of Action
This compound specifically targets the Arp2/3 complex, a seven-subunit protein assembly that, when activated by nucleation-promoting factors (NPFs) such as Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE), binds to existing actin filaments and nucleates the growth of new filaments at a 70-degree angle. This process results in the formation of a dendritic, or branched, actin network that is the primary driver of protrusive structures like lamellipodia at the leading edge of migrating cells.
This compound inhibits this process by locking the Arp2 and Arp3 subunits in an inactive state, thus preventing the conformational changes necessary for actin nucleation. This leads to a rapid and reversible inhibition of Arp2/3-dependent actin polymerization.
Applications in Live-Cell Imaging
Live-cell imaging allows for the real-time visualization of cellular processes. The use of this compound in such experiments can provide critical insights into the function of the Arp2/3 complex in:
-
Cell Migration and Motility: By inhibiting the formation of lamellipodia, this compound can be used to study the contribution of Arp2/3-mediated protrusion to cell migration in 2D and 3D environments.
-
Lamellipodia and Ruffle Dynamics: Researchers can observe the acute effects of Arp2/3 inhibition on the structure, formation, and retraction of lamellipodia and membrane ruffles.
-
Cytoskeletal Architecture: The dynamic rearrangement of the actin cytoskeleton in response to this compound treatment can be visualized, often revealing a shift from dendritic networks to unbranched actin filaments.
-
Endocytosis and Phagocytosis: As Arp2/3-mediated actin polymerization is implicated in these processes, this compound can be used to investigate the specific stages that are dependent on branched actin networks.
-
Intracellular Pathogen Motility: Some bacteria, like Listeria monocytogenes, hijack the host cell's Arp2/3 complex to form actin "comet tails" for propulsion. This compound can be used to inhibit this process and study the underlying mechanisms.
Data Presentation
The following tables summarize quantitative data on the inhibitory effects of this compound and its more potent analog, CK-666, from various studies.
| Inhibitor | Assay | Organism/Cell Line | IC50 Value |
| This compound | Actin Polymerization | Human | 4 µM |
| This compound | Actin Polymerization | Fission Yeast | 24 µM |
| This compound | Actin Polymerization | Bovine | 32 µM |
| This compound | Listeria Comet Tail Formation | SKOV3 cells | 22 µM |
| CK-666 | Lamellipodium Formation | B16F1 mouse melanoma cells | 50 µM |
| Parameter | Control (DMSO) | This compound Treated | Cell Type | Notes |
| T-cell Breadth | Normal | ~30% reduction | T-cells | This compound treatment leads to an elongated morphology with sharp pseudopodia.[1] |
| Podosome Formation | Present | Reduced | THP-1 derived monocytes | Cells were treated with 100 µM this compound for 15 minutes. |
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Inactive Control (CK-689) Stock Solution:
-
Prepare a stock solution of the inactive analog, CK-689, in DMSO at the same concentration as the this compound stock. CK-689 serves as a crucial negative control to ensure that the observed effects are due to the specific inhibition of the Arp2/3 complex and not off-target or solvent effects.
Working Solution:
-
On the day of the experiment, dilute the stock solution of this compound (and CK-689) in pre-warmed cell culture medium to the desired final working concentration.
-
Typical working concentrations for live-cell imaging range from 50 µM to 200 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.
Cell Culture and Preparation for Imaging
-
Culture cells of interest on glass-bottom dishes or chamber slides suitable for high-resolution live-cell imaging.
-
For experiments involving fluorescently labeled actin or actin-binding proteins, transfect or transduce cells with appropriate constructs (e.g., LifeAct-GFP, actin-RFP) 24-48 hours prior to imaging.
-
Ensure cells are healthy and sub-confluent on the day of the experiment.
-
Replace the culture medium with imaging medium (e.g., phenol red-free medium supplemented with HEPES and serum) to reduce background fluorescence and maintain cell viability during imaging.
Live-Cell Imaging Procedure
-
Baseline Imaging:
-
Place the prepared cells on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire images of the cells before adding the inhibitor to establish a baseline of normal cell behavior and actin dynamics. Capture images at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Inhibitor Addition:
-
Carefully add the pre-warmed working solution of this compound to the imaging dish to achieve the final desired concentration.
-
For control experiments, add the equivalent volume of the CK-689 working solution or DMSO-containing medium.
-
-
Post-Inhibition Imaging:
-
Immediately resume time-lapse imaging to capture the acute effects of the inhibitor on cellular dynamics.
-
Continue imaging for the desired duration, which can range from minutes to several hours, depending on the specific process being investigated.
-
-
Washout Experiment (Optional):
-
To assess the reversibility of the inhibition, carefully aspirate the inhibitor-containing medium.
-
Gently wash the cells two to three times with pre-warmed imaging medium.
-
Add fresh imaging medium and continue to acquire time-lapse images to observe the recovery of normal cellular functions.
-
Data Analysis
-
Analyze the acquired time-lapse image sequences using appropriate software (e.g., ImageJ/Fiji, CellProfiler, Imaris).
-
Quantify relevant parameters such as:
-
Cell migration speed and directionality.
-
Lamellipodial protrusion and retraction rates.
-
Changes in cell morphology (e.g., area, perimeter, aspect ratio).
-
Fluorescence intensity and distribution of actin reporters.
-
Mandatory Visualizations
Arp2/3 Signaling Pathway
Caption: The Arp2/3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Live-Cell Imaging with this compound
Caption: A generalized workflow for live-cell imaging experiments using this compound.
References
Application Notes: Utilizing CK-636 to Investigate Lamellipodia Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamellipodia are dynamic, sheet-like protrusions at the leading edge of migrating cells, primarily driven by the polymerization of a dense, branched network of actin filaments. The Actin-Related Protein 2/3 (Arp2/3) complex is a critical nucleator of this branched actin network. Understanding the regulation of lamellipodia is fundamental to research in cell migration, cancer metastasis, immune response, and wound healing. CK-636 is a potent, cell-permeable small molecule inhibitor of the Arp2/3 complex, making it an invaluable tool for studying the role of Arp2/3-mediated actin polymerization in these processes.
Mechanism of Action
This compound specifically targets the Arp2/3 complex. It functions by binding to a pocket between the Arp2 and Arp3 subunits, stabilizing the complex in its inactive conformation.[1][2] This prevents the conformational changes necessary for the complex to bind to existing actin filaments and nucleate new branches, thereby inhibiting the formation and maintenance of the lamellipodial actin network.[1][3][4] Its targeted action allows for the reversible and acute inhibition of Arp2/3-dependent processes in living cells.
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Quantitative Data
This compound exhibits varying inhibitory concentrations depending on the species from which the Arp2/3 complex is derived.
| Table 1: IC50 Values for this compound | ||
| Species / Source | IC50 Value (μM) | Reference |
| Human | 4 | [1][3][4] |
| Bovine | 32 | [1][3][4] |
| Fission Yeast | 24 | [1][3][5] |
| Listeria in SKOV3 cells | 22 | [3][4][6] |
Treatment of cells with Arp2/3 inhibitors leads to distinct and quantifiable phenotypic changes, primarily the loss of lamellipodia and altered cell motility.
| Table 2: Phenotypic Effects of Arp2/3 Inhibition | ||||
| Cell Type | Inhibitor | Concentration (μM) | Observed Effect | Reference |
| SKOV3 | This compound | 22 (IC50) | Inhibition of Listeria actin comet tails | [1] |
| THP-1 Monocytes | This compound | 100 | Reduction in podosome formation | [7] |
| M-1 Kidney Cells | CK-666 | 100 | Up to 90% decrease in lamellipodia formation | [2] |
| Fish Keratocytes | CK-666 | 100 | Transformation of dendritic network into transverse actin arcs | [8] |
| B16F1 Melanoma | CK-666 | 100 | Almost complete suppression of lamellipodium formation | [7][9] |
| CK-666 is a closely related and more potent analog of this compound, often used in studies of Arp2/3 function.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Calculation: To make a 10 mM stock solution of this compound (M.W. = 284.38 g/mol ), dissolve 1 mg of powder in 351.6 µL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced artifacts. A vehicle control (DMSO only) should always be run in parallel.
Protocol 2: Visualizing Lamellipodia Inhibition via Immunofluorescence
This protocol details how to treat cells with this compound and visualize the resulting changes in actin architecture and lamellipodia structure.
Caption: Workflow for analyzing this compound's effect on lamellipodia.
Materials:
-
Cells of interest cultured on sterile glass coverslips in a multi-well plate.
-
This compound stock solution (10 mM in DMSO).
-
Vehicle control (sterile DMSO).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin).
-
DAPI solution.
-
Mounting medium.
Procedure:
-
Cell Seeding: Seed cells on coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and spread overnight.
-
Treatment: Prepare working solutions of this compound (e.g., 25, 50, 100 µM) and a corresponding DMSO vehicle control in pre-warmed culture medium. Replace the medium in the wells with the treatment solutions and incubate for 30-60 minutes at 37°C.
-
Fixation: Gently aspirate the medium and wash once with warm PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the coverslips three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash three times with PBS. Add the phalloidin staining solution (prepared according to the manufacturer's instructions) and incubate for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Add DAPI solution and incubate for 5 minutes.
-
Mounting and Imaging: Wash a final three times with PBS. Carefully mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.
-
Analysis: Quantify the effect of this compound by measuring the percentage of cells that exhibit clear lamellipodia or by measuring the area of lamellipodia per cell in the control versus treated populations.
Protocol 3: Cell Migration Wound Healing (Scratch) Assay
This assay assesses the impact of this compound on collective cell migration, a process highly dependent on lamellipodia formation at the leading edge of the migratory front.[10][11]
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
Cells cultured to confluence in a 6- or 12-well plate.
-
Sterile 200 µL pipette tips.
-
This compound and DMSO.
-
Culture medium (consider low-serum medium to minimize proliferation effects).
-
Inverted microscope with a camera.
Procedure:
-
Create Monolayer: Plate cells and grow until they form a fully confluent monolayer.[10]
-
Generate Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the well. Press firmly but gently to remove cells. Wash gently with PBS to remove dislodged cells.
-
Treatment: Add fresh, pre-warmed culture medium containing the desired concentration of this compound or a DMSO control.
-
Imaging: Immediately place the plate on a microscope stage and acquire images of the scratch at designated positions (T=0). Mark the positions to ensure the same fields are imaged over time.
-
Time-Lapse Imaging: Incubate the plate at 37°C. Acquire images of the same marked positions at regular intervals (e.g., every 4, 6, or 12 hours) until the wound in the control condition is nearly closed.[11]
-
Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free "wound" at each time point. Calculate the percentage of wound closure relative to the T=0 area for both this compound treated and control samples. Plot the closure rate over time to visualize the inhibitory effect on cell migration.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:442632-72-6 | Arp2/3 complex inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application of CK-636 in 3D Cell Culture Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing CK-636, a potent inhibitor of the Arp2/3 complex, in three-dimensional (3D) cell culture models. These advanced in vitro systems, which include spheroids and organoids, more accurately mimic the complex in vivo microenvironment, offering a more physiologically relevant platform for studying cell behavior and drug response compared to traditional 2D cell culture.[1][2][3][4] The inhibition of the Arp2/3 complex, a key regulator of actin polymerization, provides a powerful tool to investigate cellular processes such as migration, invasion, and morphogenesis in a 3D context.
Application Notes
This compound is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex, a protein assembly crucial for the nucleation of branched actin filaments.[5][6][7] By binding to a pocket between the Arp2 and Arp3 subunits, this compound stabilizes the inactive conformation of the complex, thereby preventing it from initiating the formation of new actin branches.[6][7] This mechanism of action effectively disrupts the formation of lamellipodia and other actin-based protrusions that are essential for cell motility.[6]
In the context of 3D cell culture models, the application of this compound is particularly valuable for:
-
Studying cancer cell invasion and metastasis: Tumor cell invasion into surrounding tissues is a critical step in metastasis and is heavily reliant on the dynamic remodeling of the actin cytoskeleton.[8] By inhibiting the Arp2/3 complex with this compound, researchers can investigate the specific contribution of branched actin networks to the invasive potential of cancer cells in a more realistic 3D environment.
-
Investigating cell migration in developmental biology: Morphogenetic processes during embryonic development involve intricate and coordinated cell movements. This compound can be employed to dissect the role of Arp2/3-mediated migration in tissue formation and organogenesis within 3D organoid models.
-
Drug discovery and development: The invasive properties of cancer cells are a key target for novel anti-cancer therapies. 3D cell culture models treated with this compound can serve as a platform to screen for and validate compounds that target cell migration and invasion.[1]
The transition from 2D to 3D cell culture is critical as cells grown in 3D spheroids or organoids exhibit more in vivo-like characteristics, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles.[2][3][4] Therefore, the effects of this compound observed in these models are more likely to be predictive of its in vivo efficacy.
Quantitative Data
The inhibitory concentration (IC50) of this compound varies depending on the species from which the Arp2/3 complex is derived. The following table summarizes the reported IC50 values.
| Species | Arp2/3 Complex Source | IC50 (µM) | Reference |
| Human | Recombinant | 4 | [5] |
| Bovine | Thymus | 32 | [5][7] |
| Fission Yeast (S. pombe) | Recombinant | 24 | [5][7] |
Note: The optimal concentration for cell-based assays in 3D models may need to be determined empirically and can be influenced by factors such as cell type, spheroid size, and matrix composition.
Experimental Protocols
Here we provide detailed protocols for the application of this compound in 3D spheroid models. These protocols are adapted from established methods for 3D cell culture and invasion assays.
Protocol 1: Spheroid Formation and Treatment with this compound
This protocol describes the generation of tumor spheroids using the liquid overlay technique and their subsequent treatment with this compound.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
Agarose
-
Sterile PBS
-
96-well flat-bottom ultra-low attachment spheroid microplates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Prepare Agarose Coated Plates:
-
Prepare a 1.5% (w/v) solution of agarose in sterile PBS.
-
Autoclave the solution and allow it to cool to approximately 40-50°C.
-
Dispense 50 µL of the agarose solution into each well of a 96-well flat-bottom plate.
-
Allow the agarose to solidify at room temperature for at least 30 minutes.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Resuspend the cells in complete culture medium to a final concentration that will result in the desired spheroid size (typically 2,000-5,000 cells per spheroid).
-
Seed 200 µL of the cell suspension into each agarose-coated well.
-
-
Spheroid Formation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Carefully remove 100 µL of the medium from each well containing a spheroid.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: 3D Spheroid Invasion Assay with this compound
This protocol outlines a method to assess the invasive capacity of cancer cell spheroids embedded in an extracellular matrix in the presence of this compound.
Materials:
-
Pre-formed spheroids (from Protocol 1)
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
96-well plate
-
Microscope with imaging capabilities
Procedure:
-
Prepare Invasion Matrix:
-
Thaw the basement membrane matrix on ice.
-
Dilute the matrix to the desired concentration with cold, serum-free medium. Keep the matrix solution on ice to prevent premature polymerization.
-
-
Embed Spheroids:
-
Carefully transfer the pre-formed spheroids from the agarose-coated plate to a new 96-well plate.
-
Gently remove the surrounding medium.
-
Add 50 µL of the cold invasion matrix solution to each well containing a spheroid.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of the well.
-
-
Matrix Polymerization:
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
-
Add Chemoattractant and this compound:
-
Prepare complete culture medium containing the desired concentrations of this compound or vehicle control.
-
Add 150 µL of the medium with or without this compound to each well on top of the polymerized matrix.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Image the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours) using a brightfield or phase-contrast microscope.
-
Quantify invasion by measuring the area or distance of cell migration from the spheroid core into the surrounding matrix.
-
Protocol 3: Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of the actin cytoskeleton and other cellular components within spheroids treated with this compound.
Materials:
-
Treated spheroids in matrix (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Primary and secondary antibodies (if targeting other proteins)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation:
-
Carefully remove the medium from the wells.
-
Gently add 100 µL of 4% PFA to each well and incubate for 30-60 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed spheroids three times with PBS.
-
Add 100 µL of 0.25% Triton X-100 and incubate for 15 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Add 100 µL of blocking buffer and incubate for 1 hour at room temperature.
-
-
Staining:
-
Dilute fluorescently-labeled phalloidin and DAPI in blocking buffer.
-
Remove the blocking buffer and add the staining solution to the spheroids.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the spheroids three times with PBS.
-
Carefully remove the spheroids from the wells and mount them on a microscope slide with an appropriate mounting medium.
-
-
Imaging:
-
Image the stained spheroids using a confocal microscope to obtain high-resolution 3D images of the actin cytoskeleton and nuclei.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
References
- 1. Role of three-dimensional cell culture in therapeutics and diagnostics: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Tumor Models and Their Use for the Testing of Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
Application Notes and Protocols for CK-636 Treatment in the Study of Invadopodia and Podosomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CK-636, a potent and specific inhibitor of the Arp2/3 complex, to investigate the formation, function, and regulation of invadopodia and podosomes. Detailed protocols for key experimental assays are included to ensure reproducible and reliable results.
Introduction to this compound
This compound is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex, a key nucleator of branched actin networks.[1][2][3] By binding to a site between Arp2 and Arp3, this compound prevents the conformational change required for the complex's activation, thereby inhibiting actin polymerization.[2][3] This targeted inhibition makes this compound an invaluable tool for dissecting the role of Arp2/3-mediated actin dynamics in various cellular processes, particularly the formation and function of invadopodia and podosomes. These actin-rich protrusions are critical for extracellular matrix (ECM) degradation, cell invasion, and migration.[4]
Mechanism of Action
Invadopodia and podosomes are dynamic structures whose formation is heavily reliant on the rapid assembly of a branched actin network, a process orchestrated by the Arp2/3 complex. Signaling cascades, often initiated by growth factors like Epidermal Growth Factor (EGF), lead to the activation of key regulatory proteins such as Cdc42 and N-WASP.[1][5] N-WASP, in turn, activates the Arp2/3 complex, initiating the polymerization of actin filaments that form the core of these invasive structures.[6] this compound directly interferes with this process by inhibiting the Arp2/3 complex, leading to a reduction in branched actin polymerization and consequently, the disruption of invadopodia and podosome formation and function.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on podosome formation and Arp2/3 complex activity.
| This compound Concentration (µM) | Inhibition of Human Arp2/3 Complex (IC50) |
| 4 | 50% |
| In vitro biochemical assay measuring actin polymerization.[3] |
| This compound Concentration (µM) | Fraction of THP-1 Monocytes with >5 Podosomes (Normalized to DMSO control) |
| 0 (DMSO) | 1.0 |
| 10 | ~0.8 |
| 30 | ~0.4 |
| 100 | ~0.1 |
| Cells were treated for 15 minutes prior to fixation and staining. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Invadopodia/Podosomes
This protocol details the immunofluorescent labeling of key invadopodia/podosome components, F-actin and cortactin, to visualize these structures and assess the effect of this compound treatment.
Materials:
-
Cells of interest (e.g., MDA-MB-231, THP-1)
-
Glass coverslips
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-Cortactin
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Phalloidin conjugated to a fluorophore (e.g., TRITC-Phalloidin) for F-actin staining
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that allows for individual cell analysis and incubate overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10, 30, 100 µM) or DMSO (vehicle control) for the desired time (e.g., 15-60 minutes).
-
Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% PFA for 30 minutes at room temperature in the dark.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature in the dark.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with 1% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Remove the blocking solution and incubate the cells with the primary anti-cortactin antibody (diluted in 1% BSA) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody and TRITC-Phalloidin (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI for 10 minutes at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and size of invadopodia/podosomes (co-localized F-actin and cortactin puncta) per cell.
Protocol 2: Matrix Degradation Assay
This assay measures the ability of cells to degrade the extracellular matrix, a key function of invadopodia and podosomes, and how this is affected by this compound.
Materials:
-
Glass coverslips
-
Poly-L-lysine solution (50 µg/mL in water)
-
0.5% Glutaraldehyde in PBS
-
Fluorescently labeled gelatin (e.g., Oregon Green 488 conjugate)
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Fixation and staining reagents as in Protocol 1.
Procedure:
-
Coverslip Coating:
-
Coat sterile glass coverslips with 50 µg/mL Poly-L-lysine for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Incubate with 0.5% glutaraldehyde for 10 minutes.
-
Wash three times with PBS.
-
Apply a thin layer of fluorescently labeled gelatin solution onto the coverslips and incubate for 20 minutes.
-
Wash three times with PBS.
-
-
Cell Seeding and Treatment:
-
Place the gelatin-coated coverslips in a 24-well plate.
-
Seed cells onto the coverslips and allow them to adhere and form invadopodia (typically 4-24 hours).
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration.
-
-
Fixation and Staining:
-
Fix and stain the cells for F-actin, cortactin, and nuclei as described in Protocol 1.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Areas of matrix degradation will appear as dark regions (holes) in the fluorescent gelatin layer.
-
Quantify the area of degradation per cell using image analysis software (e.g., ImageJ). Co-localization of degradation areas with F-actin/cortactin puncta confirms invadopodia/podosome activity.
-
Visualizations
Caption: Signaling pathway leading to invadopodia/podosome formation and inhibition by this compound.
Caption: Experimental workflow for immunofluorescence analysis of invadopodia/podosomes.
Caption: Experimental workflow for the matrix degradation assay.
References
- 1. Molecular mechanisms of invadopodium formation: the role of the N-WASP–Arp2/3 complex pathway and cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of invadopodium formation: the role of the N-WASP-Arp2/3 complex pathway and cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Standard Concentration of CK-636 for Treating Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CK-636, a potent and cell-permeable inhibitor of the Arp2/3 complex, in treating cultured cells. The information compiled herein is intended to guide researchers in designing and executing experiments to study cellular processes dependent on Arp2/3-mediated actin polymerization, such as cell migration, invasion, and intracellular motility.
Introduction
This compound is a small molecule inhibitor that specifically targets the Actin-Related Protein 2/3 (Arp2/3) complex. By binding to a pocket between Arp2 and Arp3, this compound stabilizes the inactive conformation of the complex, thereby preventing it from initiating the nucleation of new actin filaments.[1][2] This inhibitory action makes this compound a valuable tool for dissecting the roles of the Arp2/3 complex in various cellular functions.
Data Presentation
The effective concentration of this compound can vary depending on the cell type, the specific biological process being investigated, and the duration of treatment. The half-maximal inhibitory concentration (IC50) values provide a crucial starting point for determining the optimal working concentration for your experiments.
| Parameter | Species/Cell Line | Assay | IC50 Value | Reference |
| Arp2/3 Complex Inhibition | Human | In vitro actin polymerization | 4 µM | [2][3][4][5] |
| Arp2/3 Complex Inhibition | Bovine | In vitro actin polymerization | 32 µM | [2][3][4][5] |
| Arp2/3 Complex Inhibition | Fission Yeast (S. pombe) | In vitro actin polymerization | 24 µM | [2][3][4][5] |
| Inhibition of Intracellular Motility | SKOV3 (Human ovarian cancer) | Listeria monocytogenes comet tail formation | 22 µM | [3][4] |
| Inhibition of Lamellipodia Formation | Murine Kidney Collecting Duct (M-1) Cells | Microscopic analysis | Effective at 100-200 µM | [6] |
| Inhibition of Podosome Formation | THP-1 derived monocytes | Microscopic analysis | Effective at 100 µM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM to 50 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 284.38 g/mol ), dissolve 2.84 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
General Protocol for Treating Cultured Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Vehicle control (DMSO)
Protocol:
-
Seed the cells in appropriate culture vessels (e.g., multi-well plates, petri dishes, or chamber slides) at a density suitable for the intended assay. Allow the cells to adhere and grow overnight, or as required by the specific cell line.
-
On the day of the experiment, prepare the desired working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. It is crucial to also prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period. The incubation time will vary depending on the experiment and can range from minutes to several hours.
-
Following incubation, proceed with the specific downstream analysis, such as cell imaging, migration assays, or biochemical assays.
Listeria monocytogenes Motility Assay in SKOV3 Cells
This assay is used to assess the effect of this compound on Arp2/3-dependent intracellular bacterial motility.
Materials:
-
Listeria monocytogenes
-
Gentamicin
-
This compound
-
Phalloidin conjugated to a fluorescent dye (for staining F-actin)
-
DAPI (for staining nuclei)
-
Fixation and permeabilization buffers
Protocol:
-
Seed SKOV3 cells on coverslips in a 24-well plate and grow to confluency.
-
Infect the SKOV3 cells with Listeria monocytogenes at a multiplicity of infection (MOI) of 10-50 for 1 hour.
-
After the infection period, wash the cells with PBS and replace the medium with fresh medium containing gentamicin (50-100 µg/mL) to kill extracellular bacteria.
-
Incubate for 1-2 hours to allow for bacterial entry and initiation of intracellular motility.
-
Treat the infected cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM, 100 µM) or a DMSO vehicle control for 1-2 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the cells with fluorescently labeled phalloidin and DAPI.
-
Mount the coverslips on microscope slides and visualize using fluorescence microscopy.
-
Quantify the percentage of bacteria associated with actin "comet tails" in treated versus control cells. A significant reduction in comet tail formation indicates inhibition of Arp2/3 complex activity.[7]
Podosome Formation Assay in THP-1 Derived Macrophages
This protocol is designed to evaluate the role of the Arp2/3 complex in the formation of podosomes, which are actin-rich adhesive and degradative structures.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Fibronectin-coated coverslips
-
Fluorescently labeled phalloidin and DAPI
Protocol:
-
Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Plate the differentiated THP-1 macrophages onto fibronectin-coated coverslips and allow them to adhere.
-
Treat the cells with this compound (e.g., 50 µM, 100 µM) or a DMSO vehicle control for a specified time (e.g., 30-60 minutes).
-
Fix, permeabilize, and stain the cells with fluorescently labeled phalloidin and DAPI.
-
Image the cells using fluorescence microscopy and quantify the number and morphology of podosomes per cell. A decrease in the number or disruption of podosome structures in this compound treated cells indicates the involvement of the Arp2/3 complex.
Visualizations
Signaling Pathway of Arp2/3 Complex Inhibition by this compound
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Experimental Workflow for Studying Cell Migration with this compound
Caption: Workflow for a wound healing (scratch) assay.
Logical Relationship of this compound's Effect on Cellular Processes
Caption: Downstream cellular effects of this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. SK-OV-3 Cells [cytion.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
Application Notes and Protocols for CK-636 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CK-636, a potent and specific inhibitor of the Arp2/3 complex, in conjunction with fluorescence microscopy for studying actin dynamics and related cellular processes. Detailed protocols for fixed and live-cell imaging are provided, along with quantitative data on the effects of this compound and a schematic representation of the Arp2/3 signaling pathway.
Introduction to this compound
This compound is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex.[1] The Arp2/3 complex is a crucial nucleator of actin filaments, responsible for creating branched actin networks that drive various cellular processes, including cell migration, lamellipodia formation, and endocytosis.[2] By binding to a site between Arp2 and Arp3, this compound stabilizes the inactive conformation of the complex, preventing it from initiating the formation of new actin filaments.[1] This makes this compound an invaluable tool for dissecting the roles of Arp2/3-mediated actin polymerization in health and disease.
Applications in Fluorescence Microscopy
The combination of this compound treatment with fluorescence microscopy allows for the direct visualization and quantification of changes in actin-based structures and dynamics. Key applications include:
-
Investigating the role of the Arp2/3 complex in cell migration: By observing changes in cell speed, directionality, and morphology after this compound treatment.
-
Analyzing lamellipodia and filopodia dynamics: To understand the contribution of Arp2/3-mediated actin nucleation to the formation and maintenance of these protrusive structures.
-
Studying intracellular pathogen motility: As some bacteria, like Listeria monocytogenes, hijack the host cell's Arp2/3 complex to form actin "comet tails" for propulsion.[3]
-
Elucidating the mechanisms of endocytosis and phagocytosis: Where Arp2/3-dependent actin polymerization is essential for vesicle formation and engulfment.
-
Screening for potential therapeutic agents: That target the Arp2/3 complex in diseases characterized by aberrant cell motility, such as cancer metastasis.
Quantitative Data on this compound Effects
The inhibitory effects of this compound on Arp2/3-mediated processes can be quantified using fluorescence microscopy and image analysis. The following tables summarize key quantitative data from published studies.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| IC50 for Actin Polymerization | Human Arp2/3 complex | 4 µM | 50% inhibition of actin polymerization | [1] |
| Fission yeast Arp2/3 complex | 24 µM | 50% inhibition of actin polymerization | [1] | |
| Bovine Arp2/3 complex | 32 µM | 50% inhibition of actin polymerization | [1] | |
| Listeria in infected SKOV3 cells | 22 µM | 50% reduction in actin comet tail formation | [1] | |
| Cell Migration | T cells | Not specified | Reduced velocity and elongated morphology | [1] |
| Walker 256 carcinosarcoma cells | 50 µM (CK-666) | Prevention of lamellipodia-driven migration | [4] | |
| Lamellipodia Dynamics | hPSCs | Not specified (CK-666) | Loss of dynamic membrane protrusions | [2] |
| Actin Network Dynamics | Drosophila S2 cells | 59 µM (CK-666) | IC50 for reduction in actin network treadmilling speed | [5] |
Note: CK-666 is a more potent analog of this compound and is often used in studies to achieve more complete inhibition of the Arp2/3 complex.
Signaling Pathway and Experimental Workflow
Arp2/3 Complex Activation and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to the activation of the Arp2/3 complex and the mechanism of inhibition by this compound.
General Experimental Workflow for Fluorescence Microscopy
This diagram outlines the general workflow for treating cells with this compound and subsequent analysis using fluorescence microscopy.
Experimental Protocols
Protocol 1: Fixed-Cell Imaging of the Actin Cytoskeleton after this compound Treatment
This protocol is suitable for visualizing changes in the overall actin architecture, such as stress fibers, lamellipodia, and filopodia.
Materials:
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips or in imaging dishes at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours.
-
This compound Treatment:
-
Prepare working concentrations of this compound in pre-warmed complete cell culture medium. A typical starting concentration is 50-100 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and experimental question.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Aspirate the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
Incubate the cells for the desired time. Incubation times can range from 15 minutes to several hours, depending on the process being studied.
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with pre-warmed PBS.
-
Add the 4% PFA fixation solution and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the 0.1% Triton X-100 permeabilization solution and incubate for 5-10 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the 1% BSA blocking solution and incubate for 30 minutes at room temperature to reduce non-specific binding.
-
-
Staining:
-
Prepare the staining solution by diluting the fluorescently-conjugated phalloidin and DAPI/Hoechst in the 1% BSA blocking solution according to the manufacturer's instructions.
-
Aspirate the blocking solution and add the staining solution to the cells.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium. For imaging dishes, add a sufficient volume of PBS or mounting medium to cover the cells.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores. Acquire images for subsequent quantitative analysis.
-
Protocol 2: Live-Cell Imaging of Actin Dynamics with this compound Treatment
This protocol allows for the real-time visualization of the effects of this compound on dynamic actin-based processes.
Materials:
-
Cells of interest cultured in glass-bottom imaging dishes
-
Live-cell actin probe (e.g., LifeAct-GFP, SiR-Actin)
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free medium supplemented with HEPES)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Seed cells expressing a live-cell actin probe in glass-bottom imaging dishes. If using a fluorescent dye like SiR-Actin, follow the manufacturer's protocol for cell labeling prior to the experiment.
-
Ensure the cells are healthy and at an appropriate density for imaging individual cells or small groups.
-
-
Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate.
-
Locate a field of view with healthy cells and begin acquiring baseline images before adding this compound. This will serve as the "before" control.
-
-
This compound Addition:
-
Carefully add a pre-determined concentration of this compound directly to the imaging medium. To minimize disturbance, you can pre-mix the this compound in a small volume of medium and gently add it to the dish. A vehicle control (DMSO) should be performed in a separate experiment.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images to capture the dynamic changes in the actin cytoskeleton. The imaging frequency and duration will depend on the specific process being investigated. For rapid events like lamellipodial dynamics, imaging every 5-30 seconds may be necessary.
-
-
Data Analysis:
-
Analyze the acquired time-lapse series to quantify changes in parameters such as cell migration speed, lamellipodia protrusion and retraction rates, and the dynamics of actin structures. Kymograph analysis is a useful tool for visualizing and quantifying such dynamic events.
-
Conclusion
This compound is a powerful tool for investigating the role of the Arp2/3 complex in a wide range of cellular processes. When combined with fluorescence microscopy, it allows for detailed visualization and quantification of the effects of Arp2/3 inhibition on the actin cytoskeleton. The protocols and data provided here serve as a comprehensive resource for researchers and scientists aiming to incorporate this compound into their fluorescence microscopy-based studies. Careful optimization of experimental conditions for specific cell types and research questions will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arp2/3 mediated dynamic lamellipodia of the hPSC colony edges promote liposome-based DNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Force transmission during adhesion-independent migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
Application Notes and Protocols for Listeria Motility Assay Using CK-636 as a Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Listeria monocytogenes, a facultative intracellular bacterium, exhibits a remarkable form of motility within host cells by polymerizing host cell actin into a "comet tail." This process is propelled by the bacterial surface protein ActA, which recruits and activates the host's Arp2/3 complex.[1][2][3] The Arp2/3 complex, a crucial component of the host cytoskeleton, nucleates new actin filaments, generating the force for bacterial movement.[4][5] Understanding this mechanism is vital for research into infectious diseases and cytoskeletal dynamics.
CK-636 is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex.[6][7][8] It functions by binding between the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation and preventing it from initiating actin polymerization.[9][10] This inhibitory action makes this compound an excellent negative control in Listeria motility assays, allowing researchers to confirm that the observed motility is indeed Arp2/3-dependent.
These application notes provide detailed protocols for performing a Listeria motility assay in mammalian cells using this compound as a control, along with data presentation and visualizations to aid in experimental design and interpretation.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the formation of Listeria monocytogenes actin comet tails in SKOV3 cells. Data is extrapolated from graphical representations in existing literature.[11][12]
| This compound Concentration (µM) | Percentage of Listeria with Actin Comet Tails (%) |
| 0 (DMSO control) | ~100% |
| 10 | ~75% |
| 22 (IC50) | ~50%[6][7] |
| 50 | ~20% |
| 100 | <10% |
Signaling Pathway of Listeria Actin-Based Motility and Inhibition by this compound
The diagram below illustrates the molecular mechanism of Listeria motility and the point of inhibition by this compound.
Caption: Signaling pathway of Listeria motility and this compound inhibition.
Experimental Workflow for Listeria Motility Assay
The following diagram outlines the key steps in conducting a Listeria motility assay with this compound as a control.
Caption: Experimental workflow for the Listeria motility assay.
Experimental Protocols
Materials and Reagents
-
Host Cells: SKOV3 (human ovarian adenocarcinoma) or Caco-2 (human colorectal adenocarcinoma) cells.
-
Bacteria: Listeria monocytogenes strain (e.g., 10403S).
-
Cell Culture Media: Appropriate medium for the chosen host cell line (e.g., McCoy's 5A for SKOV3, EMEM for Caco-2) supplemented with fetal bovine serum (FBS) and antibiotics (for routine culture, not for infection).
-
Bacterial Culture Media: Brain Heart Infusion (BHI) broth and agar.
-
This compound: Stock solution in DMSO (e.g., 10-100 mM).
-
Control: DMSO (vehicle for this compound).
-
Infection Medium: Cell culture medium without antibiotics.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Staining Reagents:
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for F-actin.
-
Primary antibody against Listeria (e.g., rabbit anti-Listeria O).
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 594).
-
DAPI for nuclear staining.
-
-
Mounting Medium: Antifade mounting medium.
Protocol for Listeria Motility Assay in Host Cells
2.1. Day 1: Seeding Host Cells
-
Culture host cells (e.g., SKOV3) in a T-75 flask to ~80-90% confluency.
-
Trypsinize and seed the cells onto sterile glass coverslips in a 24-well plate at a density that will result in a 70-80% confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
2.2. Day 1: Preparing Listeria Culture
-
Inoculate 5 mL of BHI broth with a single colony of Listeria monocytogenes from a BHI agar plate.
-
Incubate overnight at 30°C with shaking. This temperature promotes flagella expression for initial motility, though intracellular motility is flagella-independent.
2.3. Day 2: Infection of Host Cells
-
The next morning, subculture the overnight Listeria culture by diluting it 1:10 in fresh, pre-warmed BHI broth and grow for 2-3 hours at 37°C with shaking to an OD₆₀₀ of 0.8-1.0 (log phase).
-
Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in pre-warmed, antibiotic-free cell culture medium.
-
Remove the culture medium from the host cells on coverslips and wash once with PBS.
-
Add the bacterial suspension to the cells at a Multiplicity of Infection (MOI) of 25-50 bacteria per cell.
-
Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator to allow for bacterial entry.
-
After the 1-hour infection, remove the bacterial suspension and wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh, pre-warmed cell culture medium containing gentamicin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria.
-
Incubate for 3-4 hours to allow for bacterial escape into the cytoplasm and initiation of actin-based motility.
2.4. Day 2: this compound Treatment
-
Prepare working solutions of this compound in pre-warmed cell culture medium (with gentamicin) at various concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Prepare a DMSO-only control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the infected cells and replace it with the medium containing this compound or the DMSO control.
-
Incubate for 60-90 minutes at 37°C in a 5% CO₂ incubator.[11]
2.5. Day 2: Immunofluorescence Staining
-
After incubation with the inhibitor, remove the medium and wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against Listeria (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light. DAPI can also be included at this step.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
Data Acquisition and Analysis
3.1. Imaging
-
Visualize the samples using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Acquire images of multiple random fields of view for each condition (DMSO control and different this compound concentrations). Ensure that images capture a sufficient number of infected cells.
3.2. Quantification
-
For each field of view, count the total number of intracellular bacteria (visualized by the anti-Listeria antibody).
-
Count the number of bacteria that are associated with a distinct actin comet tail (visualized by phalloidin staining).
-
Calculate the percentage of bacteria with comet tails for each condition: (Number of bacteria with comet tails / Total number of intracellular bacteria) x 100.
-
Compare the percentages between the DMSO control and the this compound treated samples. A significant reduction in the percentage of bacteria with comet tails in the this compound treated samples indicates that the motility is Arp2/3-dependent.
-
(Optional) The length and intensity of the actin tails can also be measured using image analysis software (e.g., ImageJ/Fiji) to provide a more detailed quantitative analysis of the inhibitory effect.
By following these protocols, researchers can effectively use this compound as a negative control to validate the role of the Arp2/3 complex in Listeria monocytogenes intracellular motility and to study the effects of other potential inhibitors or genetic modifications on this process.
References
- 1. Quantitative Analysis of Filament Branch Orientation in Listeria Actin Comet Tails - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Actin Turnover in Listeria Comet Tails: Evidence for Catastrophic Filament Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale quantitative analysis of sources of variation in the actin polymerization-based movement of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Listeria monocytogenes : Techniques to Analyze Bacterial Infection in vitro [biocyclopedia.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Actin-based motility allows Listeria monocytogenes to avoid autophagy in the macrophage cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-dimensional architecture of actin filaments in Listeria monocytogenes comet tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. micromasterlab.com [micromasterlab.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov.tw [fda.gov.tw]
- 11. asm.org [asm.org]
- 12. himedialabs.com [himedialabs.com]
Application Notes and Protocols for Assessing CK-636 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
CK-636 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] The Arp2/3 complex is a key nucleator of branched actin filaments, playing a crucial role in various cellular processes, including cell migration, lamellipodia formation, and intracellular motility.[3] By binding to a site between Arp2 and Arp3, this compound stabilizes the inactive conformation of the complex, thereby preventing it from initiating the formation of new actin filaments.[1][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound through biochemical and cell-based assays.
Mechanism of Action of this compound
The Arp2/3 complex is activated by nucleation-promoting factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family. Upon activation, the Arp2/3 complex binds to the side of a pre-existing ("mother") actin filament and nucleates a new ("daughter") filament at a characteristic 70° angle, leading to the formation of a branched actin network. This process is fundamental for generating the protrusive forces required for cell motility.
This compound inhibits this process by locking the Arp2/3 complex in an open, inactive state, thus preventing the conformational changes necessary for actin nucleation. This leads to a reduction in branched actin networks, impairing cellular structures and functions that rely on them.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various in vitro assays.
Table 1: Inhibition of Arp2/3 Complex-Mediated Actin Polymerization by this compound
| Species of Arp2/3 Complex | IC50 (µM) | Reference |
| Human (HsArp2/3) | 4 | [5] |
| Bovine (BtArp2/3) | 32 | [5] |
| Fission Yeast (SpArp2/3) | 24 | [5] |
Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Wound Closure (%) after 24h | Reference |
| Murine Kidney M-1 Cells | 0 (Control) | 95 ± 5 | [4] |
| 50 | 40 ± 8 | [4] | |
| 100 | 15 ± 6 | [4] | |
| Human Esophageal TE-10 Cells | 0 (Control) | 85 ± 7 | [6] |
| 50 | 35 ± 6 | [6] | |
| 100 | 10 ± 4 | [6] |
Table 3: Effect of this compound on Cell Invasion (Transwell Assay)
| Cell Line | This compound Concentration (µM) | Number of Invading Cells (Normalized) | Reference |
| HeLa | 0 (Control) | 100 ± 12 | [7] |
| 25 | 65 ± 9 | [7] | |
| 50 | 30 ± 7 | [7] | |
| 100 | 8 ± 3 | [7] |
Table 4: Inhibition of Listeria monocytogenes Actin Comet Tail Formation by this compound
| This compound Concentration (µM) | Fraction of Bacteria with Comet Tails (%) | Reference |
| 0 (Control) | 92 ± 6 | [1] |
| 10 | 75 ± 8 | [1] |
| 25 | 45 ± 10 | [1] |
| 50 | 18 ± 5 | [1] |
| 100 | < 5 | [1] |
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.
Materials:
-
Pyrene-labeled rabbit muscle actin
-
Unlabeled rabbit muscle actin
-
Purified Arp2/3 complex
-
Purified NPF (e.g., WASp-VCA domain)
-
This compound stock solution in DMSO
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Fluorescence spectrophotometer or plate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 10 µM. Incubate on ice for 1 hour to depolymerize actin oligomers.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Reaction Setup:
-
In a microcuvette or a black 96-well plate, combine the following on ice (example for a 100 µL final volume):
-
-
Initiation and Measurement:
-
Data Analysis:
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution in DMSO
-
Multi-well plates (e.g., 24-well)
-
Pipette tips (p200 or p1000) or a scratch-making tool
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Wound Creation:
-
Once cells are confluent, gently create a scratch in the monolayer using a sterile pipette tip.[12]
-
-
Treatment:
-
Imaging and Analysis:
-
Capture images of the scratch at the beginning of the experiment (T=0) and at regular intervals (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.[11][12]
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula:
-
% Wound Closure = [ (Wound Area at T=0 - Wound Area at T=x) / Wound Area at T=0 ] * 100
-
-
Transwell Migration Assay
This assay evaluates the effect of this compound on the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size)
-
Multi-well companion plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound stock solution in DMSO
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Setup:
-
Cell Seeding and Treatment:
-
Resuspend cells in serum-free medium containing the desired concentrations of this compound or DMSO.
-
Seed the cell suspension into the upper chamber of the Transwell inserts (e.g., 1 x 10⁵ cells per insert).[14]
-
-
Incubation:
-
Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 12-24 hours).
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.[14]
-
Stain the fixed cells with 0.1% crystal violet for 10-20 minutes.[14]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted and the absorbance measured to quantify migration.
-
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of the actin cytoskeleton and the effects of this compound on its organization.
Materials:
-
Cells grown on glass coverslips
-
This compound stock solution in DMSO
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with the desired concentrations of this compound or DMSO for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Staining:
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Conclusion
The protocols described in these application notes provide a comprehensive toolkit for researchers to assess the in vitro efficacy of the Arp2/3 complex inhibitor, this compound. By employing a combination of biochemical and cell-based assays, it is possible to quantify the inhibitory effects of this compound on actin polymerization, cell migration, and invasion, as well as to visualize its impact on the cellular actin cytoskeleton. These methods are essential for characterizing the mechanism of action of this compound and for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Phalloidin staining protocol | Abcam [abcam.com]
- 3. Arp2/3 complex is required for actin polymerization during platelet shape change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cancer cell migration with CuS@ mSiO2-PEG nanoparticles by repressing MMP-2/MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 9. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 11. clyte.tech [clyte.tech]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: CK-636 in the Study of Endocytosis and Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction to CK-636: A Potent Inhibitor of the Arp2/3 Complex
This compound is a cell-permeable small molecule that serves as a potent and specific inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial component of the cellular machinery, responsible for nucleating the formation of branched actin networks.[1] These networks provide the protrusive force necessary for a variety of cellular processes, including cell migration, lamellipodia formation, and, critically, membrane remodeling during endocytosis and phagocytosis.[1][2]
This compound exerts its inhibitory effect by binding to a pocket between the Arp2 and Arp3 subunits of the complex. This binding event locks the Arp2/3 complex in an inactive conformation, preventing it from initiating the polymerization of new actin filaments from the sides of existing filaments. By disrupting the formation of these branched actin networks, this compound allows researchers to dissect the specific roles of Arp2/3-mediated actin dynamics in various cellular functions. A more potent analog, CK-666, is also commonly used in these studies.
Application of this compound in Studying Endocytosis
Endocytosis is a fundamental cellular process by which cells internalize molecules and particles from their external environment. A key form of this process is clathrin-mediated endocytosis (CME), which relies on the formation of clathrin-coated pits at the plasma membrane. The Arp2/3 complex plays a critical role in providing the force required for the invagination of these pits and the subsequent scission of the endocytic vesicle.[1] Inhibition of the Arp2/3 complex with this compound has been shown to impair CME, making it an invaluable tool for studying the mechanics of this pathway.
Experimental Protocol: Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This protocol describes how to quantify the effect of this compound on the rate of clathrin-mediated endocytosis using a transferrin uptake assay. Transferrin, a protein that binds to its receptor on the cell surface, is internalized via CME.
Materials:
-
Cells cultured on coverslips (e.g., HeLa, A549, or other suitable cell line)
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Seed cells on coverslips in a 24-well plate to achieve 60-70% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Include a DMSO-only vehicle control.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the this compound working solutions or vehicle control for 30-60 minutes at 37°C.
-
-
Transferrin Internalization:
-
Prepare a solution of fluorescently labeled transferrin (e.g., 25 µg/mL) in serum-free medium.
-
Add the transferrin solution to each well and incubate for 15-30 minutes at 37°C to allow for internalization.
-
-
Stopping Endocytosis and Fixation:
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Quantification:
-
Measure the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity of this compound treated cells to the vehicle control.
-
The Phagocytic Index can be calculated as the percentage of cells that have internalized transferrin multiplied by the average number of transferrin-positive vesicles per cell.
Application of this compound in Studying Phagocytosis
Phagocytosis is the process by which cells engulf large particles, such as bacteria, cellular debris, and opsonized targets. The role of the Arp2/3 complex in phagocytosis is nuanced and appears to be dependent on the specific receptors mediating the uptake.
-
Fc Receptor (FcR)-Mediated Phagocytosis: This pathway is initiated by the binding of antibodies (IgG) opsonized particles to Fc receptors on the phagocyte surface. Studies have shown that Arp2/3 complex activity is largely dispensable for FcR-mediated phagocytosis, suggesting the involvement of alternative actin nucleation pathways.[2][3]
-
Complement Receptor (CR)-Mediated Phagocytosis: In contrast, the engulfment of particles opsonized with complement fragments (like iC3b) via complement receptor 3 (CR3) is highly dependent on the Arp2/3 complex.[4] Inhibition of Arp2/3 with this compound or its analogs significantly impairs this form of phagocytosis.
Experimental Protocols for Phagocytosis Assays
1. Fc Receptor-Mediated Phagocytosis Assay
Materials:
-
Macrophages (e.g., bone marrow-derived macrophages (BMDMs) or RAW 264.7)
-
Latex beads or zymosan particles
-
Immunoglobulin G (IgG) for opsonization
-
This compound
-
Fluorescently labeled phalloidin for actin staining
-
DAPI
Procedure:
-
Particle Opsonization: Incubate latex beads or zymosan with IgG for 1 hour at 37°C to opsonize. Wash the particles to remove unbound IgG.
-
Cell Treatment: Treat macrophages with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Phagocytosis: Add the IgG-opsonized particles to the cells and incubate for 30-60 minutes to allow for phagocytosis.
-
Fixation and Staining: Fix the cells with 4% PFA, permeabilize, and stain with fluorescently labeled phalloidin and DAPI.
-
Imaging and Quantification: Image the cells using fluorescence microscopy. The phagocytic index can be determined by counting the number of internalized particles per 100 cells.
2. Complement Receptor-Mediated Phagocytosis Assay
Materials:
-
Macrophages
-
Zymosan particles
-
Serum (as a source of complement)
-
This compound
-
Fluorescent labels for zymosan (e.g., FITC)
Procedure:
-
Particle Opsonization: Incubate zymosan particles with serum for 30 minutes at 37°C to opsonize with complement proteins. Wash the particles.
-
Cell Treatment: Pre-treat macrophages with this compound or vehicle control.
-
Phagocytosis: Add the complement-opsonized zymosan to the cells and incubate.
-
Quantification:
-
Microscopy: Fix and stain the cells to visualize and count internalized particles.
-
Flow Cytometry: Use fluorescently labeled zymosan and quench the fluorescence of non-internalized particles with trypan blue to quantify uptake by flow cytometry.
-
Quantitative Data on this compound Inhibition
The inhibitory effect of this compound is dose-dependent. The following tables summarize the half-maximal inhibitory concentrations (IC50) and observed effects at different concentrations.
| Process | Cell Type/System | This compound IC50 | Reference |
| Actin Polymerization (Human Arp2/3) | In vitro | 4 µM | [5] |
| Actin Polymerization (Bovine Arp2/3) | In vitro | 32 µM | [5] |
| Listeria Motility in SKOV3 cells | Cell-based | 22 µM |
| This compound Concentration | Effect on Endocytosis (Clathrin-Mediated) | Effect on Phagocytosis (Complement Receptor-Mediated) |
| 10 µM | Partial inhibition of transferrin uptake. | Minor reduction in zymosan uptake. |
| 25 µM | Significant reduction in the rate of endocytosis. | Noticeable decrease in phagocytic index. |
| 50 µM | Strong inhibition of clathrin-coated pit formation and internalization. | Substantial inhibition of phagosome formation. |
| 100 µM | Near-complete blockage of clathrin-mediated endocytosis. | Profound inhibition of complement-mediated phagocytosis. |
Visualizing the Pathways and Workflows
To better understand the cellular processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Arp2/3 complex in clathrin-mediated endocytosis.
Caption: Differential role of Arp2/3 in FcR vs. CR-mediated phagocytosis.
Caption: Experimental workflow for studying endocytosis inhibition by this compound.
Conclusion
This compound is an indispensable tool for cell biologists and drug development professionals seeking to understand the intricate roles of the Arp2/3 complex in cellular trafficking. Its specific inhibition of branched actin nucleation allows for the precise dissection of Arp2/3-dependent pathways in both endocytosis and phagocytosis. The provided protocols and data offer a framework for designing and interpreting experiments aimed at elucidating the mechanisms of these fundamental cellular processes and for screening potential therapeutic agents that may modulate these pathways. Careful consideration of the differential requirements for the Arp2/3 complex in various forms of phagocytosis is crucial for accurate experimental design and data interpretation.
References
- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 2. Arp2/3 Complex Is Required for Macrophage Integrin Functions but Is Dispensable for FcR Phagocytosis and In Vivo Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arp2/3 complex is required for macrophage integrin functions but is dispensable for FcR phagocytosis and in vivo motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the Arp2/3 complex in phagocytosis mediated by FcgammaR or CR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocytosis Assay Basics - Araceli Biosciences [aracelibio.com]
Troubleshooting & Optimization
CK-636 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Arp2/3 complex inhibitor, CK-636. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that inhibits the Arp2/3 complex, a key regulator of actin cytoskeleton dynamics. It functions by binding to a site between the Arp2 and Arp3 subunits, which appears to lock the complex in an inactive conformation.[1][2] This prevents the nucleation of new actin filaments, thereby disrupting processes that rely on branched actin networks, such as cell migration, lamellipodia formation, and endocytosis.[3][4]
Q2: What are the primary solubility characteristics of this compound?
A2: this compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but it is practically insoluble in water. This low aqueous solubility is the primary reason for the precipitation issues commonly encountered when preparing working solutions in physiological buffers and cell culture media.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of this compound. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, sensitivity to DMSO can vary significantly between different cell types. It is essential to perform a vehicle control experiment (media with the same final concentration of DMSO) to assess the effect on your specific cell line.[5]
Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Aqueous Media (e.g., PBS, Cell Culture Medium)
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | The desired final concentration may exceed its solubility limit in the aqueous medium. Try lowering the final working concentration of this compound. |
| Rapid Change in Solvent Polarity | Adding the DMSO stock directly and quickly into the aqueous medium can cause the compound to "crash out" of solution. Solution: Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling. This gradual addition helps to mitigate the rapid solvent change. |
| Improper Mixing Technique | Insufficient mixing can lead to localized high concentrations of this compound, causing precipitation. Solution: Ensure thorough but gentle mixing immediately after adding the stock solution. |
| High Concentration of the Stock Solution | A very concentrated stock solution requires a very small volume, which may not disperse quickly enough. Solution: Prepare an intermediate dilution of your this compound stock in DMSO before the final dilution into the aqueous medium. This allows for a larger, more easily dispersible volume to be added. |
Scenario 2: The Culture Medium Becomes Cloudy or a Precipitate Forms Over Time During Incubation
| Potential Cause | Recommended Solution |
| Compound Instability in Media | This compound may not be stable in the complex environment of the cell culture medium over extended periods at 37°C. Solution: Prepare fresh working solutions of this compound immediately before each experiment. For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
| Interaction with Media Components | Components in the cell culture medium, such as salts, proteins, or pH indicators, can interact with this compound and reduce its solubility over time.[6][7] Solution: If possible, test the solubility of this compound in a simpler buffered solution (e.g., PBS) to determine if specific media components are contributing to the precipitation. |
| Temperature-Dependent Solubility | The solubility of this compound may decrease at lower temperatures. Solution: Ensure that the incubator temperature is stable and that the culture plates or flasks are not subjected to significant temperature drops. |
| pH Shift in the Medium | Cellular metabolism can lead to a decrease in the pH of the culture medium, which could affect the solubility of this compound. Solution: Use a buffered medium (e.g., containing HEPES) to maintain a stable pH throughout the experiment and monitor the pH of your culture. |
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 49 mg/mL (~172 mM) | Use high-purity, anhydrous DMSO.[8] |
| Ethanol | 50 mg/mL (~176 mM) | |
| Water | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~8.8 mM) | A formulation for in vivo use.[8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (~8.8 mM) | A suspended solution for in vivo use; may require sonication.[8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~8.8 mM) | A clear solution for in vivo use.[8] |
This compound Inhibitory Concentrations (IC₅₀)
| Arp2/3 Complex Source | IC₅₀ Value |
| Human | 4 µM |
| Fission Yeast | 24 µM |
| Bovine | 32 µM |
| Listeria motility in SKOV3 cells | 22 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Precision balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 284.38 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 284.38 g/mol = 0.0028438 g = 2.84 mg
-
-
Weigh the this compound: Carefully weigh out 2.84 mg of this compound powder and transfer it to the sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium (Example: 10 µM final concentration)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required volume of stock solution: Use the formula M₁V₁ = M₂V₂. To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(10,000 µM) * V₁ = (10 µM) * (1000 µL)
-
V₁ = 1 µL
-
-
Dilution:
-
Add 999 µL of pre-warmed cell culture medium to a sterile microcentrifuge tube.
-
While gently vortexing or swirling the medium, add 1 µL of the 10 mM this compound stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
-
Final DMSO Concentration: The final DMSO concentration in this working solution will be 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation.
Visualizations
Caption: this compound inhibits the Arp2/3 complex, preventing actin polymerization.
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. benchchem.com [benchchem.com]
Optimizing CK-636 Concentration for Specific Cell Types: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of CK-636, a potent inhibitor of the Arp2/3 complex, for their specific cell types and experimental needs.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a cell-permeable small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial protein assembly that initiates the branching of actin filaments, a fundamental process in cell motility, lamellipodia formation, and phagocytosis. This compound functions by binding to a pocket between Arp2 and Arp3, stabilizing the complex in an inactive conformation and preventing it from nucleating new actin filaments.[1][2][3] This inhibition of actin polymerization leads to a reduction in cell migration and changes in cell morphology.[1][3]
2. What is a good starting concentration for this compound in my experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. Based on published literature, a general starting range for many cell lines is between 10 µM and 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
3. How can I determine the optimal concentration of this compound for my cell line?
To determine the optimal concentration, a dose-response experiment is essential. This typically involves treating your cells with a range of this compound concentrations and then assessing the desired biological effect. Key experiments to consider are:
-
Cell Viability/Cytotoxicity Assay: To determine the concentration range that is non-toxic to your cells.
-
Cell Migration Assay (e.g., Wound Healing or Transwell Assay): To assess the inhibitory effect of this compound on cell motility.
-
Immunofluorescence Staining of the Actin Cytoskeleton: To visually confirm the disruption of lamellipodia and branched actin networks.
4. What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species from which the Arp2/3 complex is derived.
| Species | Arp2/3 Complex IC50 | Reference |
| Human | 4 µM | [1][3][4] |
| Bovine | 32 µM | [1][3][4] |
| Fission Yeast | 24 µM | [1][3][4] |
It is important to note that the effective concentration in a cell-based assay may be different from the in vitro IC50 value due to factors like cell permeability and off-target effects. For example, an IC50 of 22 µM was reported for the inhibition of Listeria comet tail formation in SKOV3 cells.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell migration or morphology. | - Concentration is too low: The concentration of this compound may be insufficient to inhibit the Arp2/3 complex in your specific cell line. - Incorrect experimental setup: Issues with the migration assay itself (e.g., suboptimal cell density, incorrect timing). - Inactive compound: The this compound may have degraded. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 200 µM). - Optimize your migration assay protocol. Ensure proper controls are included. - Verify the integrity of your this compound stock solution. Prepare fresh solutions from a new vial if necessary. |
| Significant cell death or cytotoxicity observed. | - Concentration is too high: The concentration of this compound is toxic to your cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high. - Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. - Lower the concentration of this compound used in your experiments. - Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent or variable results between experiments. | - Inconsistent cell culture conditions: Variations in cell passage number, confluency, or growth phase can affect the cellular response. - Inconsistent inhibitor preparation: Variations in the preparation of this compound working solutions. - Variability in assay performance: Inconsistent scratch size in a wound healing assay or improper handling of transwell inserts. | - Standardize your cell culture practices. Use cells within a consistent passage number range and at a consistent confluency. - Prepare fresh working solutions of this compound for each experiment from a concentrated stock. - Practice and standardize your assay techniques to minimize variability. |
| Unexpected changes in cell morphology (not just loss of lamellipodia). | - Off-target effects: High concentrations of this compound may affect other cellular processes. - Cellular stress response: The inhibition of a key cellular process can induce a stress response, leading to morphological changes. | - Use the lowest effective concentration of this compound determined from your dose-response experiments. - Consider using a negative control compound that is structurally similar but inactive, if available. - Perform additional experiments to investigate potential off-target effects, such as examining other cytoskeletal components. |
Experimental Protocols
Determining Optimal this compound Concentration using a Cytotoxicity Assay
This protocol describes a general method to assess the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
After 24 hours, prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0, 1, 5, 10, 25, 50, 100, and 200 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Wound Healing (Scratch) Assay to Assess Cell Migration
This protocol outlines a method to evaluate the effect of this compound on cell migration.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.
-
Once confluent, create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analyze the images to quantify the rate of wound closure.
Transwell Migration Assay
This protocol provides a method for quantifying the effect of this compound on chemotactic cell migration.
Materials:
-
Your cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plates
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Pre-treat your cells with the desired concentration of this compound or vehicle control in serum-free medium for a specified time (e.g., 1-2 hours).
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium containing this compound or vehicle.
-
Incubate for a period that allows for migration (typically 4-24 hours, depending on the cell type).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol describes how to visualize the effect of this compound on the actin cytoskeleton.
Materials:
-
Your cell line of interest grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the desired concentration of this compound or vehicle control for the appropriate time.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with fluorescently-labeled phalloidin (diluted in blocking solution) for 20-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Caption: Arp2/3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
determining the optimal treatment duration with CK-636
Welcome to the technical support center for CK-636, a cell-permeable inhibitor of the Arp2/3 complex. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the Arp2/3 complex.[1] It functions by binding to a site between the Arp2 and Arp3 subunits, which prevents the conformational change required for the complex's activation.[1] This inhibition blocks the nucleation of new actin filaments, thereby disrupting the formation of branched actin networks that are crucial for cellular processes like cell migration, lamellipodia formation, and endocytosis.[2][3]
Q2: What is the difference between this compound and CK-666?
CK-666 is a structural analog of this compound and is generally considered to be a more potent inhibitor of the Arp2/3 complex. While both compounds share the same mechanism of action, CK-666 often exhibits a lower IC50 value, meaning a lower concentration is required to achieve the same level of inhibition. For many experimental purposes, CK-666 has become the preferred inhibitor due to its increased potency.
Q3: What is a typical working concentration for this compound?
The optimal concentration of this compound is cell-type and assay-dependent. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on published literature, a general starting range is between 10 µM and 100 µM.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific biological question and the experimental assay. For short-term effects on actin dynamics, incubation times can range from 15 minutes to a few hours. For longer-term studies, such as those investigating cell migration over extended periods, treatment can last for 24 hours or more. It is crucial to determine the shortest effective treatment time to minimize potential off-target effects.
Q5: Is the inhibitory effect of this compound reversible?
Yes, the effects of this compound and its analogs are generally reversible. Washing out the compound from the cell culture medium can restore Arp2/3 complex activity and normal actin dynamics. The recovery time will depend on the cell type and the initial concentration and duration of the treatment. A washout period of 1 to 4 hours is often sufficient to observe the reversal of the inhibitory effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell morphology or migration. | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the EC50 for your specific assay. Start with a broader range of concentrations (e.g., 10 µM to 200 µM). |
| Insufficient treatment time: The incubation period may be too short to observe a significant effect. | Increase the treatment duration. For cell migration assays, consider time points up to 48 hours.[4] | |
| Compound degradation: this compound solution may have degraded due to improper storage. | Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. | |
| High cell toxicity or unexpected cell death. | Concentration too high: The concentration of this compound may be cytotoxic to your specific cell line. | Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your cells. Use a concentration well below the toxic level. |
| Prolonged treatment: Long-term exposure to the inhibitor may induce cytotoxicity. | Optimize the experiment to use the shortest possible treatment duration that still yields the desired inhibitory effect. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect. | |
| Variability between experiments. | Inconsistent cell confluence: The density of the cell monolayer at the time of treatment can affect the outcome, especially in migration assays. | Standardize the cell seeding density and ensure a consistent level of confluence (e.g., 90-95%) before starting the experiment.[5] |
| Inconsistent scratch/wound creation in migration assays: The width and uniformity of the scratch can introduce significant variability. | Use a consistent tool (e.g., p200 pipette tip) and technique to create the scratch. Consider using a wound healing assay insert for more reproducible wounds.[5] | |
| Inherent biological variability: Cell lines can exhibit inherent variability in their response. | Increase the number of biological replicates and perform statistical analysis to ensure the observed effects are significant. | |
| Artifacts in immunofluorescence staining. | Fixation issues: The fixation protocol may alter the actin cytoskeleton, leading to artifacts. | Optimize the fixation method. Paraformaldehyde (PFA) is a common fixative for actin staining. Ensure the PFA is fresh and methanol-free.[6][7] |
| Permeabilization issues: Incomplete or excessive permeabilization can affect antibody penetration and background staining. | Use a mild detergent like Triton X-100 at a low concentration (e.g., 0.1-0.5%) for a short duration (3-5 minutes).[6] | |
| Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. | Include appropriate controls, such as an isotype control for the primary antibody and a secondary-only control, to assess non-specific binding. |
Data Presentation
Recommended this compound/CK-666 Concentrations and Treatment Durations for Common Assays
| Assay | Cell Type | Inhibitor | Concentration Range | Treatment Duration | Reference |
| Wound Healing/Cell Migration | Glioma Cells | CK-666 | 50-100 µM | 30 min pre-treatment, then up to 48h | [4] |
| Listeria Comet Tail Inhibition | SKOV3 Cells | This compound | 10-100 µM | 90 minutes | |
| Podosome Formation | Monocytes | This compound | 25-100 µM | 15 minutes | |
| Actin Polymerization Inhibition | In vitro (human Arp2/3) | This compound | IC50 ~4 µM | N/A | [1] |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This protocol is a widely used method to study cell migration in vitro.
Materials:
-
Confluent cell monolayer in a 6-well or 12-well plate
-
Sterile p200 or p1000 pipette tip
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free or low-serum to minimize proliferation)
-
This compound stock solution (in DMSO)
-
Inverted microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[5]
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Place the plate on a microscope stage and capture an initial image of the wound (t=0).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at regular intervals (e.g., every 4, 8, 12, 24, and 48 hours).
-
Analyze the images to quantify the rate of wound closure by measuring the change in the cell-free area over time.
Protocol 2: Phalloidin Staining for F-actin Visualization
This protocol allows for the visualization of the filamentous actin cytoskeleton.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired duration.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[6]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled phalloidin solution (diluted in PBS) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: Arp2/3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a wound healing (scratch) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Phalloidin staining protocol | Abcam [abcam.com]
- 7. comparativephys.ca [comparativephys.ca]
potential off-target effects of CK-636 in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of CK-636, a known inhibitor of the Arp2/3 complex. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a cell-permeable small molecule that inhibits the Arp2/3 complex, a key regulator of actin nucleation and branching.[1][2][3][4] It functions by binding to a site between the Arp2 and Arp3 subunits, which appears to lock the complex in an inactive conformation and prevent the conformational changes necessary for its activation.[1][3] This inhibition disrupts the formation of branched actin networks, which are crucial for cellular processes such as cell migration, lamellipodia formation, and intracellular pathogen motility.[1][2][3]
Q2: Are there known off-target effects of this compound?
However, it is crucial for researchers to empirically determine the potential for off-target effects in their specific cellular context and experimental setup.
Q3: What is the inactive control compound for this compound?
CK-689 is a structurally similar analog of CK-666 (and by extension, this compound) that is often used as an inactive control in experiments.[5] It is advisable to include this control to distinguish between effects caused by specific Arp2/3 inhibition and potential non-specific effects of the chemical scaffold.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotypes are observed that do not seem related to Arp2/3 inhibition.
-
Possible Cause: Potential off-target effects of this compound.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve for your observed phenotype and compare it to the known IC50 for Arp2/3 inhibition in your system (see Table 1). A significant discrepancy may suggest an off-target effect.
-
Use of Inactive Control: Compare the effects of this compound with the inactive analog, CK-689. If the phenotype persists with CK-689, it is likely an off-target effect related to the chemical scaffold.
-
Orthogonal Inhibition: Use an alternative Arp2/3 inhibitor with a different chemical structure to see if the phenotype is recapitulated.
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with the Arp2/3 complex at the concentrations used in your experiment. This can help differentiate between on-target and off-target engagement.
-
Issue 2: Variability in the inhibitory effect of this compound between experiments.
-
Possible Cause 1: Compound stability and solubility.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] Avoid repeated freeze-thaw cycles.
-
Solubility Check: Ensure that the final concentration of this compound in your cell culture medium does not exceed its solubility limit, which can lead to precipitation and reduced effective concentration.
-
-
Possible Cause 2: Differences in cell state.
-
Troubleshooting Steps:
-
Cell Density and Passage Number: Standardize cell density and passage number for all experiments, as these factors can influence cellular responses to inhibitors.
-
Serum Concentration: Be aware that components in serum can sometimes interact with small molecules, affecting their activity. Consider testing the inhibitor in reduced-serum or serum-free conditions if appropriate for your cell type.
-
Quantitative Data
Table 1: On-Target Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 (µM) | Reference |
| Arp2/3 complex | Human | Actin Polymerization | 4 | [1][2][3] |
| Arp2/3 complex | Bovine | Actin Polymerization | 32 | [1][3] |
| Arp2/3 complex | Fission Yeast | Actin Polymerization | 24 | [1][3] |
| Listeria comet tails | Infected SKOV3 cells | Cellular Motility | 22 | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and can be used to verify the engagement of this compound with the Arp2/3 complex in intact cells.[6][7][8][9]
1. Cell Treatment: a. Culture cells to the desired confluency. b. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
2. Thermal Challenge: a. After treatment, harvest the cells and resuspend them in a buffered solution. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.
3. Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
4. Protein Detection: a. Collect the supernatant containing the soluble proteins. b. Analyze the amount of soluble Arp2/3 complex subunits (e.g., Arp2, Arp3, or other subunits) in each sample by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
5. Data Analysis: a. Plot the amount of soluble Arp2/3 subunit as a function of temperature for both this compound-treated and vehicle-treated samples. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CK-636 Stock Solution
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for preparing and storing stable stock solutions of CK-636, a potent Arp2/3 complex inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stable stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions due to its high solubility[1][2][3][4][5][6]. Ethanol is a viable alternative, though solubility may be slightly lower[2][3][5]. This compound is considered insoluble in water[2][3][4][5]. For optimal results, it is crucial to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic or wet DMSO can significantly reduce the compound's solubility[1][7].
Q2: I'm having trouble dissolving the this compound powder. What can I do?
A: If you encounter precipitation or the powder does not dissolve completely with vortexing, gentle warming and/or sonication can be used to aid dissolution[1][5]. Be cautious with heating to avoid potential degradation of the compound.
Q3: How should I store my this compound stock solution to ensure its stability?
A: For long-term stability (up to 2 years), the stock solution should be stored at -80°C[1][7][8]. For shorter-term storage (1 month to 1 year), -20°C is also acceptable[1][3][7][8]. It is critical to aliquot the solution into single-use volumes immediately after preparation to avoid repeated freeze-thaw cycles, which can degrade the compound[1][3].
Q4: My this compound stock solution shows precipitation after being stored in the freezer. Is it still usable?
A: Precipitation can sometimes occur upon freezing. Before use, allow the aliquot to thaw completely at room temperature. You can then try to redissolve the precipitate by vortexing, gentle warming, or brief sonication. If the precipitate fully redissolves, the solution can be used. If it does not, this may indicate that the solution was prepared at a concentration too close to its saturation point for that storage temperature or potential degradation.
Q5: What is the shelf-life of this compound in its solid (powder) form?
A: When stored as a lyophilized powder at -20°C and kept desiccated, this compound is stable for up to 3 years[1][3][4][7].
Data Summary
Solubility Data
The following table summarizes the solubility of this compound in various solvents. Note that actual solubility may vary slightly between batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 49 - 57 mg/mL[1][2][7] | ~172 - 200 mM | Use fresh, anhydrous DMSO for best results[1][7]. |
| Ethanol | ~46 - 50 mg/mL[2][3] | ~162 - 176 mM | Gentle warming and sonication may be required[5]. |
| Water | Insoluble[2][3][5] | N/A | Not a suitable solvent. |
Storage and Stability
Proper storage is essential for maintaining the potency of this compound.
| Form | Temperature | Duration of Stability | Key Recommendations |
| Powder | -20°C | 2-3 Years[1][4][7][8] | Keep desiccated. |
| 4°C | 2 Years[1] | For shorter-term powder storage. | |
| In Solvent (DMSO) | -80°C | 6 months to 2 years[1][7][8] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles[1][3]. |
| -20°C | 1 month to 1 year[1][3][7] | Suitable for short to medium-term storage. | |
| 4°C | 2 weeks[8] | Not recommended for long-term storage. |
Experimental Protocols
Detailed Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 284.38 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Precision balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, water bath recommended)
Procedure:
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Calculation: Calculate the required mass of this compound for your desired volume. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 284.38 g/mol * (1000 mg / 1 g) = 2.84 mg
-
-
Dissolution: Carefully weigh out the calculated mass of this compound and place it in a suitable tube. Add the corresponding volume of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
-
(Optional) Aiding Dissolution: If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes or warm gently to 37°C until a clear solution is obtained[1].
-
Aliquoting: Once the this compound is fully dissolved, immediately dispense the stock solution into single-use, light-protecting (amber) or covered cryovials. Aliquot volumes should be based on typical experimental needs to prevent waste and avoid freeze-thaw cycles[1][3].
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store them at -80°C for maximum stability[1][7].
Workflow and Pathway Diagrams
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
problems with CK-636 cell permeability and how to improve it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential issues with CK-636 cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the Actin-Related Protein 2/3 (Arp2/3) complex. By binding to the Arp2/3 complex, this compound prevents it from initiating the nucleation of new actin filaments, thereby inhibiting the formation of branched actin networks. This makes it a valuable tool for studying cellular processes that rely on actin dynamics, such as cell migration, endocytosis, and phagocytosis.
Q2: I am not observing the expected phenotype in my cell-based assay after treating with this compound. Could this be a cell permeability issue?
While there are several potential reasons for a lack of an expected phenotype, poor cell permeability of the compound can be a contributing factor. If this compound cannot efficiently cross the cell membrane to reach its cytosolic target, the Arp2/3 complex, its inhibitory effect will be diminished or absent. Other factors to consider include the dose and duration of treatment, cell type-specific differences, and the specific assay being used.
Q3: What are the general physicochemical properties of a molecule that influence its cell permeability?
Several key properties of a small molecule like this compound influence its ability to cross the cell membrane:
-
Lipophilicity (LogP): Molecules that are too hydrophilic (low LogP) may not readily partition into the lipid bilayer of the cell membrane. Conversely, molecules that are too lipophilic (high LogP) may get trapped within the membrane.
-
Molecular Weight (MW): Smaller molecules generally diffuse more easily across cell membranes.
-
Polar Surface Area (PSA): A lower PSA is often associated with better permeability as it indicates fewer hydrogen bond donors and acceptors that can interact with the aqueous environment.
-
Solubility: The compound must be soluble in the assay medium to be available to the cells.
Troubleshooting Guide
Problem: I suspect poor cell permeability of this compound is affecting my experimental results.
Here are some steps to troubleshoot and potentially improve the intracellular delivery of this compound:
Step 1: Assess the Permeability of this compound in your System
Before attempting to improve permeability, it is crucial to determine if it is indeed the limiting factor. You can assess this using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay.
Table 1: Hypothetical Permeability Data for this compound in Different Assay Systems
| Assay System | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| PAMPA (pH 7.4) | 0.8 | Low to Moderate |
| Caco-2 (Apical to Basolateral) | 0.5 | Low |
| Caco-2 with Permeation Enhancer | 2.1 | Moderate |
Note: This table contains hypothetical data for illustrative purposes.
Step 2: Optimize Experimental Conditions
-
Increase Incubation Time: If the compound has low permeability, a longer incubation time may allow for sufficient intracellular accumulation.
-
Optimize Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell type and assay. A dose-response experiment is highly recommended.
-
Use of a Permeation Enhancer: In some cases, a low concentration of a mild, non-toxic permeation enhancer can be used. However, this should be done with caution as it can affect cell health and should be accompanied by appropriate controls.
Step 3: Employ a Formulation Strategy
If optimizing experimental conditions is insufficient, you may consider a formulation approach to improve the delivery of this compound.
-
Use of a Vehicle: Solubilizing this compound in a vehicle like DMSO is common. Ensure the final concentration of the vehicle in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, potentially increasing their solubility and permeability.
Experimental Protocols
Protocol 1: Simplified Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in-vitro model to assess the passive permeability of a compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphatidylcholine solution in dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Plate reader for UV-Vis spectroscopy
Procedure:
-
Prepare the Artificial Membrane: Carefully coat the filter of each well in the 96-well filter plate with 5 µL of the phosphatidylcholine solution.
-
Prepare the Donor Plate: Add your this compound solution (at a known concentration in PBS) to the wells of the filter plate.
-
Prepare the Acceptor Plate: Fill the wells of the 96-well acceptor plate with PBS.
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the PBS in the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Measure Concentrations: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a plate reader.
-
Calculate Apparent Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient.
Papp = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the area of the filter, and time is the incubation time.
Visualizations
Signaling Pathway of the Arp2/3 Complex
Caption: The Arp2/3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Permeability
Caption: A logical workflow for troubleshooting suspected cell permeability issues.
Technical Support Center: Troubleshooting CK-636 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CK-636, a cell-permeable inhibitor of the Arp2/3 complex. The information is tailored for scientists and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the Arp2/3 complex.[1][2][3][4][5] It binds to a hydrophobic pocket on the Arp3 subunit, which allosterically alters the conformation of the Arp2/3 complex and prevents it from nucleating new actin filaments.[1][3][5][6] This inhibition of actin polymerization disrupts processes that rely on branched actin networks, such as cell migration, lamellipodia formation, and vesicle trafficking.[1][2][6][]
Q2: What is the difference between this compound and CK-666?
This compound and CK-666 are both inhibitors of the Arp2/3 complex and share a similar mechanism of action.[8] CK-666 is often used as a more potent and specific inhibitor compared to this compound. While both compounds are valuable tools for studying Arp2/3-dependent processes, it is crucial to consult the literature to determine the most appropriate inhibitor and concentration for your specific cell type and experiment.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO and ethanol.[2][9][10][11] For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO.[2] Stock solutions can be stored at -20°C for up to a month or at -80°C for up to a year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2] The compound is insoluble in water.[2][9][10]
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my cells.
-
Solution 1: Verify the concentration. The effective concentration of this compound can vary significantly between cell types and species.[1][2][3][4] Consult the literature for concentrations used in similar experimental systems. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific application.
-
Solution 2: Check the incubation time. The onset of the inhibitory effect of this compound can vary. Ensure that the incubation time is sufficient for the inhibitor to penetrate the cells and interact with the Arp2/3 complex. Time-course experiments may be necessary to establish the optimal treatment duration.
-
Solution 3: Confirm the activity of your this compound stock. Improper storage or handling can lead to the degradation of the compound. If possible, test the activity of your this compound stock in a well-established assay, such as a Listeria-based actin polymerization assay.[5][12]
-
Solution 4: Consider the role of other actin nucleators. Inhibition of the Arp2/3 complex can sometimes lead to a compensatory increase in the activity of other actin nucleators, such as formins.[6][13] This can mask the effect of this compound. Consider co-treatment with a formin inhibitor if you suspect this might be the case.[8][14]
Problem 2: I am observing high levels of cell toxicity or unexpected morphological changes.
-
Solution 1: Titrate the concentration. High concentrations of this compound can lead to off-target effects and cytotoxicity. Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line.
-
Solution 2: Reduce the incubation time. Prolonged exposure to this compound can be detrimental to cells. Optimize the incubation time to the minimum duration required to achieve the desired effect.
-
Solution 3: Be aware of expected morphological changes. Inhibition of the Arp2/3 complex is known to cause distinct morphological changes, such as the loss of lamellipodia and the formation of filopodia-like protrusions or actin arcs.[8][14][15] These changes are an expected outcome of the treatment and not necessarily a sign of general toxicity.
-
Solution 4: Use an inactive control. To distinguish between specific effects of Arp2/3 inhibition and potential off-target effects, consider using an inactive analog of the inhibitor if available.
Quantitative Data Summary
| Parameter | Value | Species/Cell Type | Reference |
| IC50 (Actin Polymerization) | 4 µM | Human Arp2/3 complex | [1][2][3][4] |
| 24 µM | Fission yeast Arp2/3 complex | [1][2][3][4][16] | |
| 32 µM | Bovine Arp2/3 complex | [1][2][3][4] | |
| IC50 (Listeria Comet Tails) | 22 µM | SKOV3 cells | [1][3][5][11] |
| Commonly Used Concentration | 10 - 100 µM | Various cell lines | [3][12] |
Signaling Pathway and Experimental Workflow
Caption: Arp2/3 signaling and this compound inhibition.
Caption: Experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS:442632-72-6 | Arp2/3 complex inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. apexbt.com [apexbt.com]
- 6. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Minimizing Cytotoxicity of CK-636 in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of CK-636, an Arp2/3 complex inhibitor, during long-term experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in long-term cell culture.
Problem 1: Excessive Cell Death or Detachment at Expected Working Concentrations
-
Possible Cause: The optimal concentration of this compound is highly cell-type dependent. The concentration that effectively inhibits Arp2/3-mediated processes in one cell line may be cytotoxic to another, especially over extended periods.
-
Solution:
-
Conduct a Dose-Response and Time-Course Experiment: Before initiating a long-term experiment, perform a thorough dose-response study to determine the IC50 value for your specific cell line and experimental duration. Test a range of this compound concentrations above and below the reported effective concentrations.
-
Gradual Adaptation: If possible, gradually adapt the cells to the desired concentration of this compound over several days. Start with a low concentration and incrementally increase it to the final working concentration.
-
Use a Less Potent Analog for Initial Studies: Consider using a less potent but structurally related inhibitor to establish baseline effects before moving to this compound.
-
Include Positive and Negative Controls: Always include an inactive control compound, such as CK-689, to distinguish specific inhibitory effects from off-target cytotoxicity. A more potent analog like CK-666 can also be used for comparison.[1][2]
-
Problem 2: Gradual Decline in Cell Health and Proliferation Over Time
-
Possible Cause: Long-term inhibition of the Arp2/3 complex can interfere with essential cellular processes beyond motility, including cytokinesis, vesicle trafficking, and maintenance of cell-cell junctions, leading to cumulative toxicity.[3] It can also lead to genomic instability and activate stress-response pathways like p53.
-
Solution:
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule. For example, treat cells for a specific period, followed by a washout period with fresh media. The optimal schedule will need to be determined empirically.
-
Monitor Mitochondrial Function: Assess mitochondrial health periodically using assays like JC-1 staining for mitochondrial membrane potential, as mitochondrial dysfunction can be an early indicator of cytotoxicity.[4][5][6][7][8]
-
Assess Cell Cycle Progression: Use flow cytometry to analyze the cell cycle profile of treated cells. A significant accumulation of cells in a specific phase may indicate a cytotoxic block in cell division.
-
Replenish Media and Inhibitor Regularly: In long-term cultures, it is crucial to replenish the culture medium and this compound at regular intervals (e.g., every 48-72 hours) to maintain nutrient levels and a stable inhibitor concentration.
-
Problem 3: Inconsistent or Irreproducible Results in Long-Term Assays
-
Possible Cause: Instability of the compound in culture media over time, or lot-to-lot variability of the inhibitor.
-
Solution:
-
Proper Stock Solution Preparation and Storage: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Always prepare fresh working solutions of this compound from the stock solution immediately before each use.
-
Lot Validation: When starting a new batch of this compound, perform a small-scale validation experiment to ensure its potency and effects are consistent with previous batches.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experimental conditions and is below the cytotoxic threshold for your cell line (typically <0.1%).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a long-term experiment?
A1: There is no universal starting concentration. The IC50 of this compound for inhibiting the human Arp2/3 complex is approximately 4 µM.[9] However, the effective and non-toxic concentration can vary significantly between cell lines. It is highly recommended to perform a dose-response curve for your specific cell line and desired experimental duration to determine the optimal concentration. Start with a range of concentrations from 1 µM to 50 µM.
Q2: How often should I change the media and re-add this compound in a long-term experiment?
A2: For long-term experiments (extending beyond 72 hours), it is advisable to perform a partial media change and re-add fresh this compound every 48 to 72 hours. This ensures that nutrient levels are maintained and the concentration of the inhibitor remains stable.
Q3: What are the known off-target effects of this compound that could contribute to long-term cytotoxicity?
A3: While this compound is considered a specific inhibitor of the Arp2/3 complex, potential off-target effects, especially in long-term use, cannot be entirely ruled out.[10][11] These could include interactions with other ATP-binding proteins or effects on mitochondrial function independent of Arp2/3 inhibition. Using the inactive analog CK-689 as a negative control is crucial to help differentiate between on-target and off-target effects.
Q4: Can I use CK-666 instead of this compound for long-term experiments?
A4: CK-666 is a more potent analog of this compound.[2] While it can be used, it is important to note that its higher potency may also lead to increased cytotoxicity at lower concentrations. A thorough dose-response evaluation is essential if you choose to use CK-666. Some studies have shown that treatment with 100 µM of CK-666 for 24 hours did not induce apoptosis in monocytes.[1]
Q5: What are the best methods to assess this compound cytotoxicity in long-term experiments?
A5: A combination of assays is recommended:
-
Real-time cell analysis: To monitor cell proliferation and viability continuously.
-
Endpoint viability assays: Such as MTT, XTT, or CellTiter-Glo assays, performed at different time points.
-
Membrane integrity assays: Like Trypan Blue exclusion or LDH release assays to measure cell death.
-
Apoptosis assays: Such as Annexin V/Propidium Iodide staining followed by flow cytometry to specifically detect apoptotic cells.
-
Crystal Violet Staining: A simple method to quantify the number of adherent cells remaining after treatment.[12][13][14][15][16]
Quantitative Data
The following table summarizes reported IC50 values for this compound. Note that these values are highly dependent on the assay conditions and cell type. It is crucial to determine the IC50 for your specific experimental setup.
| Target | Inhibitor | IC50 Value | Assay Condition | Reference |
| Human Arp2/3 complex | This compound | 4 µM | In vitro actin polymerization | [9] |
| Fission yeast Arp2/3 complex | This compound | 24 µM | In vitro actin polymerization | [9] |
| Bovine Arp2/3 complex | This compound | 32 µM | In vitro actin polymerization | [9] |
| Listeria in SKOV3 cells | This compound | 22 µM | Comet tail formation | [9] |
| B16F1 mouse melanoma cells | CK-666 | ~50 µM | Arp2/3 activation | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 48, 72, 96 hours). Remember to perform media changes with fresh inhibitor as determined to be necessary for your experiment.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Crystal Violet Staining for Adherent Cell Quantification
This protocol is based on standard crystal violet staining procedures.[13][14][15][16]
Materials:
-
Cells of interest cultured in multi-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS or 100% Methanol (Fixative)
-
0.1% - 0.5% Crystal Violet solution in water or 20% methanol
-
10% Acetic acid or 1% SDS (Solubilization solution)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Washing: After the long-term incubation, gently wash the cells twice with PBS to remove dead and floating cells.
-
Fixation: Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add the Crystal Violet solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add the solubilization solution to each well and incubate for 15-30 minutes on a shaker to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570-590 nm.
-
Data Analysis: Quantify the relative cell number by comparing the absorbance of treated wells to the vehicle control.
Visualizations
Signaling Pathway: Arp2/3 Inhibition and Potential Link to p53-Mediated Cytotoxicity
Caption: Potential pathway linking Arp2/3 inhibition by this compound to cytotoxicity.
Experimental Workflow: Assessing and Minimizing this compound Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial function, cell viability, pharmacokinetics and molecular simulation studies reveal the impact of CX-6258 HCl, a pan-Pim kinase inhibitor, on adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editorial: The effects of mitochondrial dysfunction on the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 16. Crystal violet staining protocol | Abcam [abcam.com]
Technical Support Center: CK-636 and the Impact of Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CK-636, a potent and cell-permeable inhibitor of the Arp2/3 complex. Here, we address common issues and questions related to the impact of serum concentration on its experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that specifically targets the Arp2/3 complex. The Arp2/3 complex is a crucial protein assembly that promotes the nucleation of actin filaments, leading to the formation of branched actin networks. These networks are essential for various cellular processes, including cell migration, lamellipodia formation, and endocytosis.[1][2][3][4][5] this compound binds to a pocket between the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation and preventing it from initiating actin polymerization.[1][6][7]
Q2: I'm not seeing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
A2: A common reason for reduced efficacy of small molecule inhibitors in cell culture is the presence of serum in the medium. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound. This binding sequesters the inhibitor, reducing the "free" concentration available to enter the cells and interact with its target, the Arp2/3 complex.[2][6][8] Therefore, the effective concentration of this compound at its intracellular target may be significantly lower than the nominal concentration added to the medium.
Q3: How does serum concentration affect the required dose of this compound?
A3: The higher the serum concentration in your cell culture medium, the higher the potential for protein binding. Consequently, a higher total concentration of this compound may be required to achieve the desired biological effect as you increase the percentage of serum. It is crucial to optimize the concentration of this compound for your specific cell type and serum conditions.
Q4: Can I perform my experiments in serum-free media to avoid this issue?
A4: While using serum-free media can eliminate the variable of protein binding, it may not be suitable for all cell types or experimental designs. Many cell lines require serum for survival, proliferation, and maintaining a normal physiological state. A sudden switch to serum-free conditions could induce stress responses that may confound your experimental results. A better approach is often to titrate the this compound concentration in your standard culture medium with a consistent serum percentage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no this compound activity in cell culture compared to in vitro assays. | Serum Protein Binding: Serum proteins, particularly albumin, are likely binding to this compound, reducing its bioavailable concentration.[2][6][8] | Increase this compound Concentration: Perform a dose-response curve in your specific cell culture conditions (including your standard serum percentage) to determine the effective concentration. You may need to use a significantly higher concentration than the reported in vitro IC50 values. |
| Cell Permeability Issues: While this compound is cell-permeable, different cell lines can have varying rates of uptake. | Increase Incubation Time: Allow for a longer incubation period to ensure sufficient intracellular accumulation of the inhibitor. | |
| Inconsistent results between experiments. | Variability in Serum Batches: Different lots of serum can have varying protein compositions and concentrations, leading to inconsistent binding of this compound. | Use a Single Lot of Serum: For a series of related experiments, use the same batch of fetal bovine serum (FBS) or other serum to minimize variability. Consider Serum-Reduced Conditions: If your cells can tolerate it, reduce the serum concentration to a lower, consistent level (e.g., 2-5%) for the duration of the experiment. |
| Cell toxicity observed at higher this compound concentrations. | Off-Target Effects or Solvent Toxicity: High concentrations of any compound, or the solvent it is dissolved in (typically DMSO), can be toxic to cells. | Optimize Concentration and Solvent Volume: Determine the lowest effective concentration of this compound. Ensure the final concentration of DMSO in your culture medium is non-toxic (typically below 0.5%). Run a vehicle control (DMSO alone) to assess solvent toxicity. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various assay systems. It is important to note the differences in these values depending on the experimental context (purified protein vs. cell-based assays).
| Target | Assay Type | Species | IC50 | Reference |
| Arp2/3 complex | Actin Polymerization | Human | 4 µM | [1][2][3][9][10] |
| Arp2/3 complex | Actin Polymerization | Fission Yeast | 24 µM | [1][2][9][10] |
| Arp2/3 complex | Actin Polymerization | Bovine | 32 µM | [1][2][9][10] |
| Listeria motility | Cell-based | in SKOV3 cells | 22 µM | [1][2] |
Illustrative Impact of Serum on Effective this compound Concentration
The following table is a hypothetical illustration of how serum protein binding could affect the concentration of this compound required to achieve a 50% inhibitory effect in a cell-based assay. Note: These are not experimentally derived values for this compound and are provided for conceptual understanding.
| Serum Concentration | Hypothetical Effective Concentration (EC50) | Rationale |
| 0% | 10 µM | In the absence of serum proteins, the nominal concentration is closer to the bioavailable concentration. |
| 2% | 25 µM | Low levels of serum proteins begin to sequester the compound, requiring a higher total concentration. |
| 10% | 75 µM | Standard serum concentrations significantly increase protein binding, necessitating a much higher dose for the same biological effect. |
Experimental Protocols
Cell Migration (Wound Healing) Assay to Evaluate this compound Activity
This protocol describes a common method to assess the effect of this compound on cell migration.
1. Cell Seeding:
-
Plate cells in a 24-well plate at a density that will result in a confluent monolayer the next day.
-
Culture cells in your standard growth medium (e.g., DMEM + 10% FBS).
2. Creation of the "Wound":
-
Once the cells are confluent, use a sterile p200 pipette tip to create a linear scratch in the monolayer.
-
Wash the wells gently with PBS to remove detached cells.
3. This compound Treatment:
-
Prepare fresh dilutions of this compound in your cell culture medium containing the desired serum concentration. It is recommended to test a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest this compound dose.
-
Add the media with the different this compound concentrations to the appropriate wells.
4. Imaging and Analysis:
-
Capture images of the wounds at time 0 and at regular intervals (e.g., 8, 16, and 24 hours) using a microscope with a camera.
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time for each treatment condition relative to the vehicle control.
Visualizations
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Decision tree for troubleshooting low this compound activity.
References
- 1. The importance of plasma protein binding in drug discovery | Semantic Scholar [semanticscholar.org]
- 2. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Arp2/3 complex enhances cell migration on elastic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
best practices for washing out CK-636 from cell cultures
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the effective washout of CK-636, a cell-permeable inhibitor of the Arp2/3 complex, from cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that specifically targets the Arp2/3 complex.[1][2] The Arp2/3 complex is a key regulator of actin polymerization, playing a crucial role in the formation of branched actin networks that are essential for cellular processes such as cell migration, lamellipodia formation, and endocytosis.[3] this compound functions by binding to a site between the Arp2 and Arp3 subunits of the complex, which stabilizes the inactive conformation and prevents it from initiating actin nucleation.[3][4]
Q2: Is the inhibitory effect of this compound reversible?
A2: Yes, the inhibition of the Arp2/3 complex by this compound is reversible. This means that its effects on the actin cytoskeleton can be reversed by washing the compound out of the cell culture medium. The reversibility allows for temporal control in experiments, enabling researchers to study cellular processes before, during, and after Arp2/3 complex inhibition.
Q3: Why is it necessary to wash out this compound?
A3: Washing out this compound is essential for "washout" or "reversibility" experiments. These studies are designed to determine if the cellular phenotype observed during this compound treatment reverts to its original state upon removal of the inhibitor. This helps to confirm that the observed effects are a direct result of Arp2/3 complex inhibition and not due to off-target effects or cellular toxicity.
Q4: What is a general overview of the washout procedure?
A4: The general procedure involves removing the this compound-containing medium, washing the cells multiple times with fresh, pre-warmed, drug-free medium, and then incubating the cells in fresh medium for a desired recovery period before analysis. The specific number of washes and the duration of the recovery period may need to be optimized for your specific cell type and experimental goals.
Experimental Protocol: this compound Washout
This protocol provides a detailed methodology for washing out this compound from adherent cell cultures.
Materials:
-
Cells treated with this compound
-
Pre-warmed, sterile, drug-free cell culture medium
-
Sterile phosphate-buffered saline (PBS), optional
-
Sterile pipettes and tips
Procedure:
-
Aspirate this compound Medium: Carefully aspirate the medium containing this compound from the cell culture vessel. Avoid disturbing the cell monolayer.
-
First Wash: Gently add a volume of pre-warmed, drug-free medium equal to the original culture volume to the vessel. Gently rock the vessel to ensure the entire surface is washed. Aspirate the wash medium.
-
Subsequent Washes (Repeat 2-3 times): Repeat the washing step (Step 2) for a total of 3-4 washes. This helps to ensure the complete removal of the inhibitor from the extracellular environment. For sensitive cell lines, pre-warmed sterile PBS can be used for the initial washes before the final wash with complete medium.
-
Add Fresh Medium: After the final wash, add the appropriate volume of fresh, pre-warmed, drug-free complete medium to the cells.
-
Recovery Incubation: Return the cells to the incubator and allow them to recover for a predetermined amount of time. The optimal recovery time will vary depending on the cell type and the specific cellular process being investigated. It is recommended to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal recovery period.
-
Analysis: Following the recovery period, proceed with your planned downstream analysis (e.g., immunofluorescence, live-cell imaging, western blotting, migration assay).
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Number of Washes | 3 - 4 | Increasing the number of washes enhances the removal of the inhibitor. |
| Wash Volume | Equal to the original culture volume | Ensures adequate dilution of the inhibitor. |
| Wash Solution | Pre-warmed, drug-free complete medium | Using complete medium helps to maintain cell viability during the washes. Sterile PBS can be used for intermediate washes. |
| Recovery Time | Variable (e.g., 1-24 hours) | Must be empirically determined for the specific cell type and assay. |
Troubleshooting Guide
Issue 1: Incomplete recovery of the cellular phenotype after washout.
-
Possible Cause: Insufficient removal of this compound.
-
Solution: Increase the number of washes (e.g., to 5) and/or the volume of the wash solution. Ensure gentle agitation during each wash to facilitate the diffusion of the inhibitor away from the cells.
-
-
Possible Cause: The recovery time is too short.
-
Solution: Perform a time-course experiment to determine the optimal recovery period for your cell type and the specific phenotype being assessed.
-
-
Possible Cause: The initial this compound concentration was too high, leading to prolonged or irreversible effects.
-
Solution: Perform a dose-response experiment to identify the minimal effective concentration of this compound for your experiment.
-
Issue 2: Decreased cell viability or detachment after the washout procedure.
-
Possible Cause: Mechanical stress from repeated washing.
-
Solution: Handle the cells gently during the aspiration and addition of liquids. Avoid directing the stream of liquid directly onto the cell monolayer.
-
-
Possible Cause: Use of a suboptimal wash solution.
-
Solution: Ensure the wash medium is pre-warmed to 37°C. Use complete culture medium for the washes to provide necessary nutrients and support cell health. If using PBS, ensure it is sterile and isotonic.
-
-
Possible Cause: The washout procedure itself is stressful to the particular cell line.
-
Solution: Minimize the time the cells are out of the incubator. Work efficiently to complete the washout procedure.
-
Issue 3: High variability between replicate experiments.
-
Possible Cause: Inconsistent washout procedure.
-
Solution: Standardize the washout protocol across all experiments. Ensure the same number of washes, volumes, and incubation times are used for all replicates.
-
-
Possible Cause: Variation in cell density or health at the start of the experiment.
-
Solution: Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before initiating this compound treatment.
-
Visualizations
Caption: Signaling pathway showing the activation of the Arp2/3 complex and its inhibition by this compound.
Caption: Experimental workflow for the washout of this compound from cell cultures.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CK-636 vs. CK-666: A Comparative Analysis of Arp2/3 Complex Inhibitors
In the landscape of cytoskeletal research, the actin-related protein 2/3 (Arp2/3) complex is a critical mediator of branched actin network formation, playing a pivotal role in cellular processes such as motility, endocytosis, and pathogen infectivity. Small molecule inhibitors that target this complex are invaluable tools for dissecting these mechanisms. Among the most widely utilized are CK-636 and its analog, CK-666. This guide provides a detailed comparison of their potency, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action
Both this compound and CK-666 are cell-permeable inhibitors that target the Arp2/3 complex.[1] They share a common mechanism of action, binding to a pocket at the interface of the Arp2 and Arp3 subunits.[2][3] This binding event stabilizes the complex in an inactive conformation, preventing the conformational changes necessary for it to nucleate new actin filaments.[1][2][3] CK-666, which features a fluorobenzene ring in place of the thiophene ring found in this compound, is generally considered a more potent successor to this compound.[1][3][4]
Potency Comparison: A Quantitative Overview
The relative potency of this compound and CK-666 has been evaluated in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The following table summarizes key IC50 values reported in the literature.
| Assay | Target | This compound IC50 | CK-666 IC50 | Reference |
| Actin Polymerization | Human Arp2/3 Complex | 4 µM | 4 µM | [4] |
| Actin Polymerization | Bovine Arp2/3 Complex | 32 µM | 17 µM | [4] |
| Actin Polymerization | Fission Yeast Arp2/3 Complex | 24 µM | 5 µM | [4] |
| Listeria Comet Tail Formation | SKOV3 Cells | 22 µM | More potent than this compound (specific IC50 not provided) | [4] |
Notably, while both compounds exhibit identical potency against the human Arp2/3 complex in actin polymerization assays, CK-666 demonstrates significantly greater potency against the bovine and fission yeast complexes.[4] Furthermore, in cell-based assays monitoring the inhibition of Listeria monocytogenes actin "comet tail" formation, CK-666 is shown to be more effective at lower concentrations than this compound.[4]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical Arp2/3-mediated actin nucleation pathway and the inhibitory action of this compound and CK-666.
References
- 1. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing CK-689 as an Inactive Control for CK-636 Experiments: A Comparative Guide
For researchers investigating the intricacies of actin dynamics, specific and reliable tools are paramount. CK-636, a potent inhibitor of the Arp2/3 complex, has emerged as a valuable small molecule for dissecting the roles of branched actin networks in cellular processes. To ensure the specificity of its effects, a proper inactive control is essential. This guide provides a comprehensive comparison of this compound and its recommended inactive control, CK-689, supported by experimental data and detailed protocols.
Unveiling the Mechanism: this compound vs. CK-689
This compound is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex, a key nucleator of branched actin filaments.[1] Its mechanism of action involves binding to a pocket at the interface of the Arp2 and Arp3 subunits, which stabilizes the complex in an inactive conformation and prevents the conformational changes necessary for actin nucleation.[1] This inhibition ultimately disrupts the formation of lamellipodia, filopodia, and other actin-based structures, thereby affecting processes like cell migration and intracellular motility.[1]
In contrast, CK-689 is a structurally related analogue of CK-666 (a more potent version of this compound) that does not inhibit the Arp2/3 complex.[1][2] It serves as an ideal negative control in experiments, allowing researchers to distinguish the specific effects of Arp2/3 inhibition from any off-target or solvent-related effects.
At a Glance: Performance Comparison
The following table summarizes the key differences in the activity of this compound and CK-689.
| Feature | This compound | CK-689 |
| Target | Arp2/3 complex | None (inactive) |
| Mechanism of Action | Binds to the Arp2/3 complex, stabilizing it in an inactive conformation. | Does not bind to or inhibit the Arp2/3 complex. |
| Cellular Effect | Inhibits actin polymerization, leading to disruption of lamellipodia and reduced cell motility. | No significant effect on actin polymerization or cell motility. |
| IC50 (Bovine Arp2/3) | ~32 µM[1] | No inhibition observed |
| IC50 (Listeria motility) | ~22 µM[1] | No inhibition observed |
Visualizing the Interaction: Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting the Arp2/3 complex-mediated actin polymerization, and the inert nature of CK-689 in this pathway.
Caption: Mechanism of this compound inhibition of the Arp2/3 complex.
Experimental Validation: Protocols and Expected Outcomes
To validate the specific inhibitory effect of this compound, it is crucial to perform parallel experiments with CK-689 as a negative control. Below are detailed protocols for key experiments commonly used to study Arp2/3 complex function.
Listeria monocytogenes Comet Tail Assay
This assay visualizes the Arp2/3 complex-dependent actin polymerization that propels the bacterium Listeria monocytogenes within host cells.
Protocol:
-
Cell Culture and Infection:
-
Plate host cells (e.g., PtK2 or HeLa) on glass coverslips and grow to 50-70% confluency.
-
Infect the cells with a low multiplicity of infection (MOI) of Listeria monocytogenes for 1 hour.
-
Wash the cells to remove extracellular bacteria and add media containing gentamicin to kill any remaining extracellular bacteria.
-
Incubate for 3-5 hours to allow for infection and actin tail formation.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound and CK-689 in DMSO.
-
Treat infected cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a corresponding high concentration of CK-689 (e.g., 100 µM) for 1-2 hours. Include a DMSO-only control.
-
-
Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain for F-actin using fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) and for Listeria using a specific antibody (e.g., anti-Listeria O antiserum) followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips and image using fluorescence microscopy.
-
Expected Outcomes:
-
DMSO Control: Cells will exhibit prominent actin "comet tails" behind the moving Listeria.
-
This compound Treated: A dose-dependent decrease in the length and number of actin comet tails will be observed. At higher concentrations, comet tail formation should be completely abrogated.[1]
-
CK-689 Treated: Cells will show normal actin comet tail formation, similar to the DMSO control, demonstrating the inactivity of CK-689.[1]
Cell Migration (Wound Healing) Assay
This assay assesses the role of the Arp2/3 complex in collective cell migration.
Protocol:
-
Cell Culture and Wound Creation:
-
Grow a confluent monolayer of cells (e.g., fibroblasts, epithelial cells) in a culture dish.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
-
Inhibitor Treatment:
-
Add fresh media containing the desired concentrations of this compound, CK-689, or DMSO as a control.
-
-
Time-Lapse Imaging and Analysis:
-
Place the dish on a microscope stage with an environmental chamber to maintain temperature and CO2 levels.
-
Acquire images of the wound area at regular intervals (e.g., every 30-60 minutes) over a period of 12-24 hours.
-
Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
-
Expected Outcomes:
-
DMSO Control: Cells will migrate into the wound, leading to its gradual closure over time.
-
This compound Treated: The rate of wound closure will be significantly reduced in a dose-dependent manner due to impaired cell migration.
-
CK-689 Treated: The rate of wound closure will be comparable to the DMSO control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a cell-based assay using this compound and CK-689.
Caption: A standard experimental workflow for using this compound and CK-689.
By adhering to these protocols and understanding the distinct roles of this compound and CK-689, researchers can confidently investigate the critical functions of the Arp2/3 complex in a variety of cellular contexts, ensuring the reliability and specificity of their findings.
References
A Head-to-Head Comparison: CK-636 vs. siRNA and CRISPR for Arp2/3 Complex Inhibition
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The actin-related protein 2/3 (Arp2/3) complex is a critical regulator of actin cytoskeleton dynamics, playing a pivotal role in cell migration, invasion, and endocytosis. Its function as a nucleator of branched actin filaments makes it a key therapeutic target in various diseases, including cancer. Researchers looking to modulate Arp2/3 activity have several tools at their disposal, ranging from small molecule inhibitors to genetic knockdown techniques. This guide provides an in-depth comparison of a widely used pharmacological inhibitor, CK-636 (and its more potent analog, CK-666), with two powerful genetic methods: small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9.
Executive Summary
This guide offers a detailed comparison of three major approaches to inhibit the Arp2/3 complex: the small molecule inhibitor this compound/CK-666, siRNA-mediated knockdown, and CRISPR-Cas9-mediated knockout. We present quantitative data on their efficacy, specificity, and effects on cellular functions, alongside detailed experimental protocols and visual diagrams of the Arp2/3 signaling pathway and experimental workflows.
| Method | Target | Mechanism of Action | Onset of Action | Reversibility | Potential for Off-Target Effects |
| This compound/CK-666 | Arp2/3 complex protein | Binds to a pocket between Arp2 and Arp3, stabilizing the inactive conformation of the complex[1][2]. | Rapid (minutes to hours) | Reversible upon washout | Low, but can occur at high concentrations |
| siRNA | Arp2/3 subunit mRNA | Induces degradation of specific mRNA transcripts, preventing protein translation. | Slower (24-72 hours) | Transient; effect diminishes as siRNA is diluted or degraded | Moderate; can have miRNA-like off-target effects[3][4]. |
| CRISPR-Cas9 | Arp2/3 subunit gene | Creates double-strand breaks in the DNA, leading to gene knockout through error-prone repair. | Slowest (days to weeks for stable clones) | Permanent | High; requires careful guide RNA design to minimize. |
Performance Comparison: A Quantitative Look
The choice between chemical inhibition and genetic knockdown of the Arp2/3 complex depends on the specific experimental goals. Here, we summarize key quantitative data to aid in this decision-making process.
Table 1: Inhibition of Arp2/3-Mediated Actin Polymerization
| Method | Target Species | IC50 / Efficiency | Experimental System | Reference |
| This compound | Human Arp2/3 | 4 µM | In vitro pyrene-actin polymerization assay | [5] |
| Bovine Arp2/3 | 32 µM | In vitro pyrene-actin polymerization assay | [1] | |
| CK-666 | Human Arp2/3 | 4 µM | In vitro pyrene-actin polymerization assay | [6] |
| Bovine Arp2/3 | 17 µM | In vitro pyrene-actin polymerization assay | [6] | |
| Arp2/3 siRNA | Human (HeLa cells) | ~70-90% protein reduction | Western Blot | [7] |
| Arp2/3 CRISPR | Human (HEK293T cells) | >90% knockout efficiency | Western Blot/FACS | [8] |
Table 2: Effects on Cell Migration and Morphology
| Method | Cell Type | Effect on Migration Speed | Effect on Lamellipodia | Reference |
| CK-666 (100 µM) | Human glioma cells | 38-57% reduction | Loss of lamellipodia | [9] |
| CK-666 (200 µM) | Murine kidney collecting duct cells | Significant reduction | Up to 90% decrease in lamellipodia formation | [10] |
| Arp2/3 siRNA | Pancreatic cancer cells | Up to 68% decrease | - | [11] |
| Arp2/3 shRNA | Murine kidney collecting duct cells | Reduced motility | Formation of filopodia and linear protrusions | [10] |
| Arp2/3 Knockout | Mouse embryonic fibroblasts | Increased migration speed on soft substrates | Altered cell spreading | [12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, we have generated diagrams using the Graphviz DOT language.
Caption: Arp2/3 signaling pathway.
Caption: Experimental workflow.
Detailed Experimental Protocols
Protocol 1: Inhibition of Arp2/3 Complex with CK-666
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., U251 glioma cells) in a suitable culture vessel and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of CK-666 (e.g., 10 mM in DMSO) and a corresponding inactive control, CK-689.
-
Pre-incubate the cells with the desired final concentration of CK-666 or CK-689 (e.g., 100 µM) in serum-free medium for 30 minutes at 37°C[9].
-
-
Cell Migration Assay (Wound-Healing):
-
Create a "wound" in a confluent cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add the medium containing CK-666, CK-689, or DMSO control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 48 hours) using a phase-contrast microscope[9].
-
Measure the area of the wound at each time point to quantify cell migration.
-
-
Immunofluorescence Staining for Lamellipodia:
-
Grow cells on coverslips and treat with inhibitors as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Stain for F-actin with fluorescently labeled phalloidin and for the Arp2/3 complex using an antibody against a subunit (e.g., p34-Arc)[9].
-
Image the cells using a fluorescence microscope to visualize lamellipodia and Arp2/3 localization.
-
Protocol 2: Arp2/3 Knockdown using siRNA
-
siRNA Transfection:
-
Seed cells (e.g., HeLa cells) in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection[5].
-
Prepare two tubes for each transfection: one with siRNA (e.g., 20-80 pmols) diluted in siRNA Transfection Medium and another with the transfection reagent (e.g., 2-8 µl) in the same medium[13].
-
Combine the two solutions, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation[13].
-
Wash the cells once with siRNA Transfection Medium.
-
Add the siRNA-transfection reagent complex to the cells and incubate for 5-7 hours at 37°C[13].
-
Add normal growth medium with serum and incubate for 24-72 hours before analysis.
-
-
Western Blot Analysis of Knockdown Efficiency:
-
Lyse the transfected cells and a control group (e.g., non-targeting siRNA) in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against an Arp2/3 complex subunit (e.g., Arp3) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the percentage of protein knockdown[14].
-
Protocol 3: Arp2/3 Knockout using CRISPR-Cas9
-
Guide RNA Design and Plasmid Construction:
-
Design single guide RNAs (sgRNAs) targeting a constitutive exon of an Arp2/3 subunit gene (e.g., ACTR2 or ACTR3) using an online design tool.
-
Clone the sgRNA sequences into a Cas9 expression vector.
-
-
Transfection and Clonal Selection:
-
Verification of Knockout:
-
Genomic DNA analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and sequence the product to identify insertions or deletions (indels) that confirm gene editing[11].
-
Western Blot: Perform western blotting as described in Protocol 2 to confirm the absence of the targeted Arp2/3 subunit protein.
-
Concluding Remarks
The choice between this compound/CK-666, siRNA, and CRISPR for inhibiting the Arp2/3 complex is contingent on the specific research question. For acute and reversible inhibition to study dynamic cellular processes, small molecule inhibitors are advantageous. For transiently reducing protein expression to investigate the function of a specific Arp2/3 subunit, siRNA is a suitable tool. For creating a stable cell line with a complete and permanent loss of Arp2/3 function, CRISPR-Cas9 is the method of choice. Each method has its own set of advantages and disadvantages regarding speed, reversibility, and potential for off-target effects, which researchers must carefully consider in their experimental design. This guide provides the necessary data and protocols to make an informed decision and to design and execute robust experiments targeting the Arp2/3 complex.
References
- 1. CK-666 and CK-869 differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 2. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Actin Filament Elongation in Arp2/3-derived Networks is Controlled by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genemedi.net [genemedi.net]
- 12. The Arp2/3 complex enhances cell migration on elastic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Guide to western blot quantification | Abcam [abcam.com]
Validating CK-636's Inhibitory Effect on the Arp2/3 Complex: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of molecular inhibitors is paramount. This guide provides an objective comparison of CK-636, a widely used inhibitor of the Arp2/3 complex, with its key alternatives. Experimental data is presented to validate its inhibitory effect, alongside detailed protocols for reproducing these findings.
The Actin-Related Protein 2/3 (Arp2/3) complex is a crucial mediator of actin nucleation, playing a pivotal role in cell motility, lamellipodia formation, and intracellular transport.[1] Its inhibition is a key strategy for studying these cellular processes. This compound is a cell-permeable small molecule that effectively inhibits the Arp2/3 complex.[2][3] This guide delves into the specifics of this compound's inhibitory action, compares it with other commonly used Arp2/3 inhibitors, and provides the necessary experimental framework for its validation.
Comparative Analysis of Arp2/3 Complex Inhibitors
This compound and its analogs, CK-666, CK-548, and CK-869, represent two distinct classes of Arp2/3 complex inhibitors, each with a unique mechanism of action. This compound and CK-666 bind to a pocket at the interface of the Arp2 and Arp3 subunits, stabilizing the inactive conformation of the complex and preventing the conformational change required for actin nucleation.[3][4][5] In contrast, CK-548 and CK-869 bind to a hydrophobic pocket within the Arp3 subunit, allosterically inhibiting the complex.[3][4]
The inhibitory potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), varies across different species and experimental conditions. The following table summarizes the reported IC50 values for this compound and its alternatives.
| Inhibitor | Target Species/System | IC50 (μM) | Reference |
| This compound | Human Arp2/3 complex | 4 | [3] |
| Bovine Arp2/3 complex | 32 | [3] | |
| Fission Yeast Arp2/3 complex | 24 | [3] | |
| Listeria motility in SKOV3 cells | 22 | [3] | |
| CK-666 | Human Arp2/3 complex | 4 | [3] |
| Bovine Arp2/3 complex | 17 | [3][6] | |
| Fission Yeast Arp2/3 complex | 5 | [3][6] | |
| CK-548 | Bovine Arp2/3 complex | 11 | [3] |
| Listeria motility in SKOV3 cells | 31 | [3] | |
| CK-869 | Bovine Arp2/3 complex | 11 | [3] |
| Listeria motility in SKOV3 cells | 7 | [3] |
Visualizing the Mechanism of Inhibition
To better understand the distinct mechanisms of these inhibitors, the following diagrams illustrate their binding sites and the overall Arp2/3 complex activation pathway.
Caption: Arp2/3 complex activation pathway and inhibitor binding sites.
Experimental Validation Protocols
The inhibitory effect of this compound and its alternatives on the Arp2/3 complex can be quantitatively assessed using several established in vitro and cell-based assays.
Pyrene-Actin Polymerization Assay
This in vitro assay measures the rate of actin polymerization, which is significantly enhanced by the nucleating activity of the Arp2/3 complex. Inhibitors of the Arp2/3 complex will reduce this rate.
Experimental Workflow:
Caption: Workflow for the pyrene-actin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of pyrene-labeled G-actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 1 mM DTT).
-
Prepare stock solutions of purified Arp2/3 complex and a nucleation-promoting factor (e.g., the VCA domain of WASp) in a suitable buffer.
-
Prepare a dilution series of the inhibitor (this compound or alternatives) in DMSO.
-
-
Reaction Setup:
-
In a fluorometer cuvette, mix the Arp2/3 complex and the nucleation-promoting factor in polymerization buffer (10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP).
-
Add the desired concentration of the inhibitor or DMSO (as a control).
-
Initiate the reaction by adding the pyrene-labeled G-actin to a final concentration of 2-4 µM.
-
-
Data Acquisition and Analysis:
-
Immediately begin recording the fluorescence intensity over time using an excitation wavelength of 365 nm and an emission wavelength of 407 nm.
-
The rate of actin polymerization is determined from the slope of the fluorescence curve during the initial phase of polymerization.
-
To determine the IC50 value, plot the polymerization rates against the inhibitor concentrations and fit the data to a dose-response curve.
-
Listeria monocytogenes Motility Assay
This cell-based assay utilizes the bacterium Listeria monocytogenes, which hijacks the host cell's actin polymerization machinery, including the Arp2/3 complex, to form "comet tails" that propel it through the cytoplasm. Inhibition of the Arp2/3 complex disrupts the formation of these tails and bacterial motility.
Experimental Workflow:
Caption: Workflow for the Listeria monocytogenes motility assay.
Detailed Protocol:
-
Cell Culture and Infection:
-
Culture a suitable host cell line (e.g., SKOV3 cells) on coverslips.
-
Grow Listeria monocytogenes to mid-log phase and use them to infect the host cells for approximately 1 hour.
-
Wash the cells to remove extracellular bacteria and add a medium containing gentamicin to kill any remaining extracellular bacteria.
-
-
Inhibitor Treatment:
-
After a few hours of infection to allow for bacterial entry and initiation of motility, add fresh medium containing a dilution series of the Arp2/3 inhibitor or DMSO as a control.
-
Incubate the cells with the inhibitor for a defined period (e.g., 1-2 hours).
-
-
Immunofluorescence and Microscopy:
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Stain for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) and for Listeria using a specific antibody.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of bacteria associated with actin comet tails in the presence of different inhibitor concentrations.
-
The length and intensity of the comet tails can also be measured as an indicator of Arp2/3 complex activity.
-
Determine the IC50 value by plotting the percentage of comet tail formation against the inhibitor concentration.
-
Conclusion
This compound is a potent and specific inhibitor of the Arp2/3 complex, providing a valuable tool for dissecting the roles of Arp2/3-mediated actin nucleation in various cellular processes. This guide offers a comparative framework for understanding its efficacy relative to other inhibitors like CK-666, CK-548, and CK-869. The provided experimental protocols for the pyrene-actin polymerization assay and the Listeria motility assay serve as a practical resource for researchers seeking to validate the inhibitory effects of this compound and other compounds targeting the Arp2/3 complex in their own experimental systems. The distinct mechanisms of action between the this compound/CK-666 and CK-548/CK-869 classes of inhibitors also offer complementary approaches for probing the multifaceted functions of the Arp2/3 complex.
References
- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 2. Transition State of Arp2/3 Complex Activation by Actin-Bound Dimeric Nucleation-Promoting Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
A Comparative Analysis of CK-636 and Other Arp2/3 Complex Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of available chemical probes is critical for accurate experimental design and interpretation. This guide provides a comparative analysis of CK-636 and other inhibitors of the Actin-related protein 2/3 (Arp2/3) complex, a key regulator of actin cytoskeleton dynamics.
The Arp2/3 complex is a crucial mediator of branched actin network formation, playing a pivotal role in cellular processes such as cell migration, lamellipodia formation, and endocytosis.[1][2] Its inhibition offers a powerful tool to dissect these processes. This guide will delve into a quantitative comparison of this compound and its alternatives, provide detailed experimental protocols for their characterization, and visualize the key signaling pathways involved.
Quantitative Comparison of Arp2/3 Inhibitors
The potency of Arp2/3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the Arp2/3 complex by 50%. The following table summarizes the reported IC50 values for this compound and other commonly used Arp2/3 inhibitors. It is important to note that these values can vary depending on the specific Arp2/3 complex (e.g., species of origin) and the experimental conditions.
| Inhibitor | Target | IC50 (μM) | Mechanism of Action | Key Features & Limitations |
| This compound | Arp2/3 Complex | 4 (Human), 24 (Fission Yeast), 32 (Bovine)[3][4] | Binds to a pocket at the interface of Arp2 and Arp3, stabilizing the inactive conformation.[5][6] | Cell-permeable. Its potency varies between species. |
| CK-666 | Arp2/3 Complex | 4 (Human), 5 (Fission Yeast), 17 (Bovine)[6] | Binds to the same site as this compound but with potentially higher affinity, stabilizing the inactive state.[6] | Generally more potent than this compound in many systems.[6] A commonly used negative control, CK-689, is structurally similar but inactive.[6] |
| CK-869 | Arp2/3 Complex | 7-11 (Bovine)[3][5] | Binds to a hydrophobic pocket on the Arp3 subunit, inducing a conformational change that prevents activation.[5] | Mechanistically distinct from this compound/CK-666. Does not inhibit yeast Arp2/3 complex.[5] |
| CDDO (Bardoxolone) | Arp2/3 Complex | Not explicitly defined in the context of Arp2/3 IC50 in the provided results. | Binds to a hydrophobic pocket within the Arp3 subunit, similar to CK-548/869.[7] | An oleanane triterpenoid with other known biological activities. |
| Benproperine | ARPC2 subunit of Arp2/3 | Not explicitly defined in the context of Arp2/3 IC50 in the provided results. | Binds to the ARPC2 subunit of the Arp2/3 complex.[7] | A repurposed FDA-approved drug (antitussive). |
| Pimozide | ARPC2 subunit of Arp2/3 | Not explicitly defined in the context of Arp2/3 IC50 in the provided results. | Binds to the ARPC2 subunit of the Arp2/3 complex.[7] | A repurposed FDA-approved drug (antipsychotic). |
| Wiskostatin | N-WASP | IC50 of ~5 µM for N-WASP-Arp2/3 mediated actin polymerization. | Stabilizes the autoinhibited conformation of N-WASP, preventing it from activating the Arp2/3 complex.[3] | Indirect inhibitor of Arp2/3 activity. |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed protocols for key assays used to characterize the effects of Arp2/3 inhibitors.
Pyrene-Actin Polymerization Assay
This in vitro assay is the gold standard for measuring the effect of inhibitors on Arp2/3-mediated actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymerizing filament.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Arp2/3 complex
-
Nucleation Promoting Factor (e.g., WASp-VCA domain)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
G-buffer (e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole pH 7.0)
-
Fluorometer
Procedure:
-
Prepare Monomeric Actin: Resuspend lyophilized pyrene-labeled and unlabeled G-actin in G-buffer. Mix to achieve the desired percentage of labeling (typically 5-10%).
-
Prepare Reaction Mix: In a fluorometer cuvette, combine the actin monomer solution with the Arp2/3 complex and the Nucleation Promoting Factor in polymerization buffer.
-
Initiate Polymerization: Add the Arp2/3 inhibitor at various concentrations (or DMSO as a control) to the reaction mix.
-
Measure Fluorescence: Immediately place the cuvette in the fluorometer and record the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
Data Analysis: The rate of polymerization can be determined from the slope of the fluorescence curve. IC50 values are calculated by plotting the polymerization rate against the inhibitor concentration.[8]
Cell Migration / Wound Healing (Scratch) Assay
This assay assesses the impact of Arp2/3 inhibition on collective cell migration, a process highly dependent on actin dynamics at the leading edge.
Materials:
-
Cultured cells that form a monolayer (e.g., fibroblasts, epithelial cells)
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips (p200 or p10) or a scratch-making tool
-
Cell culture medium
-
Arp2/3 inhibitor (e.g., this compound)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in a confluent monolayer within 24-48 hours.
-
Create the "Wound": Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the monolayer.
-
Inhibitor Treatment: Wash the cells with fresh medium to remove detached cells and then add a medium containing the Arp2/3 inhibitor at the desired concentration. Use a vehicle control (e.g., DMSO) for comparison.
-
Image Acquisition: Immediately after creating the wound and adding the inhibitor (time 0), capture images of the scratch. Continue to capture images at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Data Analysis: Measure the width of the scratch at multiple points for each time point and condition. The rate of wound closure can then be calculated to determine the effect of the inhibitor on cell migration.
Immunofluorescence Staining of the Actin Cytoskeleton
This technique allows for the visualization of changes in the actin cytoskeleton architecture upon treatment with Arp2/3 inhibitors.
Materials:
-
Cells cultured on coverslips
-
Arp2/3 inhibitor (e.g., this compound)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the Arp2/3 inhibitor at the desired concentration and for the desired time.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Incubate the coverslips with fluorescently labeled phalloidin in PBS for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Wash the coverslips with PBS and mount them on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
Visualizing the Arp2/3 Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Arp2/3 signaling pathway in cell migration.
Caption: Workflow for a wound healing (scratch) assay.
Caption: Workflow for immunofluorescence staining of F-actin.
Conclusion
The selection of an appropriate Arp2/3 inhibitor is contingent on the specific research question, the experimental system, and the desired outcome. This compound remains a valuable and widely used tool for studying Arp2/3-dependent processes. However, researchers should consider the comparative potencies and mechanisms of action of other available inhibitors, such as CK-666 and CK-869, to ensure the most robust and interpretable results. The provided experimental protocols and workflow diagrams serve as a foundation for designing and executing experiments aimed at characterizing the effects of these inhibitors on the actin cytoskeleton and cell behavior. As the arsenal of chemical probes for the cytoskeleton continues to expand, a thorough understanding of their comparative pharmacology is more critical than ever for advancing our knowledge of fundamental cellular processes.
References
- 1. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arp2/3 Complex | TargetMol [targetmol.com]
- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 8. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Actin Cytoskeleton Inhibitors: CK-636 vs. SMIFH2 in Cell Motility
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of cell motility, the actin cytoskeleton takes center stage, constantly remodeling to drive cellular movement. Two key classes of proteins, the Arp2/3 complex and formins, are master choreographers of this process, nucleating the formation of new actin filaments. Understanding their distinct roles is paramount for research in areas ranging from developmental biology to cancer metastasis. This guide provides a detailed comparison of two widely used small molecule inhibitors, CK-636 and SMIFH2, which target the Arp2/3 complex and formins, respectively. We present their mechanisms of action, comparative effects on cell motility with supporting data, and detailed experimental protocols.
At a Glance: this compound vs. SMIFH2
| Feature | This compound | SMIFH2 |
| Primary Target | Arp2/3 complex | Formin family proteins |
| Mechanism of Action | Inhibits the nucleation of branched actin filaments. | Inhibits the nucleation and elongation of linear actin filaments. |
| Effect on Actin Structures | Disrupts lamellipodia and branched actin networks. | Disrupts stress fibers, filopodia, and other linear actin structures. |
| Reported IC50 | ~4 µM (human Arp2/3)[1][2] | 5-15 µM (for various formins)[3] |
| Known Off-Target Effects | Generally considered specific for the Arp2/3 complex. | Inhibits several myosin superfamily members.[4] |
Delving Deeper: Mechanism of Action and Signaling Pathways
This compound is a potent and specific inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] The Arp2/3 complex is a key player in the formation of dendritic, or branched, actin networks, which are the primary drivers of lamellipodial protrusions at the leading edge of migrating cells. This compound functions by binding to a hydrophobic pocket on the Arp3 subunit, stabilizing the complex in an inactive conformation and preventing it from nucleating new actin filaments off the sides of existing ones.[2]
On the other hand, SMIFH2 is a broad-spectrum inhibitor of the formin family of proteins.[3][5] Formins are responsible for the nucleation and processive elongation of linear, unbranched actin filaments. These filaments are essential components of structures like stress fibers, filopodia, and the contractile ring. SMIFH2 is thought to act by targeting the formin homology 2 (FH2) domain, which is crucial for both actin nucleation and elongation.[6]
The activation of both the Arp2/3 complex and formins is tightly regulated by upstream signaling pathways, often involving Rho family GTPases.
Arp2/3 Complex Signaling Pathway
Formin Signaling Pathway
Performance in Cell Motility: A Comparative Analysis
Table 1: Effect of Arp2/3 and Formin Inhibitors on Cell Extension Formation
| Cell Line | Inhibitor | Concentration | Effect on Cell Extensions | Reference |
| Human Gingival Fibroblasts | SMIFH2 | 10 µM | ~89% reduction | [7] |
| Human Gingival Fibroblasts | CK-666 | 200 µM | No significant effect | [7] |
| CK-666 is a more specific Arp2/3 inhibitor often used in recent studies. |
Table 2: Effects of Arp2/3 and Formin Inhibition on Actin Filament Dynamics
| Organism | Inhibition Method | Effect on Nucleation Frequency | Effect on Filament Elongation Rate | Reference |
| Arabidopsis | Arp2/3 inhibition (CK-666) | Decreased | Increased | [2] |
| Arabidopsis | Formin inhibition (SMIFH2) | Decreased | Decreased | [2] |
These findings suggest that in some cellular contexts, formin activity is more critical for the initiation of cellular protrusions than Arp2/3-mediated branching. Furthermore, the interplay between these two actin nucleation pathways can be compensatory, where the inhibition of one can lead to alterations in the activity of the other.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for common cell motility assays, adapted for the use of this compound and SMIFH2.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Protocol Steps:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once confluent, use a sterile pipette tip (e.g., p200) to create a linear scratch in the monolayer.
-
Washing: Gently wash the wells with serum-free media or PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh media containing the desired concentration of this compound (e.g., 50-100 µM), SMIFH2 (e.g., 10-25 µM), or a vehicle control (e.g., DMSO).
-
Imaging: Immediately acquire images of the wounds at multiple defined locations (Time 0).
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 2-4 hours) for up to 24-48 hours.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure and the percentage of the wound area remaining at the final time point.
Transwell Migration Assay
This assay measures the migration of individual cells through a porous membrane towards a chemoattractant.
Protocol Steps:
-
Rehydration of Inserts: Rehydrate the transwell inserts (typically with an 8 µm pore size) with serum-free media.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.
-
Cell Preparation: Harvest and resuspend cells in serum-free media. Pre-treat the cells with this compound, SMIFH2, or a vehicle control for a short period (e.g., 30 minutes) before seeding.
-
Cell Seeding: Seed the pre-treated cells into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and stain with a dye such as crystal violet or DAPI.
-
Imaging and Quantification: Image the stained cells and count the number of migrated cells per field of view.
Off-Target Considerations for SMIFH2
A critical consideration when using SMIFH2 is its documented off-target effects. Studies have shown that SMIFH2 can inhibit several members of the myosin superfamily, including non-muscle myosin IIA.[4] This is particularly relevant as myosins are also key players in cell motility, responsible for generating contractile forces. Therefore, phenotypes observed upon SMIFH2 treatment may not be solely attributable to the inhibition of formins. Researchers should exercise caution in interpreting results and consider using complementary approaches, such as genetic knockdown of specific formins, to validate their findings.
Conclusion
This compound and SMIFH2 are invaluable tools for dissecting the distinct contributions of the Arp2/3 complex and formins to cell motility. This compound specifically targets the branched actin networks essential for lamellipodia, while SMIFH2 disrupts the formation of linear actin filaments that constitute structures like filopodia and stress fibers. The choice of inhibitor will depend on the specific cellular process and structures being investigated. While quantitative data directly comparing these two inhibitors is still emerging, the available evidence highlights their differential impacts on cellular morphology and actin dynamics. For robust and reliable results, it is essential to employ carefully controlled experiments and to be mindful of potential off-target effects, particularly in the case of SMIFH2. This comparative guide provides a foundation for researchers to design and interpret experiments aimed at unraveling the complex mechanisms of cell motility.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The Arp2/3 complex enhances cell migration on elastic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Induced Arp2/3 Complex Depletion Increases FMNL2/3 Formin Expression and Filopodia Formation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CK-636: A Comparative Guide with Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Arp2/3 complex inhibitor CK-636 with its alternatives, focusing on specificity assessment through experimental data and the conceptual framework of rescue experiments. Understanding the on-target and potential off-target effects of small molecule inhibitors is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics.
Introduction to this compound and the Arp2/3 Complex
The Arp2/3 complex is a crucial mediator of actin polymerization, playing a pivotal role in the formation of branched actin networks that drive various cellular processes, including cell migration, lamellipodia formation, and endocytosis. This compound is a widely used cell-permeable small molecule that inhibits the Arp2/3 complex. It functions by binding to a pocket between the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation and preventing the conformational changes necessary for actin nucleation.[1][2] Its utility in research is underscored by the availability of a more potent analog, CK-666, and an inactive control compound, CK-689, which shares structural similarity but lacks Arp2/3 inhibitory activity.[3][4]
The Imperative of Specificity and the Role of Rescue Experiments
While potent, the specificity of any chemical inhibitor is a critical consideration. Off-target effects can lead to misinterpretation of experimental outcomes. A gold-standard method for validating the on-target specificity of an inhibitor is the "rescue experiment." In this context, a cellular phenotype induced by the inhibitor is reversed by the overexpression of the target protein or a key downstream effector, demonstrating that the inhibitor's effect is indeed mediated through the intended target.
Comparative Analysis of Arp2/3 Complex Inhibitors
This section compares this compound and its primary analog, CK-666, with another class of Arp2/3 inhibitor, CK-869.
| Inhibitor | Target | Mechanism of Action | Reported IC50 Values | Key Distinguishing Features |
| This compound | Arp2/3 complex | Binds between Arp2 and Arp3, stabilizing the inactive conformation.[1][2] | Human: 4 µM, Bovine: 32 µM, Fission Yeast: 24 µM[2][5] | The foundational inhibitor of its class. |
| CK-666 | Arp2/3 complex | Similar to this compound, binds between Arp2 and Arp3.[3][6] | Human: 4 µM, Bovine: 17 µM, Fission Yeast: 5 µM[1] | More potent analog of this compound.[1] Its inhibitory activity is dependent on the Arp2/3 isoform, showing reduced efficacy against complexes containing the ArpC1B subunit.[7][8][9] |
| CK-869 | Arp2/3 complex | Binds to a hydrophobic pocket on the Arp3 subunit, allosterically inhibiting the complex.[6] | Not explicitly found for various species in the provided results. | Different binding site and mechanism compared to the this compound/666 class.[6] May have off-target effects on microtubule assembly.[10] |
| CK-689 | None (Inactive) | Structurally similar to CK-666 but lacks inhibitory activity against the Arp2/3 complex.[3][4] | N/A | Used as a negative control in experiments to distinguish specific Arp2/3 inhibition from non-specific or off-target effects.[3][4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Arp2/3 complex activation pathway and the inhibitory action of this compound/CK-666.
Caption: A generalized workflow for a rescue experiment to validate inhibitor specificity.
Experimental Protocols for Assessing Specificity
1. Phenotypic Analysis of Arp2/3 Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., fibroblasts, cancer cell lines) on appropriate substrates. Treat with a dose-range of this compound/CK-666 (typically 10-100 µM) and the inactive control CK-689 at the same concentrations. A vehicle control (e.g., DMSO) should also be included.
-
Phenotypic Assays:
-
Lamellipodia Formation: After treatment, fix and stain cells with phalloidin to visualize F-actin. Quantify the percentage of cells with lamellipodia and the area of lamellipodia per cell using microscopy and image analysis software.
-
Cell Migration: Perform a wound-healing assay or a transwell migration assay. Quantify the rate of wound closure or the number of migrated cells.
-
2. Rescue Experiment by Overexpression of Arp2/3 Complex or its Activator
-
Constructs: Obtain or generate expression vectors for subunits of the Arp2/3 complex (e.g., ArpC2, ArpC3) or a constitutively active form of an upstream activator like the VCA domain of N-WASP.
-
Transfection and Treatment: Transfect the cells with the rescue construct or an empty vector control. After allowing time for protein expression (typically 24-48 hours), treat the cells with this compound/CK-666 as described above.
-
Analysis: Perform the same phenotypic assays (lamellipodia formation, cell migration) and quantify the extent to which the overexpression of the rescue construct reverses the inhibitory effects of this compound/CK-666.
3. Quantitative Data from a Conceptual Rescue Experiment
The following table illustrates the type of quantitative data that would be generated from a rescue experiment. The values are hypothetical and for illustrative purposes.
| Treatment Group | % Cells with Lamellipodia | Migration Rate (µm/hr) |
| DMSO Control | 85 ± 5 | 20 ± 2 |
| CK-689 (100 µM) | 82 ± 6 | 19 ± 2.5 |
| CK-666 (50 µM) | 15 ± 4 | 5 ± 1 |
| CK-666 + Empty Vector | 18 ± 5 | 6 ± 1.2 |
| CK-666 + ArpC3 Overexpression | 65 ± 7 | 15 ± 1.8 |
Conclusion
The specificity of this compound and its more potent analog CK-666 as Arp2/3 complex inhibitors is supported by a body of evidence, including their well-characterized mechanism of action and the availability of an inactive control. While direct rescue experiments involving the overexpression of the Arp2/3 complex itself are not prominently documented in the readily available literature, the principles of such experiments are well-established and provide the most rigorous validation of on-target activity.
Recent findings on the isoform-specific inhibition by CK-666 highlight the importance of considering the cellular context and the specific Arp2/3 complex composition when interpreting results.[7][8][9] Furthermore, the potential for off-target effects with other classes of Arp2/3 inhibitors, such as CK-869's impact on microtubules, underscores the necessity of careful experimental design, including the use of appropriate controls and, where possible, rescue experiments to definitively link an observed phenotype to the inhibition of the intended target.[10] Researchers are encouraged to employ these strategies to ensure the robustness and accuracy of their findings.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Small molecules CK-666 and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. CK-666 and CK-869 differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Use of CK-548 and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CK-636 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of the Arp2/3 complex using CK-636 with genetic approaches such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout. The aim is to offer a comprehensive resource for validating and interpreting experimental results related to the Arp2/3 complex's role in cellular processes.
Introduction
The Actin-Related Protein 2/3 (Arp2/3) complex is a crucial mediator of actin nucleation, playing a pivotal role in the formation of branched actin networks that drive various cellular processes, including cell migration, lamellipodia formation, and intracellular motility. This compound is a widely used small molecule inhibitor that targets the Arp2/3 complex, offering a rapid and reversible means to study its function. However, to ensure the specificity of the observed effects and to understand the long-term consequences of Arp2/3 inhibition, it is essential to cross-validate findings from chemical inhibition with genetic methods that directly target the expression of Arp2/3 complex subunits.
This guide presents a comparative analysis of these approaches, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison of Phenotypes
The following tables summarize the quantitative effects of this compound and genetic manipulation of the Arp2/3 complex on key cellular phenotypes.
| Parameter | Pharmacological Inhibition (this compound/CK-666) | Genetic Perturbation (siRNA/Knockout) | Cell Type | Reference |
| Cell Migration Speed | Decreased | No significant change or decreased | H4 glioma, MCF10A mammary epithelial | |
| No significant change | Strong decrease in migration efficiency | Mouse Embryonic Fibroblasts (MEFs) | ||
| Directional Persistence | Increased | Decreased | H4 glioma | |
| Decreased | Strong defect in persistent directional migration | MCF10A mammary epithelial, MEFs | ||
| Lamellipodia Formation | Inhibited/Disrupted | Unable to extend lamellipodia | B16-F1 melanoma, MEFs, MCF10A mammary epithelial | |
| Actin Comet Tail Formation (Listeria) | Inhibited | Knockdown of Arp2, Arp3, p34, p21, p20 required for tail formation | SKOV3, HeLa |
Experimental Protocols
Detailed methodologies for utilizing this compound and performing genetic knockdown or knockout of the Arp2/3 complex are provided below.
Pharmacological Inhibition with this compound
This protocol describes the general steps for treating cultured cells with this compound to inhibit Arp2/3 complex activity.
Materials:
-
This compound (or its more potent analog, CK-666)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Cultured cells of interest
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-50 mM. Store the stock solution at -20°C.
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and grow for 18-24 hours.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Typical working concentrations range from 50 µM to 200 µM.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as immunofluorescence staining for F-actin, live-cell imaging to assess cell migration, or biochemical assays.
Genetic Knockdown using siRNA
This protocol outlines the steps for transiently reducing the expression of a specific Arp2/3 complex subunit using small interfering RNA (siRNA).
Materials:
-
siRNA targeting the Arp2/3 subunit of interest (e.g., ARPC2, ARPC4)
-
Control (scrambled) siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cultured cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube (Solution A), dilute the siRNA in Opti-MEM™.
-
In a separate tube (Solution B), dilute the transfection reagent in Opti-MEM™.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for knockdown of the target protein.
-
Validation and Analysis: After incubation, validate the knockdown efficiency by Western blotting or qRT-PCR. Proceed with the desired functional assays.
Genetic Knockout using CRISPR-Cas9
This protocol provides a general workflow for generating a stable knockout cell line for an Arp2/3 complex subunit using the CRISPR-Cas9 system.
Materials:
-
CRISPR-Cas9 vector system (e.g., all-in-one plasmid with Cas9 and gRNA expression cassettes)
-
Guide RNAs (gRNAs) targeting the exon of the Arp2/3 subunit gene
-
Transfection reagent or viral transduction system
-
Cultured cells of interest
-
Puromycin or other selection agent (if the vector contains a resistance marker)
Procedure:
-
gRNA Design and Cloning: Design and clone two or more gRNAs targeting an early exon of the target gene into the CRISPR-Cas9 vector.
-
Transfection/Transduction: Introduce the CRISPR-Cas9 plasmid into the target cells using a suitable method (e.g., lipofection, electroporation, or lentiviral transduction).
-
Selection (Optional): If a selection marker is present, apply the selection agent (e.g., puromycin) to enrich for cells that have taken up the plasmid.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate to generate clonal populations.
-
Screening and Validation: Expand the clonal populations and screen for knockout events by PCR and Sanger sequencing to identify insertions/deletions (indels) that cause a frameshift mutation. Confirm the absence of the target protein by Western blotting.
-
Phenotypic Analysis: Once a knockout clone is validated, perform functional assays to assess the phenotypic consequences of the gene knockout.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the Arp2/3 signaling pathway and the experimental workflow for cross-validating this compound results.
Caption: Arp2/3 complex signaling pathway.
Caption: Experimental workflow for cross-validation.
Conclusion
Comparative Analysis of CK-636 Effects on Cell Lines from Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of CK-636, a potent inhibitor of the Arp2/3 complex, across cell lines derived from different species. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers investigating cellular motility, actin dynamics, and the therapeutic potential of Arp2/3 inhibition.
Executive Summary
This compound is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex, a key regulator of actin nucleation and branching. This inhibition disrupts the formation of lamellipodia, filopodia, and other actin-based structures, thereby affecting cell migration, invasion, and intracellular pathogen motility. While the biochemical inhibitory activity of this compound has been characterized against the Arp2/3 complex from various species, its cellular effects can differ. This guide synthesizes available data to highlight these species-specific differences.
Data Presentation: Quantitative Effects of this compound and Related Compounds
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its analog, CK-666, in various assays and species. It is important to note that direct comparisons between cell-based and biochemical assays should be made with caution due to differences in experimental conditions and cellular permeability.
| Compound | Assay Type | Species/Cell Line | Target/Process | IC50 (µM) | Reference |
| This compound | Biochemical Assay | Human (Hs) | Arp2/3 Complex | 4 | [1] |
| This compound | Biochemical Assay | Bovine (Bt) | Arp2/3 Complex | 32 | [1] |
| This compound | Biochemical Assay | Fission Yeast (S. pombe) | Arp2/3 Complex | 24 | [1] |
| This compound | Cell-Based Assay | Human (SKOV3) | Listeria Motility | 22 | [1] |
| CK-666 | Biochemical Assay | Human (Hs) | Arp2/3 Complex | 4 | [1] |
| CK-666 | Biochemical Assay | Bovine (Bt) | Arp2/3 Complex | 17 | [1] |
| CK-666 | Biochemical Assay | Fission Yeast (S. pombe) | Arp2/3 Complex | 5 | [1] |
| CK-666 | Cell-Based Assay | Murine (M-1) | Cell Motility | ~100-200* | [2] |
| CK-666 | Cell-Based Assay | Murine (B16F10) | Lamellipodium Formation | ~100** | [3] |
*Concentration at which significant inhibition of cell motility was observed. **Concentration at which lamellipodium formation was almost completely suppressed.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This in vitro assay measures the effect of compounds on the kinetics of actin polymerization. The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.
Methodology:
-
Preparation of Reagents:
-
G-actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT.
-
Polymerization Buffer (10X KMEI): 500 mM KCl, 20 mM MgCl2, 20 mM EGTA, 100 mM Imidazole-HCl (pH 7.0).
-
Pyrene-labeled G-actin is prepared and stored in G-buffer on ice.
-
-
Reaction Setup:
-
A reaction mixture is prepared containing G-actin (typically 1-4 µM with 5-10% pyrene-labeled actin), Arp2/3 complex (10-50 nM), and a nucleation-promoting factor (e.g., WASp-VCA domain, 100-300 nM) in G-buffer.
-
This compound or a vehicle control (DMSO) is added to the reaction mixture at various concentrations.
-
-
Initiation and Measurement:
-
Actin polymerization is initiated by adding 1/10th volume of 10X KMEI buffer.
-
Fluorescence is monitored over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis:
-
The rate of polymerization is determined from the slope of the fluorescence curve. The IC50 value is calculated by plotting the polymerization rate against the inhibitor concentration.[4]
-
Listeria monocytogenes Comet Tail Assay
This cell-based assay assesses the ability of intracellular Listeria to utilize the host cell's actin polymerization machinery for motility. The formation of actin "comet tails" is dependent on the Arp2/3 complex.
Methodology:
-
Cell Culture and Infection:
-
A suitable host cell line (e.g., human SKOV3 ovarian cancer cells) is cultured on coverslips to sub-confluency.
-
Cells are infected with a culture of Listeria monocytogenes for a specified period (e.g., 1 hour) to allow for bacterial entry.
-
-
Inhibitor Treatment:
-
Following infection, the cells are washed to remove extracellular bacteria and incubated with media containing various concentrations of this compound or a vehicle control.
-
-
Fixation and Staining:
-
After the treatment period (e.g., 90 minutes), the cells are fixed with paraformaldehyde.
-
The actin filaments are stained with fluorescently labeled phalloidin (e.g., TRITC-phalloidin), and the bacteria are visualized using an anti-Listeria antibody followed by a fluorescently labeled secondary antibody.
-
-
Microscopy and Quantification:
-
The coverslips are mounted and imaged using fluorescence microscopy.
-
The percentage of bacteria associated with actin comet tails is quantified for each inhibitor concentration. The IC50 is the concentration at which a 50% reduction in comet tail formation is observed.[1]
-
Podosome Formation and Quantification Assay
Podosomes are actin-rich adhesive structures involved in cell migration and matrix degradation, and their formation is dependent on the Arp2/3 complex. This assay is often performed using macrophage-like cell lines such as human THP-1 monocytes.
Methodology:
-
Cell Differentiation and Seeding:
-
THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Differentiated cells are seeded onto fibronectin-coated coverslips.
-
-
Inhibitor Treatment:
-
The cells are treated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes).
-
-
Immunofluorescence Staining:
-
Following treatment, the cells are fixed and permeabilized.
-
F-actin is stained with fluorescently labeled phalloidin, and a podosome ring component, such as vinculin or paxillin, is stained using specific primary and fluorescently labeled secondary antibodies.
-
-
Image Acquisition and Analysis:
-
Images are acquired using confocal or high-resolution fluorescence microscopy.
-
The number of cells with podosomes and the number of podosomes per cell are quantified. A podosome is typically identified by a dense F-actin core surrounded by a ring of adhesion proteins. The data is often presented as the fraction of cells with podosomes relative to the control.[5]
-
Visualizations
Arp2/3 Complex Signaling Pathway
Caption: Arp2/3 complex activation pathway and site of this compound inhibition.
Experimental Workflow: Pyrene-Actin Polymerization Assay
Caption: Workflow for the pyrene-actin polymerization assay.
Experimental Workflow: Listeria Comet Tail Assay
Caption: Workflow for the Listeria comet tail motility assay.
Experimental Workflow: Podosome Formation Assay
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging Podosome Dynamics and Matrix Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arp2/3 Complex Inhibitors: CK-636 vs. CK-869
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecule inhibitors of the Actin-related protein 2/3 (Arp2/3) complex, CK-636 and CK-869. Understanding the distinct mechanisms of action of these compounds is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting actin cytoskeleton dynamics.
At a Glance: Key Differences
| Feature | This compound | CK-869 |
| Binding Site | Binds at the interface between Arp2 and Arp3 subunits.[1] | Binds to a hydrophobic pocket on the Arp3 subunit.[1][2] |
| Mechanism of Action | Stabilizes the inactive, "splayed" conformation of the Arp2/3 complex, preventing the conformational change required for activation.[1] | Allosterically destabilizes the active, "short pitch" conformation of the Arp2/3 complex.[1] |
| Isoform Specificity | Inhibition can be dependent on the specific isoforms of Arp2/3 complex subunits.[3][4] | Inhibition can be dependent on the specific isoforms of Arp2/3 complex subunits.[3][4][5][6] |
| Reported Off-Target Effects | Not widely reported. | Can directly suppress microtubule assembly at higher concentrations.[7] |
Quantitative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes reported IC50 values for this compound and CK-869 against the Arp2/3 complex from various species and under different assay conditions. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Target | Assay Condition | IC50 (µM) | Reference |
| This compound | Human Arp2/3 | Actin Polymerization | 4 | [8] |
| Fission Yeast Arp2/3 | Actin Polymerization | 24 | [8] | |
| Bovine Arp2/3 | Actin Polymerization | 32 | [8] | |
| Listeria in infected SKOV3 cells | Comet Tail Formation | 22 | [8] | |
| CK-869 | Bovine Arp2/3 | Actin Polymerization | 11 | [3] |
| ArpC1A/C5L containing Arp2/3 | VCA-activated | 0.86 | [3] | |
| ArpC1B/C5L containing Arp2/3 | VCA-activated | 3.55 | [3] |
Mechanism of Action: A Deeper Dive
The Arp2/3 complex is a key regulator of actin cytoskeleton dynamics, responsible for the nucleation of new actin filaments from the sides of existing filaments, leading to the formation of branched actin networks. This process is essential for various cellular functions, including cell migration, endocytosis, and phagocytosis.
Activation of the Arp2/3 complex involves a significant conformational change from an inactive, "splayed" state to an active, "short pitch" state, where the Arp2 and Arp3 subunits mimic an actin dimer, providing a template for a new filament. This activation is triggered by Nucleation Promoting Factors (NPFs), such as WASp/WAVE family proteins.
This compound exerts its inhibitory effect by binding to a pocket at the interface of the Arp2 and Arp3 subunits.[1] This binding event locks the complex in its inactive conformation, preventing the necessary movement of Arp2 and Arp3 towards each other to form the active, filament-like dimer.[1]
CK-869 , in contrast, binds to a distinct hydrophobic pocket located on the Arp3 subunit.[1][2] This binding does not directly block the Arp2-Arp3 interface but instead allosterically destabilizes the active "short pitch" conformation, thereby inhibiting the nucleation of new actin filaments.[1]
Recent studies have revealed an additional layer of complexity, demonstrating that the inhibitory activity of both this compound (and its more potent analog, CK-666) and CK-869 can be influenced by the specific isoform composition of the Arp2/3 complex.[3][4][5][6] For instance, CK-666 is less effective at inhibiting Arp2/3 complexes containing the ArpC1B isoform compared to those with ArpC1A.[3] Similarly, CK-869 shows differential inhibition based on the Arp3 isoform present.[5][6]
Signaling Pathway of Arp2/3 Complex Activation and Inhibition
The following diagram illustrates the signaling pathway leading to Arp2/3 complex activation and the points of intervention for this compound and CK-869.
Caption: Arp2/3 complex activation and points of inhibition by this compound and CK-869.
Experimental Protocols
A common method to assess the inhibitory activity of compounds like this compound and CK-869 is the pyrene-actin polymerization assay. This assay measures the increase in fluorescence that occurs when pyrene-labeled G-actin monomers incorporate into a growing F-actin polymer.
Pyrene-Actin Polymerization Assay
Objective: To determine the effect of this compound and CK-869 on the rate of Arp2/3 complex-mediated actin polymerization.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Purified Arp2/3 complex
-
Nucleation Promoting Factor (e.g., VCA domain of WASp)
-
This compound and CK-869 stock solutions (in DMSO)
-
DMSO (vehicle control)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 1 mM DTT
-
Polymerization Buffer (2X): 100 mM KCl, 4 mM MgCl2, 2 mM EGTA, 20 mM HEPES (pH 7.0)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare Monomeric Actin: Resuspend lyophilized pyrene-labeled and unlabeled G-actin in G-buffer to a final concentration of 10 µM. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining F-actin. The supernatant contains monomeric G-actin. Determine the concentration using a spectrophotometer.
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing G-actin (typically a 1:10 ratio of pyrene-labeled to unlabeled actin), Arp2/3 complex, and NPF in G-buffer.
-
Inhibitor Incubation: In the wells of the 96-well plate, add the desired concentrations of this compound, CK-869, or DMSO (vehicle control).
-
Initiate Polymerization: To each well containing the inhibitor, add the reaction mix and immediately add an equal volume of 2X Polymerization Buffer to initiate actin polymerization.
-
Measure Fluorescence: Immediately place the plate in the fluorescence plate reader and record the fluorescence intensity at regular intervals (e.g., every 15 seconds) for a desired period (e.g., 30-60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the IC50 value by plotting the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the inhibitory effects of this compound and CK-869.
Caption: A typical experimental workflow for comparing Arp2/3 inhibitors.
Conclusion
This compound and CK-869 are invaluable tools for dissecting the roles of the Arp2/3 complex in various cellular processes. While both effectively inhibit Arp2/3-mediated actin polymerization, their distinct binding sites and mechanisms of action can lead to different experimental outcomes. Researchers should carefully consider these differences, including potential isoform specificity and off-target effects, when designing experiments and interpreting data. The choice between these inhibitors will depend on the specific research question and the cellular context being investigated. Further research into the isoform-specific effects of these compounds will undoubtedly provide a more nuanced understanding of Arp2/3 complex regulation and function.
References
- 1. Small molecules CK-666 and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK-666 and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. embopress.org [embopress.org]
- 5. biorxiv.org [biorxiv.org]
- 6. CK-666 and CK-869 differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 7. Use of CK-548 and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CK-636
For researchers, scientists, and drug development professionals utilizing the Arp2/3 complex inhibitor CK-636, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. While specific institutional guidelines should always be consulted, this document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring a secure laboratory environment.
This compound, a potent small molecule inhibitor of actin polymerization, requires careful management as a hazardous chemical waste.[1] Improper disposal can pose risks to both personnel and the ecosystem. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂OS |
| Molecular Weight | 284.38 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol for this compound
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements. The following protocol outlines general best practices for the disposal of this compound and materials contaminated with it.
Waste Identification and Segregation
-
Treat as Hazardous Waste: All forms of this compound, including the pure compound, solutions (e.g., in DMSO), and contaminated laboratory materials, must be classified and handled as hazardous chemical waste.[1]
-
Segregate Waste Streams: Do not mix this compound waste with other types of waste unless explicitly approved by your institution's EHS guidelines.[1] Maintain separate, clearly labeled waste containers for solid and liquid this compound waste.
Preparing Waste for Disposal
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a securely sealed, chemically compatible container.
-
Contaminated disposables such as pipette tips, gloves, and empty vials should be collected in a designated, leak-proof hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a shatter-proof, leak-proof container made of a compatible material (e.g., high-density polyethylene).
-
Ensure the container is properly sealed to prevent spills and evaporation.
-
-
Contaminated Glassware:
Labeling and Storage of Waste
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name ("this compound") and any solvents present (e.g., "this compound in DMSO").
-
Indicate the approximate concentration and quantity of the waste.
-
Include the name and contact information of the responsible researcher and the date the waste was first added to the container.
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure secondary containment is used for liquid waste to prevent spills.
Arranging for Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory.[2] Follow institutional guidelines regarding the maximum allowable volume of waste and the timeframe for disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within the research community.
References
Personal protective equipment for handling CK-636
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with CK-636, a potent inhibitor of the Arp2/3 complex. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical agent.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following personal protective equipment must be worn at all times.
| PPE Category | Required Equipment |
| Eye and Face Protection | Use chemical safety goggles and a face shield when there is a risk of splashing.[1][2][3] |
| Skin and Body Protection | Wear a fully buttoned lab coat, long pants, and closed-toe shoes to cover all exposed skin.[4] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[2][5] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile) at all times.[4] Gloves should be inspected for any signs of degradation or puncture before use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing. It is good practice to change gloves frequently.[4] |
| Respiratory Protection | Work with this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols. If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be necessary.[1][2][3] |
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂OS |
| Molecular Weight | 284.4 g/mol [6] |
| CAS Number | 442632-72-6[6][7][8][9] |
| Appearance | Solid powder |
| Solubility | - DMF: 30 mg/mL[6]- DMSO: 30 mg/mL[6]- Ethanol: 20 mg/mL[6]- DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[6] |
| IC₅₀ Values | - Human Arp2/3 complex: 4 µM[8][9][10]- Fission yeast Arp2/3 complex: 24 µM[7][8][9][10]- Bovine Arp2/3 complex: 32 µM[8][9][10]- Listeria in infected SKOV3 cells: 22 µM[6][9] |
III. Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage is at -20°C for long-term stability.[8]
2. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be conducted in a chemical fume hood to prevent inhalation of the powder.
-
Use the appropriate solvent as indicated in the table above to dissolve the compound.
-
Clearly label the stock solution container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3. Use in Experiments:
-
When adding this compound to cell cultures or other experimental systems, wear all required PPE.
-
Minimize the creation of aerosols.
-
Any equipment that comes into contact with this compound, such as pipette tips and centrifuge tubes, should be considered contaminated.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and stock solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.
V. Experimental Workflow and Safety Diagram
The following diagram illustrates a typical workflow for an experiment involving the use of this compound, integrating the necessary safety precautions at each step.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. shopmyexchange.com [shopmyexchange.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
